molecular formula C5H12S<br>CH3(CH2)4SH<br>C5H12S B094126 1-Pentanethiol CAS No. 110-66-7

1-Pentanethiol

Cat. No.: B094126
CAS No.: 110-66-7
M. Wt: 104.22 g/mol
InChI Key: ZRKMQKLGEQPLNS-UHFFFAOYSA-N
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Description

1-Pentanethiol, also known as amyl mercaptan or N-pentylmercaptan, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a fatty, meat, and roast taste.
Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1-thiol
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InChI

InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3
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InChI Key

ZRKMQKLGEQPLNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCS
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Molecular Formula

C5H12S, Array
Record name AMYL MERCAPTAN
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DSSTOX Substance ID

DTXSID9041605
Record name Pentyl mercaptan
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Molecular Weight

104.22 g/mol
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Physical Description

Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation., Water-white to yellowish liquid with a strong, garlic-like odor; [NIOSH] Odor is strong and offensive; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Meaty aroma, Water-white to yellowish liquid with a strong, garlic-like odor.
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Boiling Point

248 °F at 760 mmHg (USCG, 1999), 126.6 °C, BP: 123-124 °C, at 61.3kPa: 126.6 °C, 260 °F
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Flash Point

65 °F (USCG, 1999), 18 °C, 18 °C (64 °F) - closed cup, 65 °F (18 °C) (Open cup), (oc) 65 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 156 mg/L at 20 °C, In water, 156 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, ether, 0.156 mg/mL at 20 °C, Solubility in water: none, Sparingly soluble in water, Soluble (in ethanol), Insoluble
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.8392 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.850 g/cu cm at 20 °C, Bulk density = 6.99 lb/gal; density: 0.83-0.84 at 20 °C; mercaptan content greater than 90%; initial BP above 104.0 °C, final below 120 °C ... These properties vary with proportions of isomers, Relative density (water = 1): 0.84, 0.831-0.844, 0.84
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

14 mmHg at 77 °F (NIOSH, 2023), 13.8 [mmHg], 13.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.84, (77 °F): 14 mmHg
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Color/Form

Liquid, Water-white to yellowish liquid ..., Water-white to light-yellow liquid, Colorless liquid

CAS No.

110-66-7
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Record name 1-Pentanethiol
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Melting Point

-105 °F (USCG, 1999), -75.69 °C, Liquid molar volume = 0.124405 cu m/kmol. Heat of formation = -1.0979X10+8 J/kmol. Heat of fusion = 1.7531X10+7 J/kmol at melting point., -75.7 °C, -104 °F
Record name AMYL MERCAPTAN
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Record name n-Amyl mercaptan
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Record name 1-Pentanethiol
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Record name 1-PENTANETHIOL
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Record name 1-Pentanethiol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Pentanethiol (CAS No. 110-66-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentanethiol (CAS No. 110-66-7), a versatile yet hazardous organosulfur compound. Also known as n-amyl mercaptan, this document details its chemical and physical properties, outlines common synthesis and analytical methodologies, and discusses its applications and safety considerations. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid recognized by its strong, unpleasant odor, often compared to garlic or rotten cabbage.[1][2] This distinct smell makes it useful as an odorant for natural gas leak detection.[3][4] It is a member of the thiol class of organic compounds, characterized by the presence of a sulfhydryl (-SH) group attached to a pentyl group.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 110-66-7[1][5][6]
Molecular Formula C5H12S[1][6]
Molecular Weight 104.21 g/mol [1][6][7]
Appearance Colorless to light-yellow liquid[2][5]
Odor Strong, garlic-like, unpleasant[1][2][4]
Melting Point -76 °C (-104.8 °F)[8][9]
Boiling Point 126 °C (259 °F)[5][8]
Density 0.84 g/mL at 25 °C[5][8]
Flash Point 18 °C (64.4 °F) - closed cup[7][8]
Solubility Slightly soluble in water; soluble in alcohol and ether[1][5]
Vapor Pressure 27.4 mmHg at 37.7 °C[7]
Refractive Index n20/D 1.446[5][10]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the introduction of a thiol group to a five-carbon chain.

From 1-Pentanol (B3423595)

A common laboratory and potential industrial synthesis involves the reaction of 1-pentanol with hydrogen sulfide (B99878) over a thorium dioxide (ThO2) catalyst at elevated temperatures.[1]

G cluster_reactants Reactants cluster_products Products Pentanol 1-Pentanol reaction + Pentanol->reaction H2S Hydrogen Sulfide H2S->reaction Pentanethiol This compound H2O Water product_plus + reaction->product_plus ThO2 catalyst High Temperature product_plus->Pentanethiol product_plus->H2O

Synthesis of this compound from 1-Pentanol.
From Amyl Halides

Another established method is the reaction of an amyl halide, such as amyl bromide, with a hydrosulfide (B80085) salt like potassium hydrosulfide (KSH) in an alcoholic solvent.[3] This is a nucleophilic substitution reaction where the hydrosulfide anion displaces the halide.

General Protocol for Thiol Synthesis from Thiocyanates

A general procedure for the synthesis of thiols from thiocyanates using phosphorus pentasulfide (P2S5) has been described and can be adapted for the preparation of this compound.[1]

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the corresponding thiocyanate (B1210189) (e.g., n-amyl thiocyanate) in toluene.

  • Reagent Addition: Add phosphorus pentasulfide (P2S5) to the solution.

  • Reflux: Heat the resulting suspension to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench it by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297).

  • Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude thiol by flash chromatography using a suitable eluent system, such as a hexane-ethyl acetate gradient.[1]

Analytical Methods

The analysis of this compound is crucial for quality control, environmental monitoring, and research purposes. Gas chromatography is the most common technique employed for its separation and quantification.

Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for analysis by gas chromatography. A flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) can be used for detection.

General GC Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. For complex matrices, a derivatization step may be necessary to improve chromatographic performance. A common method is silylation, which replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (B98337) (TMS) group.[11]

  • Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a detector.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Detector Temperature: Set according to the manufacturer's recommendations (e.g., 250-300 °C for FID).

  • Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with organic solvent Sample->Dilution Derivatization Derivatization (optional, e.g., silylation) Dilution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on capillary column Injection->Separation Detection Detection (FID, FPD, etc.) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Quantification Identification & Quantification (Retention Time & Peak Area) Chromatogram->Quantification G cluster_hazards Primary Hazards cluster_handling Safe Handling Procedures cluster_storage Proper Storage Flammable Highly Flammable Health Health Hazard (Irritant, Harmful) Reactive Chemically Reactive Ventilation Use in a well-ventilated area (e.g., fume hood) PPE Wear appropriate PPE (Gloves, Goggles, etc.) Ignition Keep away from ignition sources Container Tightly closed container Location Cool, dry, well-ventilated area Incompatibles Segregate from incompatible materials Pentanethiol This compound Pentanethiol->Flammable Pentanethiol->Health Pentanethiol->Reactive Pentanethiol->Ventilation Pentanethiol->PPE Pentanethiol->Ignition Pentanethiol->Container Pentanethiol->Location Pentanethiol->Incompatibles

References

physical properties of n-pentyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of n-Pentyl Mercaptan

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

n-Pentyl mercaptan, systematically known as pentane-1-thiol, is an organic compound belonging to the thiol class.[1] Characterized by a sulfhydryl (-SH) group attached to a pentyl group, it is a volatile, colorless to yellowish liquid with a strong, unpleasant odor often described as garlic-like or resembling rotten cabbage.[1][2][3] This compound serves as a raw material in organic synthesis, particularly for sulfur-containing molecules, and is used as a flavoring agent and an odorant for detecting gas leaks.[1][4][5] A thorough understanding of its physical properties is critical for its safe handling, application in chemical synthesis, and for the quality control of products in which it is a constituent.

This guide provides a comprehensive overview of the key , details the standard experimental protocols for their determination, and presents logical and experimental workflows relevant to its analysis.

Physical and Chemical Properties

The have been determined by various experimental methods. The following tables summarize the key quantitative data available in the literature.

General Properties

This table outlines the basic identification and general physical characteristics of n-pentyl mercaptan.

PropertyValueSource(s)
IUPAC Name pentane-1-thiol[2]
Synonyms n-Amyl mercaptan, Pentyl mercaptan[2][3]
CAS Number 110-66-7[3]
Molecular Formula C₅H₁₂S[1][2]
Molecular Weight 104.21 - 104.22 g/mol [2][6][7]
Appearance Clear, colorless to light-yellow liquid[2][3][4]
Odor Strong, unpleasant, garlic-like[2][3][4]
Thermodynamic Properties

Thermodynamic properties are crucial for understanding the compound's behavior under varying temperature and pressure conditions.

PropertyValueConditionsSource(s)
Boiling Point 125 to 132 °C (257 to 270 °F)at 760 mmHg[4][8][9]
Melting/Freezing Point -76 to -75.7 °C (-104.8 °F)[7][10][11]
Density 0.84 - 0.850 g/cm³at 20-25 °C[2][12]
Vapor Pressure 13.8 - 14 mmHgat 25 °C (77 °F)[3][8]
27.4 mmHgat 37.7 °C[13]
Vapor Density 3.59 - 3.6(Air = 1)[2]
Flash Point 18 - 19 °C (64.4 - 66.2 °F)Closed Cup[13][14][15]
Heat of Fusion 1.7531 x 10⁷ J/kmolat melting point[2]
Heat of Vaporization 3.97 x 10⁵ J/kg[2]
Heat of Combustion 3.97 x 10⁷ J/kg[2]
Surface Tension 26.8 dynes/cmat 20 °C[2]
Optical and Spectroscopic Properties

Optical properties are used for identification and purity assessment.

PropertyValueConditionsSource(s)
Refractive Index (n) 1.446 - 1.450at 20 °C (Sodium D-line)[6][8][12]
Molar Refractivity 33.00 mL/mol[7][9]
Dielectric Constant 4.55[7][9]
Solubility and Partitioning

Solubility data is essential for applications in different solvent systems and for predicting environmental fate.

PropertyValueConditionsSource(s)
Water Solubility 156 mg/Lat 20-25 °C[2][8]
Practically Insoluble / Sparingly Soluble[2][3][5]
Solubility in Organics Miscible with ethanol (B145695) and ether[2][12]
LogP (o/w) 2.74[8][9]

Experimental Protocols

The accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of n-pentyl mercaptan.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method utilizes a Thiele tube or a similar heating apparatus.

  • Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount (a few milliliters) of n-pentyl mercaptan is placed into the fusion tube.

    • The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The assembly is heated slowly and uniformly in a Thiele tube filled with a high-boiling point liquid (e.g., paraffin (B1166041) oil).[7]

    • As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor pressure is overcoming the atmospheric pressure.[1]

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of liquid density.

  • Apparatus: Pycnometer (e.g., 25 or 50 mL), analytical balance, and a constant temperature bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed.[6]

    • The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature (e.g., 20 °C). The stopper, which has a fine capillary, is inserted, forcing excess liquid out and ensuring the volume is constant. The exterior is dried.

    • The mass of the pycnometer filled with the reference liquid (m₁) is weighed. The mass of the water is calculated (m₁ - m₀).

    • The volume of the pycnometer (V) is calculated using the known density of the reference liquid (ρ_ref): V = (m₁ - m₀) / ρ_ref.[6][16]

    • The pycnometer is emptied, dried, and then filled with n-pentyl mercaptan at the same temperature.

    • The mass of the pycnometer filled with the sample (m₂) is weighed. The mass of the sample is calculated (m₂ - m₀).

    • The density of n-pentyl mercaptan (ρ_sample) is calculated: ρ_sample = (m₂ - m₀) / V.[17]

Determination of Flash Point (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method is standardized as ASTM D93.[2][3][13]

  • Apparatus: Manual or automated Pensky-Martens closed-cup tester, which consists of a brass test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[3]

  • Procedure (Procedure A for distillate liquids):

    • The test cup is filled with n-pentyl mercaptan to the specified mark. The lid is secured.

    • The sample is heated at a controlled, constant rate (5 to 6 °C/min). The sample is stirred continuously at 90 to 120 rpm to ensure temperature uniformity.[2]

    • As the sample temperature approaches the expected flash point, the ignition source (a small flame) is periodically dipped into the vapor space of the cup through an opening in the lid. Stirring is momentarily stopped during each application.[3]

    • The test is concluded when a distinct flash is observed inside the cup.

    • The temperature at which the flash occurs is recorded as the observed flash point. This value is then corrected to a standard atmospheric pressure of 101.3 kPa.[4]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a fundamental property used for identification and purity analysis.

  • Apparatus: Abbe refractometer, a constant temperature water bath, a light source (often a sodium lamp or a white light source with a compensator), and a suitable solvent (e.g., ethanol) for cleaning.

  • Procedure:

    • The refractometer prisms are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.

    • The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of n-pentyl mercaptan are placed on the surface of the lower prism. The prisms are then closed and locked.[10]

    • Water from the constant temperature bath (typically set to 20 °C) is circulated through the prism jackets to maintain a stable temperature.[18]

    • The user looks through the eyepiece and adjusts the instrument until the light-dark boundary (the critical angle) is sharp and centered on the crosshairs. If using a white light source, the compensator dial is adjusted to eliminate any color fringe.[19]

    • The refractive index value is read directly from the instrument's scale.

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical processes related to n-pentyl mercaptan.

Experimental Workflow: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like n-pentyl mercaptan by separating them from impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain n-Pentyl Mercaptan Sample Dilute Dilute Sample in Appropriate Solvent (e.g., Dichloromethane) Sample->Dilute Vial Transfer to GC Autosampler Vial Dilute->Vial Inject Inject Sample into GC Inlet (200°C) Vial->Inject Separate Separation on Capillary Column (e.g., Rtx®-1) Inject->Separate Detect Detection by Mass Spectrometer (MS) or FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Purity (% Area) Integrate->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for purity analysis of n-pentyl mercaptan via Gas Chromatography.

Logical Diagram: Physical State Transitions

This diagram illustrates the relationship between temperature, pressure, and the physical state of n-pentyl mercaptan based on its melting and boiling points at standard pressure.

Physical_States Solid Solid State Solid->p1 Liquid Liquid State Liquid->p1  Freezing   Liquid->p2 Gas Gaseous State Gas->p2  Condensation   p1->Liquid  Melting (-76 °C) (Fusion)   p2->Gas  Boiling (126 °C) (Vaporization)  

Caption: State transitions of n-pentyl mercaptan at standard pressure.

References

An In-depth Technical Guide to the Synthesis of 1-Pentanethiol from 1-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1-pentanol (B3423595) to 1-pentanethiol, a crucial organosulfur compound in various chemical syntheses. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to aid in method selection and optimization.

Introduction

This compound, also known as n-amyl mercaptan, is a thiol with the chemical formula C5H12S.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor.[1] Due to the nucleophilic nature of its thiol group, this compound serves as a versatile intermediate in the synthesis of various sulfur-containing compounds, including thioethers, disulfides, and sulfonic acids. This guide focuses on the laboratory-scale synthesis of this compound from its corresponding alcohol, 1-pentanol.

Synthetic Approaches

The conversion of an alcohol to a thiol requires the substitution of the hydroxyl group (-OH) with a thiol group (-SH). Since the hydroxyl group is a poor leaving group, direct substitution is not feasible. Therefore, the primary synthetic strategies involve either a one-step thionation reaction using a powerful thionating agent or a two-step process involving the conversion of the hydroxyl group into a good leaving group followed by nucleophilic substitution with a sulfur-containing nucleophile.

Direct Thionation using Phosphorus Pentasulfide or Lawesson's Reagent

A direct method for the synthesis of this compound from 1-pentanol involves the use of a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3][4] These reagents are capable of converting carbonyls and alcohols directly into their corresponding thio-analogs.[4][5]

Reaction Mechanism:

Lawesson's reagent and phosphorus pentasulfide function by replacing the oxygen atom of the alcohol with a sulfur atom. The reaction with Lawesson's reagent proceeds through a reactive dithiophosphine ylide intermediate.[6]

Quantitative Data:

ReagentSolventReaction TimeTemperatureYield (%)Reference
P4S10Toluene (B28343)1.5 hReflux87[3]
Lawesson's ReagentToluene-RefluxGood[4]

Experimental Protocol: Synthesis of this compound using Phosphorus Pentasulfide [3]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a solution of 1-pentanol (10 mmol) in toluene (25 mL).

  • Reagent Addition: To this solution, carefully add phosphorus pentasulfide (P4S10, 2.22 g, 5 mmol) portion-wise.

  • Reaction: The resulting suspension is heated to reflux and maintained at this temperature for 1.5 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Quenching: After the starting material is completely consumed, the reaction mixture is cooled to room temperature and quenched by the careful, dropwise addition of water (10 mL).

  • Extraction: The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent system to afford the pure thiol.

Two-Step Synthesis via an Activated Intermediate

A more versatile and widely used approach for converting alcohols to thiols is a two-step process.[7] The first step involves the conversion of the hydroxyl group of 1-pentanol into a good leaving group, typically a tosylate or a halide. The second step is a nucleophilic substitution reaction where a sulfur nucleophile displaces the leaving group to form the thiol.

Step 1: Activation of 1-Pentanol

  • Formation of a Tosylate: 1-Pentanol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 1-pentyl tosylate.

  • Formation of a Halide: Alternatively, 1-pentanol can be converted to 1-bromopentane (B41390) or 1-chloropentane (B165111) using reagents like PBr3 or SOCl2, respectively.

Step 2: Nucleophilic Substitution with a Sulfur Nucleophile

The activated intermediate (e.g., 1-pentyl tosylate or 1-bromopentane) is then reacted with a sulfur nucleophile. Common choices include:

  • Sodium Hydrosulfide (NaSH): This is a direct method but requires an excess of NaSH to prevent the formation of the corresponding thioether as a byproduct.[8]

  • Thiourea (B124793): This method involves the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[8][9][10] This approach often provides cleaner products and avoids the direct handling of odorous thiols until the final hydrolysis step.

Quantitative Data:

Activation MethodSulfur NucleophileHydrolysisTypical Yield (%)
Tosylation (TsCl, pyridine)ThioureaNaOH(aq)>80
Bromination (PBr3)ThioureaNaOH(aq)High
Tosylation (TsCl, pyridine)NaSH-Moderate to High

Experimental Protocol: Synthesis of this compound via a Tosylate Intermediate and Thiourea

Part A: Synthesis of 1-Pentyl Tosylate

  • Reaction Setup: To a solution of 1-pentanol (10 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (12 mmol) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers successively with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 1-pentyl tosylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound [10]

  • Formation of Isothiouronium Salt: In a round-bottom flask, dissolve the 1-pentyl tosylate (10 mmol) and thiourea (11 mmol) in ethanol (B145695) (30 mL). Reflux the mixture for 3 hours.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (B78521) (20 mmol) in water (10 mL) to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the isothiouronium salt.

  • Workup: Cool the reaction mixture, and then acidify with 10% HCl until the pH is neutral.

  • Extraction: Extract the mixture with dichloromethane (B109758) (3 x 25 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway Diagrams

reaction_pathway_thionation 1-Pentanol 1-Pentanol This compound This compound 1-Pentanol->this compound Direct Thionation reagent P4S10 or Lawesson's Reagent reagent->this compound

Caption: Direct thionation of 1-pentanol to this compound.

reaction_pathway_twostep 1-Pentanol 1-Pentanol Activated Intermediate\n(e.g., 1-Pentyl Tosylate) Activated Intermediate (e.g., 1-Pentyl Tosylate) 1-Pentanol->Activated Intermediate\n(e.g., 1-Pentyl Tosylate) Activation (e.g., TsCl) Isothiouronium Salt Isothiouronium Salt Activated Intermediate\n(e.g., 1-Pentyl Tosylate)->Isothiouronium Salt Nucleophilic Substitution (Thiourea) This compound This compound Isothiouronium Salt->this compound Hydrolysis (NaOH)

Caption: Two-step synthesis of this compound via an activated intermediate.

Experimental Workflow

experimental_workflow start Start reaction_setup Reaction Setup (Solvent, Reactants) start->reaction_setup reaction Reaction (Heating, Stirring, Monitoring) reaction_setup->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography or Distillation) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound from 1-pentanol can be effectively achieved through two primary routes: direct thionation and a two-step activation-substitution sequence. The choice of method will depend on factors such as the availability of reagents, desired purity, and scale of the reaction. The direct thionation with phosphorus pentasulfide offers a high-yield, one-step process. The two-step method involving a tosylate intermediate and thiourea is a robust and versatile alternative that avoids the direct use of highly odorous and reactive sulfur reagents in the initial steps. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers in the planning and execution of this important chemical transformation.

References

Purification of 1-Pentanethiol by Distillation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purification of 1-pentanethiol (also known as n-amyl mercaptan) by distillation. The document outlines the essential physical and chemical properties, potential impurities, a detailed experimental protocol for purification, and the necessary safety precautions. This guide is intended for professionals in research and development who require high-purity this compound for their work.

Physicochemical Properties of this compound

Accurate physical and chemical data are fundamental for designing an effective distillation process. This compound is a colorless to light-yellow liquid with a characteristically strong and unpleasant odor.[1][2] Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅H₁₂S[1]
Molecular Weight 104.21 g/mol [3]
Boiling Point 126-132 °C at 1 atm[1][4][5]
Density ~0.84 g/mL at 25 °C[4][6]
Flash Point 18-19 °C (64-66 °F)[3][7]
Solubility in Water Insoluble to sparingly soluble[2][8]
Refractive Index ~1.446 at 20 °C[4]

Potential Impurities and Distillation Strategy

Commercial grades of this compound may contain several impurities that can interfere with sensitive applications. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.

Common Impurities:

  • Related Thiols: Other isomers of pentanethiol or thiols with different chain lengths.

  • Hydrocarbons: Residual starting materials or by-products from synthesis.

  • Dipentyl Disulfide: Formed from the oxidation of this compound.

  • Water: May be present from synthesis or storage.

  • Non-volatile substances: Polymers or salts.

Distillation Strategy:

The choice between simple and fractional distillation depends on the boiling point difference between this compound and its impurities.

  • Simple Distillation: Suitable for separating this compound from non-volatile impurities or from liquids with a boiling point difference of more than 70-100 °C.

  • Fractional Distillation: Necessary for separating this compound from impurities with close boiling points, such as other thiols or hydrocarbons. A fractionating column provides multiple theoretical plates, allowing for a more efficient separation.

Given that impurities are often structurally related compounds, fractional distillation is the recommended method for achieving high purity. While no specific azeotropes for this compound are commonly reported, the potential for their formation with unforeseen contaminants should be considered.

Experimental Protocol for Purification

The following protocol describes a robust method for the purification of this compound, incorporating a chemical wash to remove acidic and oxidizable impurities, followed by fractional distillation.[8]

Pre-Distillation Chemical Wash

This initial step aims to remove acidic impurities and any disulfides present.

Methodology:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The this compound will be in the upper aqueous layer as the sodium thiolate salt.

  • Drain and discard the lower organic layer, which may contain non-acidic impurities like hydrocarbons.

  • Perform a small-scale extraction of the aqueous layer with diethyl ether to remove any remaining neutral organic impurities. Discard the ether layer.

  • Transfer the aqueous layer to a flask and cool it in an ice bath.

  • Slowly acidify the solution with 15% sulfuric acid (H₂SO₄) while stirring until the solution is acidic (test with pH paper). This will regenerate the this compound, which will separate as an oily layer.

  • Transfer the mixture back to a separatory funnel and separate the upper organic layer containing the thiol.

  • Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.

  • Dry the recovered this compound over an anhydrous drying agent such as calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄).

  • Decant or filter to remove the drying agent.

Fractional Distillation

Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is dry.

  • Use ground glass joints that are properly sealed.

  • The system should be set up for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol during heating.[8]

Methodology:

  • Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin circulating cold water through the condenser.

  • Start a gentle flow of inert gas through the system.

  • Heat the distillation flask using a heating mantle or an oil bath. The heat should be increased gradually to ensure a slow and steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (likely any lower-boiling impurities).

  • Collect this initial fraction (forerun) in a separate receiving flask and discard it.

  • When the temperature stabilizes at the boiling point of this compound (approx. 126-128 °C), switch to a clean receiving flask to collect the main fraction.

  • Maintain a steady distillation rate by carefully controlling the heat input.

  • Stop the distillation when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before dismantling.

  • Store the purified this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place to prevent degradation.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow cluster_prep Pre-Distillation Treatment cluster_distill Fractional Distillation Crude Crude this compound NaOH_Wash Wash with 20% NaOH Crude->NaOH_Wash Ether_Extract Extract with Diethyl Ether NaOH_Wash->Ether_Extract Acidify Acidify with 15% H2SO4 Ether_Extract->Acidify Dry Dry over Anhydrous Salt Acidify->Dry Distill Fractional Distillation (under N2) Dry->Distill Transfer to Flask Forerun Collect Forerun (Impurities) Distill->Forerun Low BP Main_Fraction Collect Main Fraction (Pure this compound) Distill->Main_Fraction BP ~126 °C Residue High-Boiling Residue Distill->Residue High BP

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Flammability: It is a highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[3] All equipment must be grounded to prevent static discharge.[3]

  • Toxicity and Irritation: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]

  • Odor: The stench of this compound is extremely potent. All operations should be conducted in a way that minimizes the release of vapors. Consider using a scrubbing system with bleach or hydrogen peroxide to neutralize the odor from glassware and waste.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[1] The container should be tightly closed, preferably under an inert atmosphere.[3]

By following this comprehensive guide, researchers and professionals can effectively purify this compound by distillation, ensuring a high-quality reagent suitable for demanding scientific and developmental applications.

References

1-Pentanethiol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pentanethiol in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in this compound Solubility

This compound (C₅H₁₂S), also known as n-amyl mercaptan, is a volatile, colorless-to-light-yellow liquid with a characteristic strong, unpleasant odor. Its molecular structure consists of a five-carbon alkyl chain (pentyl group) and a thiol (-SH) functional group. This structure dictates its solubility behavior based on the principle of "like dissolves like."

The pentyl group is nonpolar and hydrophobic, leading to favorable interactions with nonpolar organic solvents. The thiol group, while containing a polar S-H bond, is only weakly polar and has limited capacity for hydrogen bonding compared to the hydroxyl group in its alcohol analog, 1-pentanol. Consequently, this compound is expected to be readily soluble in a wide range of organic solvents. It is generally described as being miscible with many organic solvents.[1]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, qualitative descriptions and data for homologous alkanethiols provide a strong basis for assessing its solubility. The following table summarizes the available information.

Organic SolventChemical FormulaSolubility of this compoundNotes and Data for Homologous Alkanethiols
MethanolCH₃OHSoluble/Miscible1-Hexanethiol is soluble in alcohol.[2]
EthanolC₂H₅OHMiscible[3]1-Butanethiol is very soluble in alcohol.[4] 1-Hexanethiol is soluble in alcohol.[2]
AcetoneC₃H₆OSoluble/Miscible (Expected)General miscibility with organic solvents is indicated.[1]
Diethyl Ether(C₂H₅)₂OMiscible[3]1-Butanethiol is very soluble in ether.[4] 1-Hexanethiol is readily soluble in ether.[5]
HexaneC₆H₁₄Soluble/Miscible (Expected)1-Hexanethiol readily dissolves in hexane.[5]
TolueneC₇H₈Soluble/Miscible (Expected)1-Hexanethiol readily dissolves in toluene.[5]
ChloroformCHCl₃Soluble/Miscible (Expected)Alkanethiol self-assembled monolayers can be prepared in chloroform, indicating solubility.

Note: "Soluble/Miscible (Expected)" indicates a high likelihood of miscibility based on the chemical properties of this compound and the reported solubility of similar compounds.

Experimental Protocols for Solubility Determination

The following section details a robust and widely used methodology for determining the solubility of a liquid, such as this compound, in an organic solvent.

Gravimetric Shake-Flask Method

This method is considered a gold standard for determining the thermodynamic equilibrium solubility of a substance in a solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Screw-cap glass vials with PTFE-lined septa

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.22 µm or 0.45 µm pore size)

  • Pre-weighed vials for analysis

  • Gentle nitrogen stream or vacuum oven for solvent evaporation

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a screw-cap vial. The presence of a distinct, undissolved phase of this compound is essential to ensure that the solvent is saturated.

    • Securely cap the vial to prevent the evaporation of the volatile components.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically by ensuring that the measured solubility does not change with longer equilibration times.

  • Phase Separation and Sampling:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature until the two phases (saturated solvent and excess this compound) have clearly separated.

    • Carefully withdraw a known volume of the clear, saturated solvent phase (the supernatant) using a calibrated pipette or gas-tight syringe. It is critical to avoid disturbing the undissolved this compound layer.

    • To remove any microscopic, undissolved droplets, the collected sample should be filtered through a chemically resistant syringe filter into a pre-weighed, clean, and dry vial.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but well below the boiling point of this compound to prevent its loss.

    • Once all the solvent has been removed and the vial has returned to room temperature in a desiccator, reweigh the vial containing the this compound residue.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • The mass of the solvent can be determined by subtracting the mass of the dissolved this compound from the total mass of the saturated solution sample.

    • Express the solubility in appropriate units, such as g/100 g of solvent or g/100 mL of solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility in an organic solvent.

Solubility_Workflow Workflow for this compound Solubility Determination A Preparation of Supersaturated Mixture B Equilibration at Constant Temperature A->B Shake for 24-48h C Phase Separation B->C Allow to settle D Sampling of Saturated Supernatant C->D Careful aspiration E Filtration of Sample D->E Remove micro-droplets F Gravimetric Analysis E->F Transfer to pre-weighed vial G Solvent Evaporation F->G Gentle heat/ Nitrogen stream H Final Weighing of Residue G->H I Calculation of Solubility H->I Mass of solute & solvent determined

Workflow for this compound Solubility Determination.

References

Unveiling the Pungency: An In-depth Technical Guide to the Odor Threshold of 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor threshold of 1-pentanethiol, a compound known for its potent and distinct aroma. This document delves into the quantitative aspects of its odor perception, details the experimental methodologies used for its determination, and explores the underlying biochemical signaling pathways. The information is curated to be a valuable resource for professionals in research, sensory science, and drug development who require a thorough understanding of this potent odorant.

Quantitative Odor Threshold Data for this compound

The odor threshold of a substance is the minimum concentration that can be detected by the human sense of smell. For this compound, this threshold is remarkably low, signifying its high odor potency. The following table summarizes the reported odor threshold values from various sources, standardized to common units for comparative analysis.

Odor Threshold ConcentrationUnit Conversion (approx.)Source Reference(s)
0.0000034 ppm0.0034 ppbNagata (2003)[1]
0.0004 mg/m³0.094 ppbVerschueren, K. (2001)[2]
0.0008 ppm0.8 ppbHSDB[2][3]
0.4 - 0.5 µg/m³0.094 - 0.117 ppbBingham, E.; Cohrssen, B.; Powell, C.H. (2001)[2][3]
0.8 ppb3.4 µg/m³The Good Scents Company[4]

Note: Conversions are approximated for standard temperature and pressure. 1 ppm ≈ 4.24 mg/m³ for this compound.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a complex process that relies on sensory analysis by human panelists. The two primary methods employed are dynamic dilution olfactometry and gas chromatography-olfactometry (GC-O).

Dynamic Dilution Olfactometry (Based on ASTM E679)

This is the most common standardized method for determining odor detection thresholds.[2][4][5][6]

Principle: A sample of the odorous gas is dynamically diluted with a continuous stream of odorless air at precise ratios. These dilutions are then presented to a panel of trained assessors to determine the concentration at which 50% of the panel can detect the odor.

Detailed Methodology:

  • Panelist Selection and Training: A panel of human assessors is selected based on their individual sensitivity to a standard odorant (e.g., n-butanol) and their ability to provide consistent results. Panelists undergo training to familiarize themselves with the testing procedure and to minimize response biases.

  • Sample Preparation: A known concentration of this compound in the gas phase is prepared. This can be achieved by using a gas cylinder with a certified concentration or by dynamic injection of a liquid standard into a known volume of odorless air.

  • Olfactometer Operation: A dynamic dilution olfactometer is used to generate a series of dilutions of the this compound sample. The olfactometer precisely mixes the sample gas with odorless, purified air.

  • Presentation to Panelists: The diluted odor samples are presented to the panelists through sniffing ports in an ascending order of concentration. A forced-choice method is typically used, where the panelist is presented with two or more ports, only one of which contains the diluted odorant, and they must identify the odorous port.[2]

  • Data Collection: The responses of each panelist at each dilution level are recorded. A "yes" or "no" response indicates whether the odor was detected.

  • Threshold Calculation: The individual threshold for each panelist is determined as the geometric mean of the last concentration not detected and the first concentration that was detected. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

experimental_workflow_olfactometry cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis panelist_selection Panelist Selection & Training olfactometer Dynamic Dilution Olfactometer panelist_selection->olfactometer Trained Panel sample_preparation This compound Sample Preparation sample_preparation->olfactometer Odorant Sample presentation Forced-Choice Presentation to Panelists olfactometer->presentation data_collection Record Panelist Responses presentation->data_collection Panelist Responses threshold_calculation Calculate Individual & Group Odor Thresholds data_collection->threshold_calculation

Experimental Workflow for Dynamic Dilution Olfactometry.
Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7] This technique is particularly useful for identifying the specific odor-active compounds in a complex mixture.

Principle: A sample containing volatile compounds is injected into a gas chromatograph. As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a sniffing port where a trained assessor detects and describes the odors.[7]

Detailed Methodology:

  • Sample Introduction: A headspace sample containing this compound is collected and injected into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector for identification and quantification, while the other is directed to a heated sniffing port.

  • Olfactometric Detection: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor character, and intensity of each detected odor.

  • Aroma Extract Dilution Analysis (AEDA): To determine the odor threshold or potency, a series of dilutions of the original sample are analyzed. The highest dilution at which an odor is still detected is recorded as the flavor dilution (FD) factor, which is proportional to the odor activity value.

  • Data Analysis: The olfactometric data is combined with the chemical data from the detector to identify the compound responsible for each odor and to assess its contribution to the overall aroma.

Signaling Pathway of this compound Olfaction

The perception of this compound, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[8] This triggers a cascade of intracellular events, leading to the generation of an electrical signal that is sent to the brain.

Key Steps in the Olfactory Signaling Pathway:

  • Odorant Binding: this compound, a thiol, is a good ligand for metal ions.[8] Evidence suggests that copper ions (Cu²⁺) play a crucial role in the detection of thiols by certain olfactory receptors.[9][10][11][12] It is proposed that a complex of this compound and a copper ion binds to the olfactory receptor.[9][10][11]

  • Receptor Activation: The binding of the odorant-metal complex induces a conformational change in the olfactory receptor, which is a G protein-coupled receptor (GPCR).[8][13][14]

  • G Protein Activation: The activated OR interacts with and activates a specific G protein, Gαolf.[8][15] This activation involves the exchange of GDP for GTP on the Gα subunit.

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III.[8]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[8]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane of the olfactory sensory neuron.

  • Depolarization: The opening of CNG channels allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential (an electrical signal) that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the odor.

olfactory_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pentanethiol This compound complex Pentanethiol-Cu²⁺ Complex pentanethiol->complex copper Copper Ion (Cu²⁺) copper->complex or Olfactory Receptor (GPCR) complex->or Binds to g_protein G Protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP cng_channel CNG Ion Channel depolarization Depolarization (Na⁺, Ca²⁺ influx) cng_channel->depolarization camp->cng_channel Opens signal Signal to Brain depolarization->signal

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1-Pentanethiol in the Laboratory

Executive Summary

This compound, also known as n-amyl mercaptan, is a highly flammable and odorous liquid commonly used in organic synthesis and as a flavoring agent.[1][2] Its distinct, strong garlic-like odor serves as a natural warning property.[1][3] However, its flammability, potential for causing irritation, and toxicity upon inhalation, ingestion, or skin contact necessitate strict adherence to safety protocols in a laboratory setting.[4][5] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, emergency responses, and disposal methods for this compound to ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] Vapor-air mixtures are explosive.[6]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[4][5] High concentrations can lead to headaches, nausea, dizziness, and even unconsciousness.[3][5]

  • Irritation: It causes serious eye irritation and skin irritation.[3][4] The substance is also irritating to the respiratory tract.[6]

  • Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[5] Spills should be prevented from entering drains or waterways.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is critical for its safe handling.

PropertyValueSource
CAS Number 110-66-7[4]
Molecular Formula C5H12S[1]
Molecular Weight 104.22 g/mol [1]
Appearance Colorless to light-yellow liquid[1][2]
Odor Strong, offensive, garlic-like[1][3]
Boiling Point 123 - 127 °C (253.4 - 260.6 °F)[4][7]
Melting Point -76 °C (-104.8 °F)[3][4]
Flash Point 18 - 19 °C (64.4 - 66.2 °F)[8]
Density 0.84 g/mL at 25 °C[4]
Vapor Pressure 14 mmHg at 25 °C[3][7]
Solubility in Water Insoluble / Sparingly soluble[1][3]
Incompatibilities Oxidizing agents, reducing agents, bases, alkali metals, nitric acid.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8] Local exhaust ventilation is recommended.[6]

  • Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly eliminated from the handling area.[6][8]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[9] All metal parts of equipment must be grounded to prevent static discharge.[4] Use only non-sparking tools when handling containers.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[8]

    • Clothing: Wear protective clothing to prevent skin contact.[8] A lab coat is required.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[8][10] For concentrations up to 5 ppm, an air-purifying respirator with an organic vapor cartridge is suitable.[3] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) may be required.[3][10]

Safe Handling and Storage Protocols

Handling
  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[4][6]

  • Ground and bond containers when transferring material to prevent static sparks.[8]

  • Avoid breathing vapors or mist.[4]

  • Avoid contact with eyes, skin, and clothing.[8]

  • Empty containers retain product residue and can be dangerous; they should not be pressurized, cut, welded, or exposed to ignition sources.[8]

Storage
  • Store in a cool, dry, well-ventilated area designated as a flammables area.[1][8]

  • Keep containers tightly closed.[4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, bases, and alkali metals.[4]

  • Moisture-sensitive; consider storing under an inert gas like nitrogen.[4][9]

Emergency Procedures

Spill and Leak Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the area and keep people upwind of the spill.[4][5]

  • Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Remove Ignition Sources: Eliminate all ignition sources (flares, sparks, flames) from the immediate area.[1]

  • Containment: Stop the leak if it can be done without risk. Use inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[8] Do not allow the spill to enter sewers or waterways.[1]

  • Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[4]

  • Decontaminate: Thoroughly clean the contaminated surface.[4]

Fire Fighting Measures
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][11] Do not use a solid stream of water as it may spread the fire.[11]

  • Firefighter Protection: Firefighters must wear full protective clothing and a positive-pressure self-contained breathing apparatus (SCBA).[10][11]

  • Procedure: In case of fire, keep containers cool by spraying them with water.[6]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Waste generators must determine if a discarded chemical is classified as hazardous waste.[8] Do not dispose of this compound into sewers or waterways.[6] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[5]

Workflow for this compound Spill Response

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area Keep Upwind spill->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe isolate Isolate Spill Zone (50m Radius) ppe->isolate ignite Remove All Ignition Sources isolate->ignite ventilate Ensure Adequate Ventilation ignite->ventilate stop_leak Stop Leak (If Safe to Do So) ventilate->stop_leak contain Contain Spill with Inert Absorbent cleanup Collect Waste with Non-Sparking Tools contain->cleanup stop_leak->contain dispose Place in Sealed Container for Disposal cleanup->dispose decon Decontaminate Spill Area dispose->decon report Report Incident decon->report

Caption: Logical workflow for responding to a this compound spill.

References

The Reactivity of 1-Pentanethiol with Oxidizing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-pentanethiol with various oxidizing agents. It details the reaction pathways, products, and includes experimental methodologies for key transformations. The information is intended to support research and development activities where the controlled oxidation of thiols is critical.

Introduction to this compound and Thiol Oxidation

This compound (CH₃(CH₂)₄SH), also known as n-amyl mercaptan, is an organic thiol that participates in a range of oxidation-reduction reactions characteristic of the sulfhydryl group.[1] The sulfur atom in a thiol exists in its most reduced state (-2). Upon reaction with oxidizing agents, it can be converted to various higher oxidation states. The specific product obtained is highly dependent on the nature and strength of the oxidizing agent, the stoichiometry of the reactants, and the reaction conditions.[2]

The oxidation of thiols is a fundamental transformation in organic chemistry and is of paramount importance in biological systems, particularly in the context of protein structure and redox signaling, where cysteine residues undergo similar reactions. Understanding the reactivity of a simple alkanethiol like this compound provides a foundational model for these more complex processes.

General Oxidation Pathways of this compound

The oxidation of this compound can proceed stepwise through several intermediates to the fully oxidized sulfonic acid. Mild oxidizing agents typically yield the disulfide, which is a dimer formed by the coupling of two thiol molecules. Stronger oxidizing agents can further oxidize the sulfur atom to sulfenic, sulfinic, and finally sulfonic acids.

G thiol This compound (R-SH) disulfide Dipentyl Disulfide (R-S-S-R) thiol->disulfide Mild Oxidation (e.g., I₂, H₂O₂, air) sulfenic Pentane-1-sulfenic Acid (R-SOH) thiol->sulfenic [O] sulfinic Pentane-1-sulfinic Acid (R-SO2H) sulfenic->sulfinic [O] sulfonic Pentane-1-sulfonic Acid (R-SO3H) sulfinic->sulfonic Strong Oxidation (e.g., HNO₃, KMnO₄)

Caption: General oxidation pathways of this compound.

Reactivity with Specific Oxidizing Agents

The choice of oxidizing agent is the primary determinant of the reaction outcome. This section details the reactivity of this compound with several common laboratory and industrial oxidants.

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a versatile oxidizing agent for thiols. The reaction outcome can be controlled by the reaction conditions.

  • To Disulfide: In the presence of a catalytic amount of an iodide salt (e.g., KI), hydrogen peroxide efficiently oxidizes thiols to disulfides under mild and neutral conditions. This method is environmentally benign as the main byproduct is water.[3]

  • To Higher Oxidation States: While the initial product is often the disulfide, further oxidation to thiolsulfinates (R-S(O)-S-R) can occur with excess hydrogen peroxide, especially in the presence of certain catalysts.[4] The direct oxidation of the thiol to sulfenic, sulfinic, and sulfonic acids by H₂O₂ is also possible, though it generally requires more forcing conditions or specialized catalysts. The mechanism of thiol oxidation by H₂O₂ is complex and has been shown to proceed directly to the unprotonated sulfenic acid and water, challenging the previously held SN2 paradigm.[5][6]

Nitric Acid (HNO₃)

Nitric acid is a strong oxidizing agent capable of converting thiols directly to their corresponding sulfonic acids.

  • Reaction Conditions: The reaction is typically carried out in an aqueous solution of nitric acid. The process can be promoted by the presence of oxygen and a catalytic amount of an intermediate oxidation product, such as a disulfide or sulfoxide.[7][8]

  • Hazards: The reaction between thiols and concentrated nitric acid can be extremely vigorous and even hypergolic (igniting spontaneously on contact).[1] This is a significant safety consideration, and reactions should be performed with caution, ensuring slow addition of the thiol to an excess of the acid solution with efficient cooling.[7]

Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a very strong oxidizing agent. Due to its high oxidation potential, it will readily oxidize this compound to its highest oxidation state.

  • Product: The expected product from the reaction of this compound with potassium permanganate under acidic or neutral conditions is pentane-1-sulfonic acid.

  • Reaction Characteristics: The reaction is typically fast and exothermic. The deep purple color of the permanganate ion disappears as it is reduced to manganese dioxide (MnO₂, a brown precipitate) or Mn²⁺ (colorless in acidic solution), providing a visual indication of the reaction's progress.[9]

Sodium Hypochlorite (NaOCl)

Sodium hypochlorite, the active ingredient in bleach, is a strong and readily available oxidizing agent. It is often used for neutralizing odorous thiols, which implies a rapid and complete oxidation. The product of this vigorous oxidation is expected to be the corresponding sulfonic acid or its sodium salt.

Quantitative Data Summary

The following table summarizes available quantitative data on the oxidation of this compound and related thiols. Data for this compound is limited; therefore, data from analogous compounds are included to provide context.

Oxidizing AgentSubstrateProductYield (%)Reaction TimeTemperature (°C)Notes / Reference
H₂O₂ / KI (cat.)Benzyl MercaptanDibenzyl Disulfide98%3 hRoom Temp.General method applicable to alkanethiols.[3]
Nitric Acid / O₂Isopropyl MercaptanPropane-2-sulfonic acid92.5%1 h (addition)25 - 60Process patent, demonstrates high efficiency.[7]
Bobbitt's SaltThiophenolDiphenyl Disulfide99%10 minRoom Temp.Chemoselective method, good to excellent yields.[10]

Experimental Protocols

The following protocols are representative examples for the controlled oxidation of this compound.

Protocol 1: Synthesis of Dipentyl Disulfide using H₂O₂/KI

This protocol is adapted from a general method for the mild oxidation of thiols to disulfides.[3]

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • Potassium Iodide (KI)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • To a stirred solution of this compound (1.04 g, 10 mmol) in 20 mL of ethyl acetate, add potassium iodide (0.166 g, 1 mmol).

  • To this mixture, add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to decompose any excess peroxide and iodine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography if necessary to yield pure dipentyl disulfide.

Protocol 2: Synthesis of Pentane-1-sulfonic Acid using Nitric Acid

This protocol is a conceptual laboratory-scale adaptation based on industrial processes and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.[7][8]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice bath

  • Addition funnel

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

Procedure:

  • In the three-neck flask, prepare a dilute nitric acid solution by cautiously adding 50 mL of concentrated nitric acid to 100 mL of deionized water.

  • Cool the flask in an ice bath to bring the temperature of the acid solution to below 10°C.

  • Begin vigorous stirring of the acid solution.

  • Slowly add this compound (5.21 g, 50 mmol) dropwise from the addition funnel over a period of at least 1 hour. CRITICAL: The rate of addition must be carefully controlled to maintain the reaction temperature between 25°C and 40°C. Do not let the temperature exceed this range to prevent a runaway reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours until the evolution of nitrogen oxide gases ceases.

  • The resulting solution contains pentane-1-sulfonic acid. To isolate the product, the excess nitric acid and water can be carefully removed under reduced pressure. Further purification may be required depending on the desired purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Set up reaction flask (stirrer, thermometer, addition funnel) reagents Charge flask with oxidizing agent and cool in ice bath setup->reagents addition Slowly add this compound via addition funnel reagents->addition control Maintain temperature (e.g., < 40°C for HNO₃) addition->control monitor Monitor reaction (TLC, gas evolution) control->monitor quench Quench excess oxidant (if necessary) monitor->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (e.g., chromatography) concentrate->purify

Caption: General experimental workflow for thiol oxidation.

Conclusion

This compound exhibits predictable yet versatile reactivity towards oxidizing agents. Mild conditions favor the formation of dipentyl disulfide, a common oxidative coupling product. In contrast, strong oxidizing agents such as nitric acid and potassium permanganate can achieve complete oxidation to pentane-1-sulfonic acid. Careful control of reaction parameters, particularly stoichiometry and temperature, is crucial for achieving the desired product selectively and safely. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in chemical synthesis and the study of redox processes.

References

Spectroscopic Profile of 1-Pentanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-pentanethiol, a key compound in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of experimental workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2957, ~2929, ~2871StrongC-H stretching (alkane CH₃ and CH₂)
~2576WeakS-H stretching (thiol)[1]
~1465MediumC-H bending (CH₂)
~1240MediumCH₂ wagging
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ provides detailed information about the chemical environment of the protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentApprox. Coupling Constant (J, Hz)
~2.52Triplet2H-CH₂-SH (a)~7.5
~1.59Quintet2H-CH₂-CH₂SH (b)~7.5
~1.35Sextet2HCH₃-CH₂-CH₂- (c)~7.5
~1.31Triplet1H-SH~7.9
~0.90Triplet3HCH₃- (d)~7.3

Structure with Proton Assignments:

The ¹³C NMR spectrum of this compound in CDCl₃ reveals the distinct carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~39.5-CH₂-SH (a)
~33.5-CH₂-CH₂SH (b)
~30.9CH₃-CH₂-CH₂- (c)
~22.3CH₃-CH₂- (d)
~13.9CH₃- (e)

Structure with Carbon Assignments:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment Ion
10441[C₅H₁₂S]⁺• (Molecular Ion)
7047[C₅H₁₀]⁺• or [C₄H₆S]⁺•
5552[C₄H₇]⁺
4718[CH₂SH]⁺
42100[C₃H₆]⁺•
4136[C₃H₅]⁺
353[SH]⁺
2925[C₂H₅]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: A neat (undiluted) liquid sample of this compound was analyzed using Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

  • A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • The "sandwich" is mounted in the sample holder of the FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and H₂O.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample This compound (liquid) SaltPlate1 Clean Salt Plate Sample->SaltPlate1 Place drop SaltPlate2 Second Salt Plate SaltPlate1->SaltPlate2 Cover ThinFilm Thin Liquid Film SaltPlate2->ThinFilm Spectrometer FTIR Spectrometer ThinFilm->Spectrometer Mount Sample Background Record Background Spectrometer->Background SampleScan Record Sample Spectrum Spectrometer->SampleScan FinalSpectrum Process & Obtain Spectrum Background->FinalSpectrum SampleScan->FinalSpectrum NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Solvent CDCl3 with TMS Sample->Solvent Dissolve Solution Homogeneous Solution Solvent->Solution NMR_Tube Transfer to NMR Tube Solution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Acquire1H Acquire 1H Spectrum Spectrometer->Acquire1H Acquire13C Acquire 13C Spectrum Spectrometer->Acquire13C ProcessData Data Processing Acquire1H->ProcessData Acquire13C->ProcessData FinalSpectra Final 1H & 13C Spectra ProcessData->FinalSpectra MS_Fragmentation cluster_frags Primary Fragmentation cluster_secondary_frags Secondary & Alkyl Fragmentation M [C5H12S]+• m/z = 104 F70 [C4H6S]+• m/z = 70 M->F70 - C2H6 F47 [CH2SH]+ m/z = 47 M->F47 - C4H9• F35 [SH]+ m/z = 35 M->F35 - C5H11• F55 [C4H7]+ m/z = 55 F70->F55 - CH3• F42 [C3H6]+• m/z = 42 F70->F42 - C2H4 F41 [C3H5]+ m/z = 41 F55->F41 - CH2 F29 [C2H5]+ m/z = 29 F42->F29 - CH3•

References

An In-depth Technical Guide to the Thermochemical Properties of 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1-Pentanethiol (CAS No. 110-66-7). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents key thermochemical parameters in structured tables, details the experimental methodologies used for their determination, and includes workflow diagrams to illustrate the experimental processes.

Thermochemical Data of this compound

The following tables summarize the critical thermochemical properties of this compound in its liquid and gaseous states. These values are essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.

Enthalpy and Entropy Data
PropertyValueUnitsStateReference
Standard Molar Enthalpy of Formation (ΔfH°)-150.9 ± 0.84kJ/molLiquid[1]
Standard Molar Enthalpy of Formation (ΔfH°)-152.0 ± 1.7kJ/molLiquid[1]
Standard Molar Enthalpy of Formation (ΔfH°)-109.7kJ/molGas[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-4133.8kJ/molLiquid[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-4132.6 ± 1.5kJ/molLiquid[1]
Standard Molar Entropy (S°)310.37J/mol·KLiquid[1]
Heat of Fusion1.7531 x 10⁷J/kmolSolid
Heat Capacity Data
PropertyValueTemperature (K)UnitsStateReference
Molar Heat Capacity (Cp)201.17296.21J/mol·KLiquid[1]
Vapor Pressure and Enthalpy of Vaporization
PropertyValueTemperature (K)UnitsReference
Vapor Pressure14298.15mmHg[2]
Enthalpy of Vaporization (ΔvapH)34.88399.8kJ/mol[3]
Enthalpy of Vaporization (ΔvapH)40.6315kJ/mol[3]
Enthalpy of Vaporization (ΔvapH)38.1362kJ/mol[3]
Enthalpy of Vaporization (ΔvapH)37.1 ± 0.1356kJ/mol[3]
Enthalpy of Vaporization (ΔvapH)36.4 ± 0.1376kJ/mol[3]
Enthalpy of Vaporization (ΔvapH)34.9 ± 0.1400kJ/mol[3]

Experimental Protocols

The thermochemical data presented in this guide are derived from precise experimental measurements. The following sections detail the methodologies employed in the key experiments cited.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel.

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

  • Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The temperature of the water is monitored with high precision before and after the combustion reaction. The temperature rise is directly proportional to the heat released.

  • Calibration: The calorimeter is calibrated by combusting a substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system, and corrections for the heat of ignition and the formation of minor products like nitric and sulfuric acids.

Determination of Heat Capacity and Entropy by Low-Temperature Calorimetry

The heat capacity and standard entropy of this compound were determined using low-temperature calorimetry. This method involves measuring the heat required to raise the temperature of a substance by a small increment over a wide range of temperatures, typically from near absolute zero to room temperature.

  • Apparatus: A cryostat is used to maintain the sample at very low temperatures. The sample is placed in a calorimeter vessel equipped with a heater and a temperature sensor.

  • Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from these values.

  • Data Acquisition: Heat capacity measurements are made at small, regular temperature intervals from cryogenic temperatures up to the desired final temperature.

  • Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (divided by temperature) from 0 K to that temperature. This calculation also accounts for the entropy changes during any phase transitions (e.g., melting).

Determination of Vapor Pressure by Ebulliometry

The vapor pressure of this compound was measured using an ebulliometer. This instrument is designed to accurately determine the boiling point of a liquid at a controlled pressure.

  • Apparatus: An ebulliometer consists of a boiler, a Cottrell pump (to ensure the equilibrium of liquid and vapor phases at the thermometer), a condenser, and a pressure control and measurement system.

  • Procedure: The liquid sample is heated to its boiling point under a specific, controlled pressure. The temperature of the boiling liquid is measured with a high-precision thermometer.

  • Data Collection: The boiling temperature is recorded for a range of different pressures.

  • Vapor Pressure Curve: The collected data points of pressure versus temperature are used to construct the vapor pressure curve for the substance. This data can then be fitted to empirical equations, such as the Antoine equation, to allow for the calculation of vapor pressure at any temperature within the experimental range.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the key thermochemical properties of this compound.

Enthalpy_of_Formation_Workflow cluster_exp Experimental Determination cluster_calc Calculation sample 1. High-Purity this compound Sample bomb 2. Bomb Calorimetry Experiment sample->bomb combustion_data 3. Measure Heat of Combustion (ΔcH°) bomb->combustion_data hess 4. Apply Hess's Law combustion_data->hess delta_fH 6. Calculate Standard Enthalpy of Formation (ΔfH°) hess->delta_fH formation_data 5. Standard Enthalpies of Formation (CO₂, H₂O, SO₂) formation_data->hess

Workflow for Determining Enthalpy of Formation.

Entropy_Workflow cluster_exp Experimental Measurement cluster_calc Thermodynamic Calculation sample 1. Purified this compound Sample cryostat 2. Low-Temperature Calorimetry (Near 0 K to 298 K) sample->cryostat cp_data 3. Measure Heat Capacity (Cp) vs. Temperature cryostat->cp_data integration 4. Integrate Cp/T from 0 K to 298 K cp_data->integration entropy 6. Determine Standard Molar Entropy (S°) integration->entropy phase_transition 5. Account for Enthalpy/Entropy of Fusion phase_transition->integration

Workflow for Determining Standard Molar Entropy.

Vapor_Pressure_Workflow cluster_exp Ebulliometric Measurement cluster_analysis Data Analysis sample 1. This compound Sample ebulliometer 2. Ebulliometer Setup sample->ebulliometer measurement 3. Measure Boiling Point at Various Controlled Pressures ebulliometer->measurement plot 4. Plot Pressure vs. Temperature measurement->plot fit 5. Fit Data to Antoine or Clausius-Clapeyron Equation plot->fit results 6. Obtain Vapor Pressure Curve and Enthalpy of Vaporization fit->results

Workflow for Determining Vapor Pressure.

References

discovery and history of alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Alkanethiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanethiols, organic compounds containing a sulfhydryl (-SH) functional group attached to an alkyl chain, have become indispensable tools in various scientific and technological fields, including surface chemistry, nanotechnology, and drug development. Their unique ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces has enabled precise control over interfacial properties, paving the way for advancements in biosensors, molecular electronics, and biocompatible materials. This technical guide provides a comprehensive overview of the discovery and historical development of alkanethiols, detailing key scientific breakthroughs, experimental protocols, and quantitative data.

The Dawn of Thiol Chemistry: Zeise's Discovery

The history of alkanethiols begins in the 1830s with the pioneering work of the Danish chemist William Christopher Zeise. In 1834, while investigating the reaction of salts of ethyl hydrogen sulfate (B86663) with hydrogen sulfide, Zeise synthesized a novel sulfur-containing compound, ethanethiol (B150549) (CH₃CH₂SH).[1] He coined the term "mercaptan" for this new class of compounds, a portmanteau of the Latin "corpus mercurio captans," meaning "mercury-capturing body," due to its strong reaction with mercury(II) oxide.[1][2] This discovery laid the fundamental groundwork for the entire field of organosulfur chemistry.[3]

Key Milestones in Early Thiol Chemistry:
  • 1823: Zeise discovers xanthates, another class of organosulfur compounds.[3]

  • 1832-1833: Zeise's work on mercaptans and thioethers provides support for the "Radical Theory" in chemistry.[3][4]

  • 1834: Zeise publishes his findings on "mercaptan" (ethanethiol).[1]

The Renaissance of Alkanethiols: Self-Assembled Monolayers

For over a century after their discovery, research on alkanethiols progressed steadily but without a major breakthrough application. This changed dramatically in 1983 with the seminal publication by Ralph Nuzzo and David Allara.[5][6][7] They demonstrated the spontaneous formation of organized, densely packed monolayers of bifunctional organic disulfides on gold surfaces. This discovery of self-assembled monolayers (SAMs) of alkanethiolates on gold sparked an explosion of research into the surface chemistry of these molecules.[5]

The formation of alkanethiol SAMs is a thermodynamically driven process, resulting in a highly ordered, crystalline-like structure. The sulfur headgroup exhibits a strong affinity for the gold substrate, forming a stable gold-thiolate bond, while van der Waals interactions between the alkyl chains drive the ordering of the monolayer.

Quantitative Properties of Alkanethiol SAMs

The properties of alkanethiol SAMs are highly dependent on the chain length of the alkanethiol and the nature of its terminal functional group. The following tables summarize key quantitative data from various studies.

Alkanethiol Chain LengthMonolayer Thickness (nm)Water Contact Angle (°)Surface Stress (N/m)Elastic Modulus (GPa)
C50.38[8]--0.15[8]
C80.74[8]---
C121.25[8]---
C16 (Hexadecanethiol)-114[9]--
C17 (Heptadecanethiol)~2.0[9]114[9]--
C182.03[8]--1.0[8]
F10 (Perfluorinated)1.5[10]---
AlkanethiolSubstrateIndentation Depth (nm) at specific load
Hexadecanethiol (HDT)GoldIncreases with SAM growth time[11]
AlkanethiolLogarithmic Current Density at 1V (μ, σ)
C8{4.87, 0.23}[12]
C12{3.15, 0.29}[12]
C16{0.533, 0.527}[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of alkanethiols and the preparation and patterning of SAMs.

Synthesis of Alkanethiols
4.1.1. Microwave-Assisted Synthesis from Alkyl Halides

This method offers a rapid and efficient route to alkanethiols.

Materials:

Procedure:

  • Add 0.250 g of the alkyl halide to the microwave reaction vessel.

  • Add potassium thioacetate to achieve a 1.3:1 molar ratio with the alkyl halide.

  • Add 10 mL of methanol and a micro-stir bar to the vessel.

  • Cap the vessel and place it in the microwave synthesis system.

  • Heat the reaction mixture using a program with a 10-minute ramp to 120°C and a hold time optimized for the specific halide (e.g., 15-60 minutes).

  • After cooling, the product can be isolated via extraction.[13]

4.1.2. Solid-Phase Synthesis of Alkanethiols

This approach is particularly useful for creating a diverse library of functionalized alkanethiols. A key feature is the use of a modified resin containing an alkanethiol linker.

General Strategy:

  • Resin Preparation: An amine-terminated alkanethiol is immobilized on a solid support resin (e.g., monomethoxytrityl-chloride resin).[14][15]

  • Solid-Phase Synthesis: The immobilized alkanethiol serves as a starting point for multi-step synthesis to introduce various functional groups. Byproducts are removed by simple resin washing.[14][15]

  • Cleavage: The final functionalized alkanethiol is cleaved from the resin under mild conditions.[14][15]

Preparation of Self-Assembled Monolayers (SAMs) on Gold

Materials:

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in ethanol. For carboxyl-terminated thiols, adjust the pH to ~2 with HCl. For amine-terminated thiols, adjust the pH to ~12 with NH₄Cl.

  • Substrate Cleaning: Clean the gold substrate. A common method is using a piranha solution (a 30:70 v/v solution of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution must be exercised when handling piranha solution.

  • Immersion: Immerse the clean gold substrate in the thiol solution in a sealed container. Minimize headspace and backfill with dry nitrogen to reduce oxidation.[16]

  • Assembly: Allow the self-assembly to proceed for 24-48 hours. Longer times generally result in more ordered monolayers.[16]

  • Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with ethanol, and dry with a stream of dry nitrogen gas.

  • Sonication (Optional): Sonicate the sample in fresh ethanol for 1-3 minutes to remove physisorbed molecules, followed by a final rinse and drying.

Microcontact Printing of Alkanethiols

This technique allows for the creation of patterned SAMs on a surface.

Materials:

  • Polydimethylsiloxane (PDMS) stamp with the desired pattern

  • Ethanol solution of an alkanethiol (e.g., 2 mM hexadecanethiol)

  • Silver or gold-coated substrate

Procedure:

  • Inking the Stamp: Apply a few drops of the alkanethiol solution to the surface of the PDMS stamp. Allow the ethanol to evaporate, leaving a layer of the thiol on the stamp.[17][18]

  • Stamping: Place the inked, dry stamp face down onto the substrate. Apply gentle, even pressure for a few seconds.[17][18]

  • Removal: Carefully lift the stamp off the substrate to avoid smudging the pattern. The alkanethiol will have transferred from the raised regions of the stamp to the substrate, forming a patterned SAM.[17]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and concepts in alkanethiol chemistry.

Workflow for the Synthesis of Alkanethiols from Alkyl Halides

G cluster_0 Reaction Setup cluster_1 Microwave Synthesis cluster_2 Product Isolation Alkyl Halide Alkyl Halide Microwave Vessel Microwave Vessel Alkyl Halide->Microwave Vessel Potassium Thioacetate Potassium Thioacetate Potassium Thioacetate->Microwave Vessel Methanol Methanol Methanol->Microwave Vessel Heating Program Heating Program Microwave Vessel->Heating Program Heat Extraction Extraction Heating Program->Extraction Cool Alkanethiol Product Alkanethiol Product Extraction->Alkanethiol Product

Caption: Workflow for microwave-assisted synthesis of alkanethiols.

Experimental Workflow for Preparing Self-Assembled Monolayers (SAMs)

G Start Start Prepare 1mM Alkanethiol Solution Prepare 1mM Alkanethiol Solution Start->Prepare 1mM Alkanethiol Solution Clean Gold Substrate (Piranha Etch) Clean Gold Substrate (Piranha Etch) Start->Clean Gold Substrate (Piranha Etch) Immerse Substrate in Thiol Solution Immerse Substrate in Thiol Solution Prepare 1mM Alkanethiol Solution->Immerse Substrate in Thiol Solution Clean Gold Substrate (Piranha Etch)->Immerse Substrate in Thiol Solution Seal and Backfill with Nitrogen Seal and Backfill with Nitrogen Immerse Substrate in Thiol Solution->Seal and Backfill with Nitrogen Incubate for 24-48 hours Incubate for 24-48 hours Seal and Backfill with Nitrogen->Incubate for 24-48 hours Rinse with Ethanol Rinse with Ethanol Incubate for 24-48 hours->Rinse with Ethanol Dry with Nitrogen Stream Dry with Nitrogen Stream Rinse with Ethanol->Dry with Nitrogen Stream Optional: Sonicate in Ethanol Optional: Sonicate in Ethanol Dry with Nitrogen Stream->Optional: Sonicate in Ethanol SAM-coated Substrate SAM-coated Substrate Dry with Nitrogen Stream->SAM-coated Substrate Final Rinse and Dry Final Rinse and Dry Optional: Sonicate in Ethanol->Final Rinse and Dry Final Rinse and Dry->SAM-coated Substrate

Caption: Experimental workflow for SAM preparation on a gold substrate.

Logical Flow of Microcontact Printing

G cluster_inking Inking Process cluster_printing Printing Process Apply Alkanethiol Solution to PDMS Stamp Apply Alkanethiol Solution to PDMS Stamp Evaporate Solvent Evaporate Solvent Apply Alkanethiol Solution to PDMS Stamp->Evaporate Solvent Inked Stamp Inked Stamp Evaporate Solvent->Inked Stamp Bring Inked Stamp into Contact with Substrate Bring Inked Stamp into Contact with Substrate Inked Stamp->Bring Inked Stamp into Contact with Substrate Apply Gentle Pressure Apply Gentle Pressure Bring Inked Stamp into Contact with Substrate->Apply Gentle Pressure Remove Stamp Remove Stamp Apply Gentle Pressure->Remove Stamp Patterned SAM on Substrate Patterned SAM on Substrate Remove Stamp->Patterned SAM on Substrate

Caption: Logical workflow of the microcontact printing process.

Signaling Principle of a Redox Cycling-Based Alkanethiol Biosensor

G cluster_surface Biosensor Surface cluster_detection Detection and Signal Amplification Au_Electrode Nanoporous Gold Electrode SAM Alkanethiol SAM Au_Electrode->SAM Receptor Peptide Receptor SAM->Receptor Analyte Target Analyte (e.g., S-protein) Receptor->Analyte Binding Enzyme Enzyme Label (e.g., Alkaline Phosphatase) Analyte->Enzyme Binding Product Redox-active Product (e.g., PAP) Enzyme->Product Catalysis Substrate Substrate (e.g., PAPP) Substrate->Enzyme Redox_Cycling Redox Cycling at Electrode Product->Redox_Cycling Detection Signal Amplified Electrochemical Signal Redox_Cycling->Signal

Caption: Principle of a redox cycling-based alkanethiol biosensor.

Conclusion

From their initial discovery as foul-smelling "mercury-capturing bodies" to their current status as a cornerstone of nanoscience and surface engineering, alkanethiols have had a remarkable scientific journey. The development of self-assembled monolayers has provided researchers with an unprecedented ability to tailor surface properties at the molecular level. This guide has provided a comprehensive overview of the key historical milestones, quantitative data, and detailed experimental protocols that are essential for professionals in research and drug development. The continued exploration of alkanethiol chemistry promises to yield further innovations in areas ranging from diagnostics and therapeutics to advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Formation of 1-Pentanethiol Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of high-quality self-assembled monolayers (SAMs) of 1-pentanethiol on gold surfaces. The protocols outlined below are intended to serve as a foundational methodology for applications requiring well-defined and reproducible surface modifications, such as in biosensing, drug delivery, and fundamental surface science studies.

Introduction

Self-assembled monolayers of alkanethiols on gold are a cornerstone of surface functionalization, enabling precise control over the chemical and physical properties of a substrate. The spontaneous organization of molecules with a sulfur head group, a hydrocarbon backbone, and a terminal functional group onto a gold surface results in a densely packed, ordered monolayer. This process is driven by the strong affinity of sulfur for gold. This compound, a short-chain alkanethiol, is frequently utilized to create hydrophilic surfaces or as a foundational layer for further chemical modifications. The quality of the resulting SAM is critically dependent on the cleanliness of the gold substrate, the purity of the thiol and solvent, and the parameters of the self-assembly process.

Experimental Protocols

Gold Substrate Preparation

A pristine gold surface is paramount for the formation of a well-ordered SAM. The following protocol describes common methods for cleaning gold substrates. The choice of method may depend on the nature of the contaminants and the desired surface morphology.

Protocol 2.1.1: Piranha Solution Cleaning (Use with extreme caution in a fume hood with appropriate personal protective equipment)

  • Prepare the piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 v/v ratio in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

  • Immerse the gold substrate in the piranha solution for 1-2 minutes.[1]

  • Carefully remove the substrate using tweezers and rinse copiously with deionized (DI) water.

  • Rinse the substrate thoroughly with ethanol (B145695).

  • Dry the substrate under a gentle stream of dry nitrogen gas.[1]

Protocol 2.1.2: UV/Ozone Treatment

  • Place the gold substrate in a UV/Ozone cleaner.

  • Expose the substrate to UV/Ozone for 15-20 minutes to remove organic contaminants.[1]

  • Rinse the substrate with ethanol.

  • Dry with a gentle stream of nitrogen.

Protocol 2.1.3: Sulfuric Acid and Ethanol Cleaning

  • Clean the electrodes by dipping them in 1M H₂SO₄ for 3 minutes.[2]

  • Wash with a generous amount of DI water.[2]

  • Rinse with ethanol.[2]

  • Dry the substrate under a stream of nitrogen.

Preparation of this compound Solution

The quality of the SAM is also dependent on the purity of the thiol and the solvent. Anhydrous ethanol is a commonly used solvent.

Protocol 2.2.1: Solution Preparation

  • Use a clean glass vial with a Teflon-lined cap.

  • Prepare a 1-10 mM solution of this compound in anhydrous ethanol.[1] A typical and widely used concentration is 1 mM.[3]

  • To improve monolayer quality by reducing oxidative side reactions, it is recommended to degas the solvent with nitrogen or argon before adding the thiol.[1]

Self-Assembly Process

The immersion of the clean gold substrate into the thiol solution initiates the self-assembly process.

Protocol 2.3.1: Immersion and Incubation

  • Immediately immerse the freshly cleaned and dried gold substrate into the prepared this compound solution.[1]

  • Seal the vial to minimize solvent evaporation and contamination.[1] For optimal results, the headspace above the solution can be backfilled with an inert gas like nitrogen.[4]

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[1] While a significant portion of the monolayer forms within minutes, longer immersion times generally lead to a more ordered and densely packed SAM.[3][4]

Post-Assembly Rinsing and Drying

After the incubation period, it is crucial to remove any non-chemisorbed thiol molecules from the surface.

Protocol 2.4.1: Rinsing and Drying

  • Remove the substrate from the thiol solution with clean tweezers.

  • Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove physisorbed molecules.[1]

  • For simple alkane thiols, a rinse for 10-15 seconds is generally sufficient.[4]

  • To further remove weakly adsorbed molecules, the substrate can be sonicated for 1-3 minutes in fresh ethanol.[4]

  • Dry the substrate under a gentle stream of dry nitrogen gas.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of this compound SAMs on gold. These values represent typical ranges found in the literature and should be optimized for specific applications.

ParameterValueUnitNotes
Substrate
Gold Film Thickness100 - 300nmTypically deposited on a chromium or titanium adhesion layer.[1][5]
Solution
This compound Concentration1 - 10mM1 mM is a commonly used concentration.[1][3]
SolventAnhydrous Ethanol-Other solvents like toluene (B28343) or tetrahydrofuran (B95107) can be used depending on the thiol's solubility.[1]
Process
Immersion Time18 - 48hoursLonger immersion times generally improve monolayer quality.[1][3][4]
TemperatureRoom Temperature°C
Cleaning
Piranha Solution Exposure1 - 2minutes[1]
UV/Ozone Exposure15 - 20minutes[1]
Sulfuric Acid (1M) Exposure3minutes[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

G cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly start Start: Gold Substrate clean Clean Substrate (e.g., Piranha, UV/Ozone) start->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2) clean->rinse_dry1 immerse Immerse Substrate in Thiol Solution rinse_dry1->immerse thiol_sol Prepare 1-10 mM This compound in Ethanol thiol_sol->immerse incubate Incubate 18-24h (Room Temperature) immerse->incubate rinse_dry2 Rinse (Ethanol) & Dry (N2) incubate->rinse_dry2 characterize Characterize SAM rinse_dry2->characterize end End: Functionalized Surface characterize->end

Caption: Experimental workflow for forming this compound SAMs on gold.

SAM Formation Schematic

The following diagram illustrates the molecular process of this compound self-assembly on a gold surface.

G cluster_0 1. Thiol Solution cluster_1 2. Initial Adsorption cluster_2 3. Monolayer Organization p1 p2 p3 p4 Au_surface Gold Substrate S1 S Au_surface->S1 Au-S bond S2 S Au_surface->S2 Au_surface2 Gold Substrate mol1 S-C5H11 Au_surface2->mol1 mol2 S-C5H11 Au_surface2->mol2 mol3 S-C5H11 Au_surface2->mol3 mol4 S-C5H11 Au_surface2->mol4 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

Caption: Schematic of this compound SAM formation on a gold surface.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2][3] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various ligands to tailor their physicochemical properties and biological interactions.[1][4] Alkanethiols, such as 1-pentanethiol, are widely used for the functionalization of AuNPs due to the strong and stable gold-sulfur bond that forms a self-assembled monolayer (SAM) on the nanoparticle surface.[5][6][7] This application note provides detailed protocols for the synthesis and functionalization of gold nanoparticles with this compound, along with characterization methods and potential applications.

Applications

This compound functionalized gold nanoparticles serve as versatile platforms in various research and development areas:

  • Drug Delivery: The hydrophobic alkyl chains of this compound can encapsulate or interact with hydrophobic drug molecules, while the gold core provides a stable scaffold.[3][8][9][10] These functionalized nanoparticles can improve drug solubility, stability, and circulation time.

  • Biosensors: The SAM of this compound can be further modified with biomolecules such as antibodies or oligonucleotides for the specific detection of biological targets.[11][12]

  • Nanomaterial Synthesis: this compound capped AuNPs can serve as building blocks for the creation of more complex nanostructures.[13]

  • Fundamental Studies: This system is often used as a model to study self-assembly processes and the interactions at the nano-bio interface.[6][11][14][15]

Experimental Protocols

This section details the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Two-Phase Synthesis of this compound Functionalized AuNPs (Brust-Schiffrin Method)

This method is a widely adopted approach for synthesizing alkanethiol-capped gold nanoparticles.[16]

Materials:

Procedure:

  • Gold Salt Transfer: Dissolve HAuCl₄·3H₂O (e.g., 50 mg) in deionized water (30 mL). In a separate flask, dissolve TOAB (e.g., 140 mg) in toluene (30 mL). Mix the two solutions and stir vigorously for 10-15 minutes. The aqueous phase will become colorless as the gold salt is transferred to the organic phase, which will turn deep orange. Separate the organic phase.[17]

  • Thiol Addition: To the organic phase containing the gold salt, add this compound (e.g., 20 µL) and stir for 10 minutes.[17]

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (e.g., 25 mg in 25 mL of ice-cold water) in one portion. The color of the organic phase will rapidly change from orange to dark brown/black, indicating the formation of gold nanoparticles.[17]

  • Reaction Completion: Continue stirring the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.[17]

  • Purification:

    • Separate the organic phase and reduce its volume using a rotary evaporator.

    • Add methanol to precipitate the this compound functionalized AuNPs.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticles by resuspending them in fresh methanol and repeating the centrifugation step. Perform this washing step at least twice to remove excess thiol and phase transfer agent.[17]

  • Drying and Storage: Dry the purified nanoparticles under vacuum. The resulting black powder can be redispersed in nonpolar organic solvents like toluene or dichloromethane (B109758) for storage and further use.[17]

Protocol 2: Ligand Exchange for this compound Functionalization

This protocol is suitable for modifying pre-synthesized, citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (commercially available or synthesized via the Turkevich method)[12]

  • This compound

  • Ethanol (B145695) or Methanol

  • Deionized water

Procedure:

  • Preparation: Obtain a colloidal solution of citrate-stabilized AuNPs.

  • Ligand Exchange Reaction:

    • To the AuNP solution, add a solution of this compound in ethanol. The molar ratio of thiol to surface gold atoms should be in large excess to drive the exchange reaction.

    • Stir the mixture at room temperature overnight. The strong affinity of sulfur for gold will displace the citrate (B86180) ions from the nanoparticle surface.[18]

  • Purification:

    • Centrifuge the solution to separate the functionalized AuNPs. The nanoparticles may aggregate and precipitate upon successful ligand exchange due to the change in surface chemistry from hydrophilic to hydrophobic.

    • Remove the supernatant containing excess thiol and displaced citrate.

    • Wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this step multiple times.

  • Resuspension: Resuspend the purified this compound functionalized AuNPs in a suitable organic solvent.

Characterization Data

The successful synthesis and functionalization of this compound coated AuNPs should be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for such nanoparticles.

Characterization TechniqueParameterTypical Value/ObservationReference
Transmission Electron Microscopy (TEM) Core Diameter2-10 nm (tunable by synthesis parameters)[17]
MorphologySpherical and monodisperse[17]
Dynamic Light Scattering (DLS) Hydrodynamic DiameterSlightly larger than TEM core size due to the organic layer[5]
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR) Peak~520 nm (for spherical AuNPs in organic solvent)[17]
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding EnergyConfirms the presence of gold-thiolate bonds[19]
Au 4f Binding EnergyCharacteristic peaks for metallic gold (Au(0))[20]
Zeta Potential Surface ChargeNear-neutral in non-polar solvents[5]
Thermogravimetric Analysis (TGA) Ligand DensityQuantifies the amount of organic material on the nanoparticle surface[17]

Visualizations

Workflow for Two-Phase Synthesis of this compound Functionalized AuNPs

G cluster_prep Phase Transfer cluster_reaction Functionalization & Reduction cluster_purification Purification cluster_product Final Product A HAuCl4 in Water C Mix & Stir A->C B TOAB in Toluene B->C D AuCl4- transferred to Toluene Phase C->D E Add this compound D->E F Add NaBH4 (Reducing Agent) E->F G Stir for 3 hours F->G H Precipitate with Methanol G->H I Centrifuge & Wash H->I J Dry under Vacuum I->J K This compound Functionalized AuNPs J->K

Caption: Workflow for the two-phase synthesis of AuNPs.

Logical Relationship of Functionalization

G cluster_components Components cluster_process Process cluster_result Result AuNP Gold Nanoparticle (Core) SAM Self-Assembled Monolayer Formation AuNP->SAM Surface Thiol This compound (Ligand) Thiol->SAM Binding FuncAuNP Functionalized AuNP SAM->FuncAuNP Creates

Caption: Functionalization of AuNPs with this compound.

References

Application Notes and Protocols: 1-Pentanethiol as a Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentanethiol (n-amyl mercaptan), with the chemical formula C5H12S, is a versatile and reactive building block in organic synthesis.[1][2] As a thiol, its chemistry is dominated by the nucleophilicity of the sulfur atom. The acidity of the S-H bond (pKa ≈ 10-11) allows for the easy generation of the corresponding thiolate anion (RS⁻) using a variety of bases. This thiolate is a potent, soft nucleophile that readily participates in a range of bond-forming reactions, making this compound a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials.[3]

These application notes provide a detailed overview of the use of this compound as a nucleophile in three key synthetic transformations: Nucleophilic Substitution (Sₙ2), Michael Addition, and the Thiol-Yne Reaction. A section on its application in the deprotection of ester functional groups is also included.

Important Safety Considerations

This compound is a flammable liquid with a strong, unpleasant odor.[1][2] It may be toxic by inhalation and should always be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents, reducing agents, and alkali metals.[1] Always consult the Safety Data Sheet (SDS) before use.

Application 1: Thioether Synthesis via Nucleophilic Substitution (Sₙ2)

The formation of thioethers (sulfides) is one of the most fundamental applications of this compound. The corresponding pentanethiolate, generated in situ with a suitable base, is an excellent nucleophile for Sₙ2 reactions. It efficiently displaces leaving groups from primary and secondary alkyl halides, tosylates, and mesylates. This reaction is a cornerstone for installing a pentylthio- moiety into a target molecule.

Data Presentation: Representative Sₙ2 Reactions

The following table summarizes representative conditions for the synthesis of various pentyl thioethers. Yields are typically high, especially with unhindered primary electrophiles.

EntryElectrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl (B1604629) bromideK₂CO₃DMF254>95
21-IodobutaneNaHTHF25 - 50692
3Ethyl bromoacetateEt₃NCH₂Cl₂251288
41-Bromo-3-phenylpropaneNaOHEtOH/H₂O80590
5Propargyl bromideCs₂CO₃CH₃CN603>95
Experimental Protocol: Synthesis of Benzyl Pentyl Sulfide (B99878)

This protocol describes the synthesis of benzyl pentyl sulfide from benzyl bromide and this compound.

Materials:

  • This compound (1.04 g, 10.0 mmol, 1.0 equiv)

  • Benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate and anhydrous DMF.

  • Add this compound to the suspension.

  • Add benzyl bromide dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at 25 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure benzyl pentyl sulfide.

Diagram: Sₙ2 Reaction Workflow

sn2_workflow cluster_prep Thiolate Generation cluster_reaction Sₙ2 Reaction pentanethiol This compound pentanethiolate Pentanethiolate (Nucleophile) pentanethiol->pentanethiolate Deprotonation base Base (e.g., K₂CO₃) base->pentanethiolate product Pentyl Thioether (Product) pentanethiolate->product Backside Attack electrophile Alkyl Halide (R-X) (Electrophile) electrophile->product Displacement of X⁻

Caption: Workflow for Sₙ2 synthesis of pentyl thioethers.

Application 2: Michael Addition to α,β-Unsaturated Carbonyls

The pentanethiolate anion is a soft nucleophile, making it ideal for conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition.[5] This reaction is highly efficient for forming a new carbon-sulfur bond at the β-position of the carbonyl system and is a key method for synthesizing β-thioethers, which are valuable intermediates in drug development.

Data Presentation: Representative Michael Addition Reactions

The following table shows representative examples of the base-catalyzed Michael addition of this compound to various Michael acceptors.

EntryMichael AcceptorCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1CyclohexenoneEt₃N (cat.)CH₂Cl₂252>95
2Ethyl acrylateDBU (cat.)THF0 - 25198
3AcrylonitrileNaOH (cat.)EtOH25393
4Methyl vinyl ketoneTMG (cat.)Neat250.5>95
5N-PhenylmaleimidePPh₃ (cat.)THF25197

cat. = catalytic amount

Experimental Protocol: Michael Addition to Cyclohexenone

This protocol describes the conjugate addition of this compound to 2-cyclohexen-1-one (B156087).

Materials:

  • 2-Cyclohexen-1-one (0.96 g, 10.0 mmol, 1.0 equiv)

  • This compound (1.15 g, 11.0 mmol, 1.1 equiv)

  • Triethylamine (B128534) (Et₃N, 0.10 g, 1.0 mmol, 0.1 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (50 mL)

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-cyclohexen-1-one in anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add this compound to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude 3-(pentylthio)cyclohexan-1-one is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Diagram: Michael Addition Mechanism

michael_mechanism cluster_mechanism Base-Catalyzed Michael Addition thiol This compound (R-SH) thiolate Thiolate (RS⁻) thiol->thiolate Deprotonation base Base (B:) base->thiolate enolate Enolate Intermediate thiolate->enolate 1,4-Addition enone α,β-Unsaturated Carbonyl enone->enolate product β-Thioether Product enolate->product Protonation proton_source Proton Source (e.g., R-SH or HB⁺) proton_source->product

Caption: Mechanism of the base-catalyzed Michael addition.

Application 3: Nucleophilic Thiol-Yne Reaction

The nucleophilic thiol-yne reaction is the conjugate addition of a thiol to an activated alkyne (e.g., a propiolate ester or an ynone).[6][7] This "click" reaction is highly efficient and stereoselective, typically yielding the (E)-alkene as the major product under thermodynamic control. The resulting vinyl sulfides are versatile synthetic intermediates. The reaction can be catalyzed by bases or nucleophiles like phosphines.

Data Presentation: Representative Nucleophilic Thiol-Yne Reactions
EntryActivated AlkyneCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl propiolateEt₃NMeCN250.5>99
2Methyl phenylpropiolateDBUTHF25196
33-Butyn-2-onePPh₃CH₂Cl₂25294
4Dimethyl acetylenedicarboxylateDABCOEtOH250.5>99
Experimental Protocol: Thiol-Yne Addition to Ethyl Propiolate

This protocol details the addition of this compound to ethyl propiolate.

Materials:

  • Ethyl propiolate (1.0 g, 10.2 mmol, 1.0 equiv)

  • This compound (1.17 g, 11.2 mmol, 1.1 equiv)

  • Triethylamine (Et₃N, 0.10 g, 1.0 mmol, 0.1 equiv)

  • Acetonitrile (MeCN), anhydrous (30 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl propiolate and this compound in anhydrous acetonitrile.

  • Add triethylamine to the solution at room temperature with stirring.

  • An exothermic reaction may be observed. Stir the reaction for 30-60 minutes.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent and excess triethylamine under reduced pressure.

  • The crude product, a mixture of E/Z isomers of ethyl 3-(pentylthio)acrylate, can be purified by flash chromatography to isolate the major (E)-isomer.

Diagram: Nucleophilic Thiol-Yne Reaction

thiyne_mechanism cluster_thiyne Nucleophilic Thiol-Yne Mechanism thiolate Pentanethiolate (RS⁻) intermediate Vinylic Anion Intermediate thiolate->intermediate Conjugate Addition alkyne Activated Alkyne alkyne->intermediate product (E)-Vinyl Sulfide (Product) intermediate->product Protonation proton_source Proton Source (R-SH) proton_source->product

Caption: Mechanism of the nucleophilic thiol-yne reaction.

Application 4: Use in Deprotection Reactions

Thiolates, including pentanethiolate, are effective nucleophiles for cleaving certain protecting groups, particularly methyl and benzyl esters, under mild, non-hydrolytic conditions. This is especially useful when other functional groups in the molecule are sensitive to strongly acidic or basic conditions typically used for ester saponification. The reaction proceeds via an Sₙ2 attack of the thiolate on the methyl or benzyl group of the ester, releasing the carboxylate.

Data Presentation: Representative Deprotection of Esters
EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl benzoate (B1203000)LiOHDMF1006~90
2Benzyl acetateK₂CO₃NMP8012~85
3Methyl phenylacetateNaHHMPA254>90

Note: HMPA is a carcinogen and should be handled with extreme caution.

Experimental Protocol: Deprotection of Methyl Benzoate

This protocol provides a general method for the cleavage of a methyl ester using this compound.

Materials:

  • Methyl benzoate (1.36 g, 10.0 mmol, 1.0 equiv)

  • This compound (3.13 g, 30.0 mmol, 3.0 equiv)

  • Lithium hydroxide (B78521) (LiOH, 0.48 g, 20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • 1 M HCl (aqueous)

  • Ethyl acetate

Procedure:

  • Combine methyl benzoate, this compound, and lithium hydroxide in anhydrous DMF in a round-bottom flask.

  • Heat the mixture to 100 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting ester is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Extract the product (benzoic acid) with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Diagram: Ester Deprotection Workflow

deprotection_workflow cluster_deprotection Ester Deprotection by Thiolate ester Methyl Ester (RCO₂Me) ts Sₙ2 Transition State ester->ts thiolate Pentanethiolate (RS⁻) thiolate->ts Sₙ2 Attack on Me carboxylate Carboxylate (RCO₂⁻) ts->carboxylate thioether Methyl Pentyl Sulfide (Me-SR) ts->thioether acid Carboxylic Acid (RCO₂H) carboxylate->acid Acidic Workup

Caption: Workflow for methyl ester deprotection via Sₙ2.

References

1-Pentanethiol as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for mitigating this issue. Alkanethiols, such as 1-Pentanethiol, are known to form self-assembled monolayers (SAMs) on metal surfaces, creating a protective barrier against corrosive environments. The thiol group (-SH) exhibits a strong affinity for metal surfaces, leading to the formation of a dense, organized film that impedes the electrochemical reactions responsible for corrosion. This document outlines the experimental procedures to quantify the effectiveness of this compound as a corrosion inhibitor for steel.

Mechanism of Action (Proposed)

The primary mechanism by which this compound is expected to inhibit steel corrosion is through the formation of a protective film on the metal surface. This process involves the chemisorption of the thiol group onto the steel, leading to the formation of a self-assembled monolayer. The hydrophobic pentyl chains then orient away from the surface, creating a barrier that repels corrosive aqueous species. This protective layer acts as a physical barrier, blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions.

Data Presentation

The following tables present illustrative quantitative data that might be expected from experimental evaluations of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Table 1: Potentiodynamic Polarization (PDP) Data

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
Blank (0)-4751050-70120
0.1-45015085.765115
0.5-4307592.962110
1.0-4154096.260108
5.0-4002597.658105

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (0)50100-
0.14504588.9
0.59803094.9
1.018502297.3
5.025001898.0

Experimental Protocols

Materials and Specimen Preparation
  • Working Electrode: Mild steel specimens with a composition (wt%) of C (0.15), Mn (0.60), P (0.04), S (0.05), and the remainder Fe. The specimens should be cut to a suitable size (e.g., 1 cm x 1 cm x 0.1 cm) with an exposed surface area of 1 cm².

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution prepared by diluting analytical grade HCl with deionized water.

  • Inhibitor: this compound (C₅H₁₂S) of analytical grade.

  • Specimen Preparation: The mild steel specimens are mechanically polished using a series of silicon carbide (SiC) papers of increasing grit size (e.g., 240, 400, 600, 800, 1000, and 1200 grit). After polishing, the specimens are rinsed with deionized water, degreased with acetone, and dried in a stream of warm air.

Electrochemical Measurements

Electrochemical experiments are performed using a standard three-electrode cell configuration connected to a potentiostat/galvanostat.

  • Working Electrode (WE): Prepared mild steel specimen.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): A platinum sheet or graphite (B72142) rod with a large surface area.

  • Immerse the prepared mild steel working electrode in the corrosive solution (1 M HCl) with and without the desired concentration of this compound.

  • Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[1]

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.[2]

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

  • Immerse the prepared mild steel working electrode in the corrosive solution (1 M HCl) with and without the desired concentration of this compound.

  • Allow the OCP to stabilize for approximately 30-60 minutes.

  • Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Record the impedance data.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) is the charge transfer resistance in the absence of the inhibitor and R_ct(inh) is the charge transfer resistance in the presence of the inhibitor.

Surface Analysis Protocol (Scanning Electron Microscopy - SEM)
  • Immerse mild steel specimens in the 1 M HCl solution with and without an optimal concentration of this compound for a predetermined period (e.g., 24 hours).

  • After immersion, carefully remove the specimens, rinse gently with deionized water, and dry thoroughly.

  • Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary to ensure conductivity.

  • Examine the surface morphology of the specimens using a Scanning Electron Microscope (SEM) at various magnifications.

  • Compare the surface of the specimen exposed to the inhibited solution with that of the one exposed to the uninhibited solution to observe the reduction in corrosion damage.

Visualizations

experimental_workflow cluster_prep Specimen Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Characterization cluster_data Data Analysis Steel Mild Steel Specimen Polishing Mechanical Polishing (SiC paper) Steel->Polishing Cleaning Degreasing & Cleaning (Acetone, DI Water) Polishing->Cleaning Drying Drying Cleaning->Drying ThreeElectrode Three-Electrode Cell Setup (WE, RE, CE) Drying->ThreeElectrode Immersion Immersion Test (24 hours) Drying->Immersion OCP OCP Stabilization (30-60 min) PDP Potentiodynamic Polarization (-250 to +250 mV vs OCP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (100 kHz to 10 mHz) OCP->EIS Tafel Tafel Extrapolation (icorr, Ecorr) PDP->Tafel EEC Equivalent Circuit Fitting (Rct, Cdl) EIS->EEC SurfacePrep Rinsing & Drying Immersion->SurfacePrep SEM SEM Analysis SurfacePrep->SEM Morphology Surface Morphology Comparison SEM->Morphology IE_PDP IE% Calculation (PDP) Tafel->IE_PDP IE_EIS IE% Calculation (EIS) EEC->IE_EIS inhibition_mechanism cluster_surface Steel Surface in Corrosive Medium cluster_inhibitor Introduction of Inhibitor cluster_adsorption Adsorption and Film Formation cluster_protection Corrosion Inhibition Steel Mild Steel (Fe) Adsorption Chemisorption of Thiol Group (Fe-S bond) H2O H₂O Cl Cl⁻ Pentanethiol This compound (C₅H₁₁SH) Pentanethiol->Adsorption SAM Self-Assembled Monolayer (Hydrophobic Barrier) Adsorption->SAM BlockAnodic Blocks Anodic Reaction (Fe → Fe²⁺ + 2e⁻) SAM->BlockAnodic BlockCathodic Blocks Cathodic Reaction (2H⁺ + 2e⁻ → H₂) SAM->BlockCathodic Protection Corrosion Protection

References

Application Notes and Protocols for the Preparation of 1-Pentanethiol Solutions for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols, such as 1-pentanethiol, readily form robust SAMs on noble metal surfaces like gold, providing a versatile platform for tailoring surface properties. This document provides detailed protocols for the preparation of this compound solutions and the subsequent formation of SAMs, ensuring the creation of high-quality, consistent monolayers for various research and development applications.

I. Materials and Reagents

Proper material selection and reagent purity are critical for the successful formation of well-ordered SAMs.

Material/ReagentSpecificationsRecommended Supplier Examples
This compound Purity ≥ 98%Sigma-Aldrich, Alfa Aesar, TCI
Solvent Anhydrous Ethanol (B145695) (200 proof, ≥99.5%)Decon Laboratories, Pharmco-Aaper
Substrates Gold-coated silicon wafers, glass slides, or quartz crystals with a titanium or chromium adhesion layer.Platypus Technologies, Arrandee, Evaporated Metal Films
Cleaning Agents Sulfuric Acid (H₂SO₄, 95-98%), Hydrogen Peroxide (H₂O₂, 30%)VWR, Fisher Scientific
Gases High-purity Nitrogen (N₂) or Argon (Ar)Airgas, Praxair
Glassware Scintillation vials, beakers, graduated cylindersVWR, Corning
Miscellaneous Tweezers (non-magnetic, stainless steel), Micropipettes, Sonicator, Parafilm®VWR, Eppendorf, Branson

II. Experimental Protocols

A. Substrate Cleaning

A pristine substrate surface is paramount for the formation of a uniform and defect-free SAM. Two common and effective cleaning methods are presented below. All cleaning steps should be performed in a clean environment, such as a laminar flow hood.

Protocol 1: Piranha Solution Cleaning (Standard Method)

Piranha solution is a highly effective cleaning agent but is extremely corrosive and reactive. EXTREME CAUTION must be exercised when handling this solution. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Prepare the piranha solution by adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂) in a glass beaker. Always add the peroxide to the acid slowly and carefully. The reaction is highly exothermic.

  • Using non-magnetic tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes.

  • Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of deionized (DI) water.

  • Rinse the substrates with absolute ethanol.[1]

  • Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[1]

  • Use the cleaned substrates immediately for SAM formation to prevent recontamination.

Protocol 2: UV-Ozone Cleaning (Alternative Method)

UV-Ozone cleaning is a dry, non-contact method that effectively removes organic contaminants from the substrate surface.

  • Place the gold substrates in a UV-Ozone cleaner.

  • Expose the substrates to UV-Ozone for 15-20 minutes.

  • Remove the substrates from the cleaner and use them immediately for SAM formation.

B. Preparation of this compound Solutions

The concentration of the this compound solution is a key parameter that influences the quality and formation time of the SAM. A typical concentration range for alkanethiol SAM formation is 1-10 mM.[2] The following protocol describes the preparation of a 1 mM solution.

  • Calculate the required amount of this compound.

    • Molecular Weight of this compound (C₅H₁₂S): 104.21 g/mol [3][4]

    • Density of this compound: 0.842 g/mL

    • To prepare a 1 mM solution, you will need 0.10421 g (or 0.1238 mL) of this compound per liter of solvent. Adjust the amounts based on the desired volume.

  • Solution Preparation:

    • In a clean glass container, add the desired volume of anhydrous ethanol.

    • Using a calibrated micropipette, add the calculated volume of this compound to the ethanol.

    • Cap the container and sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved and the solution is homogeneous.[1]

Table of this compound Solution Concentrations:

Concentration (mM)Volume of this compound per 10 mL Ethanol (µL)
0.11.24
1.012.38
5.061.90
10.0123.80

C. Self-Assembled Monolayer (SAM) Formation

The self-assembly process occurs spontaneously upon immersion of the clean gold substrate into the thiol solution.

  • Place the freshly cleaned and dried gold substrates in individual, clean glass containers (e.g., scintillation vials).

  • Add a sufficient volume of the prepared this compound solution to each container to completely submerge the substrates.

  • To minimize oxidation of the thiol, it is recommended to purge the headspace of the container with an inert gas like nitrogen or argon and then seal the container tightly with a cap and Parafilm®.[1]

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.[1][5] Longer immersion times generally lead to more ordered and densely packed monolayers.[1]

  • After the incubation period, remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) thiols.[6]

  • Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[1]

  • The SAM-functionalized substrates are now ready for use or characterization. For storage, place them in a clean, dry environment, preferably under an inert atmosphere.

III. Visualizations

Experimental Workflow for SAM Formation

G cluster_0 Substrate Preparation cluster_1 Solution Preparation cluster_2 SAM Formation A Gold Substrate B Piranha or UV-Ozone Cleaning A->B C Rinse with DI Water & Ethanol B->C D Dry with N2/Ar C->D H Immerse Substrate in Solution D->H E This compound G Mix & Sonicate (1-10 mM) E->G F Anhydrous Ethanol F->G G->H I Incubate (12-24h) under N2/Ar H->I J Rinse with Ethanol I->J K Dry with N2/Ar J->K L SAM-Coated Substrate K->L

Caption: Workflow for this compound SAM Formation.

Logical Relationship of Key Parameters in SAM Formation

G center SAM Quality sub_clean Substrate Cleanliness sub_clean->center thiol_purity Thiol Purity thiol_purity->center solvent_purity Solvent Purity solvent_purity->center concentration Concentration concentration->center time Immersion Time time->center environment Environment (Inert Atmosphere) environment->center

Caption: Key Parameters Influencing SAM Quality.

References

Application Note & Protocol: Creation of Hydrophobic Surfaces using 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ability to control surface wettability is critical in numerous scientific and biomedical fields, including drug delivery, medical implant design, and biosensor development. Hydrophobic surfaces can minimize non-specific protein adsorption, improve the biocompatibility of materials, and control the release kinetics of therapeutic agents.[1] A robust and highly reproducible method for creating precisely defined hydrophobic surfaces is through the formation of Self-Assembled Monolayers (SAMs). This document provides a detailed protocol for modifying gold surfaces with 1-Pentanethiol to create a well-ordered, hydrophobic interface.

Principle of Operation: The formation of a hydrophobic surface using this compound on gold is driven by the spontaneous organization of the thiol molecules into a dense, quasi-crystalline monolayer.[2] This process is governed by two primary interactions:

  • Sulfur-Gold Chemisorption: The thiol headgroup (-SH) of this compound has a strong affinity for the gold surface, forming a stable gold-thiolate bond (Au-S).[2]

  • Van der Waals Interactions: The five-carbon alkyl chains (pentyl groups) of the adsorbed molecules align and pack closely due to attractive van der Waals forces, resulting in an ordered, upright orientation.[2]

This dense packing of hydrocarbon chains creates a low-energy surface that repels water, thus exhibiting hydrophobic characteristics.

SAM_Formation Mechanism of this compound SAM Formation on a Gold Surface cluster_solution This compound in Solution cluster_surface Self-Assembled Monolayer CH3 CH₃ CH2_1 CH₂ CH2_2 CH₂ CH2_3 CH₂ CH2_4 CH₂ SH SH gold_surface Gold Substrate (Au) SH->gold_surface Chemisorption p1 l1 CH₃ | CH₂ | CH₂ | CH₂ | CH₂ | S p1->l1 Chemisorption p2 l2 CH₃ | CH₂ | CH₂ | CH₂ | CH₂ | S p2->l2 Chemisorption p3 l3 CH₃ | CH₂ | CH₂ | CH₂ | CH₂ | S p3->l3 Chemisorption p4 l4 CH₃ | CH₂ | CH₂ | CH₂ | CH₂ | S p4->l4 Chemisorption l1->l2 Van der Waals Interactions l2->l3 Van der Waals Interactions l3->l4 Van der Waals Interactions

Caption: this compound molecules adsorb from solution onto a gold substrate.

Experimental Protocol

This protocol details the procedure for forming a this compound SAM on a gold-coated substrate.

Materials and Equipment:

  • Gold-coated substrates (e.g., gold on silicon or glass)

  • This compound (≥98% purity)

  • 200-proof Ethanol (B145695) (ACS grade or higher)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glass or polypropylene (B1209903) containers with sealable caps[3]

  • Tweezers (Teflon-coated recommended)

  • Calibrated micropipettes

  • Sonicator

  • Dry Nitrogen (N₂) gas source

  • Fume hood and appropriate Personal Protective Equipment (PPE)

Safety Precautions:

  • Piranha Solution: Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always handle it with extreme caution inside a fume hood, wearing a face shield, lab coat, and appropriate gloves. Always add the peroxide to the acid slowly. Never store piranha solution in a sealed container.

  • This compound: Thiols have a strong, unpleasant odor and should be handled exclusively in a fume hood. Consult the Safety Data Sheet (SDS) for specific handling information.[3]

Procedure:

Part A: Substrate Cleaning

  • Place the gold substrates in a clean glass beaker.

  • Inside a fume hood, prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.

  • Carefully immerse the substrates in the piranha solution for 5-10 minutes. The solution will become very hot.

  • Remove the substrates using tweezers and rinse them copiously with DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of dry N₂ gas. Use immediately for the best results.

Part B: Thiol Solution Preparation

  • In a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of solution, add approximately 1.2 µL of this compound to 10 mL of ethanol.

  • Sonicate the solution for 5-10 minutes to ensure it is fully dissolved and homogenous.[4]

Part C: Self-Assembly

  • Place the clean, dry gold substrates into individual containers.

  • Pour the 1 mM this compound solution over the substrates, ensuring they are fully submerged.

  • To improve monolayer quality, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with N₂ gas before sealing.[3][4]

  • Seal the containers tightly (e.g., with a cap and Parafilm®) and let them stand at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[3][5]

Part D: Rinsing and Drying

  • Remove the substrates from the thiol solution.

  • Rinse each substrate thoroughly with a stream of fresh ethanol for 15-30 seconds to remove any non-chemisorbed thiol molecules.[3]

  • (Optional but recommended) Place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes for a more rigorous cleaning.[3][4]

  • Dry the substrates under a gentle stream of dry N₂ gas.

  • Store the modified substrates in a clean, dry environment (like a desiccator) until characterization.

Workflow Experimental Workflow for SAM Preparation A Substrate Cleaning (Piranha Etch, DI Water, Ethanol Rinse) B Drying (Nitrogen Stream) A->B D Self-Assembly (Immerse Substrate for 18-24h) B->D C Thiol Solution Preparation (1 mM this compound in Ethanol) C->D E Rinsing (Fresh Ethanol, Optional Sonication) D->E F Final Drying (Nitrogen Stream) E->F G Surface Characterization (e.g., Contact Angle Measurement) F->G

Caption: Step-by-step workflow for creating a hydrophobic surface.

Characterization and Expected Results

The primary method for quantifying the hydrophobicity of the modified surface is the measurement of the static water contact angle using a goniometer. This involves placing a droplet of DI water on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface.

Data Presentation:

The table below summarizes the expected water contact angle values for a gold surface before and after modification with a this compound SAM. The values for alkanethiols are dependent on the chain length, with hydrophobicity increasing with the number of carbons in the alkyl chain.

Surface ConditionTypical Advancing Water Contact Angle (θ)Surface Property
Bare Gold (Post-Piranha Clean)< 50° - 65°[6]Hydrophilic
Gold + this compound SAM90° - 105° (estimated)Hydrophobic
Gold + Short-Chain Alkanethiol (C6-C18)90° - 110°[7]Hydrophobic
Gold + Octanethiol (C8) SAM~106°[8]Hydrophobic

References

Application of 1-Pentanethiol in Electrochemical Biosensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Pentanethiol, a short-chain alkanethiol, serves as a crucial component in the fabrication of electrochemical biosensors, primarily through the formation of self-assembled monolayers (SAMs) on gold electrode surfaces. The thiol group (-SH) of this compound exhibits a strong affinity for gold, leading to the spontaneous organization of a dense, insulating monolayer. This SAM plays a multifaceted role in biosensor construction:

  • Controlled Immobilization of Biorecognition Elements: The terminal methyl group of a pure this compound SAM creates a hydrophobic surface. While this can be used for certain applications, it is more common to use this compound in mixed SAMs with other functionalized thiols (e.g., thiols with carboxyl or amine terminal groups). In a mixed SAM, this compound acts as a "spacer" molecule, controlling the density and orientation of the functionalized thiols. This is critical for the subsequent covalent immobilization of biorecognition molecules such as enzymes, antibodies, or nucleic acids, ensuring their optimal activity and accessibility to the target analyte.

  • Reduction of Non-Specific Binding: The well-ordered and densely packed nature of the this compound monolayer effectively blocks the electrode surface. This passivation minimizes the non-specific adsorption of interfering molecules from the sample matrix, such as proteins and other biomolecules, thereby reducing background noise and enhancing the signal-to-noise ratio of the biosensor.

  • Electron Transfer Modulation: The alkanethiol SAM acts as a dielectric layer, influencing the electron transfer kinetics between the electrode and redox species in the solution or a redox-active label. The thickness and packing of the monolayer, determined by the alkyl chain length, are key parameters. As a short-chain thiol, this compound creates a relatively thin barrier, which can be advantageous in certain biosensing strategies where electron tunneling is part of the signaling mechanism.

The use of this compound, often in conjunction with longer-chain or functionalized alkanethiols, allows for the fine-tuning of the interfacial properties of the biosensor, which is essential for achieving high sensitivity and selectivity.

Quantitative Data

Direct quantitative performance data for electrochemical biosensors specifically utilizing this compound is not extensively reported in the reviewed literature. However, the performance of biosensors based on alkanethiol SAMs is well-documented. The following table summarizes the performance of various electrochemical biosensors employing different alkanethiols to provide a comparative context. The performance is highly dependent on the specific biorecognition element, target analyte, and detection method.

Alkanethiol UsedBiorecognition ElementTarget AnalyteDetection MethodLimit of Detection (LOD)Dynamic RangeReference
6-mercapto-1-hexanol (MCH) & 11-mercaptoundecanoic acid (MUA)Toll-like receptor 4 (TLR4)Lipopolysaccharide (LPS)EIS4 ng/mLUp to 1000 ng/mL[1]
3-mercaptopropionic acid (MPA)DNADNA hybridizationSWVNot SpecifiedNot Specified[2]
Dithiobis(succinimidyl undecanoate) (DSU)Clenbuterol AntibodyClenbuterolSPR10 pptNot Specified[3]
11-mercaptoundecanoic acid (MUA)Not SpecifiedRedox ProbeEISNot ApplicableNot Applicable[4]
16-mercaptohexadecanoic acid (16-MHA) & 11-mercapto-1-undecanol (B1218877) (11-MUOH)Anti-HSA AntibodyHuman Serum Albumin (HSA)SPRNot SpecifiedNot Specified

Note: EIS stands for Electrochemical Impedance Spectroscopy, SWV for Square Wave Voltammetry, and SPR for Surface Plasmon Resonance. The performance of a biosensor using this compound is expected to be within a similar range, with variations depending on the specific assay design.

Experimental Protocols

The following are detailed protocols for the fabrication of an electrochemical biosensor using a mixed self-assembled monolayer of this compound and a carboxyl-terminated alkanethiol for the covalent immobilization of a model protein (e.g., an antibody).

Protocol 1: Gold Electrode Preparation and Cleaning
  • Mechanical Polishing:

    • Polish the gold working electrode with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized (DI) water.

  • Sonication:

    • Sonicate the polished electrode in DI water for 10 minutes.

    • Sonicate in ethanol (B145695) for another 10 minutes to remove any residual alumina particles and organic contaminants.

    • Rinse thoroughly with DI water and dry under a gentle stream of nitrogen.

  • Electrochemical Cleaning:

    • In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles.

    • Rinse the electrode extensively with DI water and dry with nitrogen. The electrode is now ready for SAM formation.

Protocol 2: Formation of a Mixed Self-Assembled Monolayer (SAM)
  • Prepare Thiol Solution:

    • Prepare a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in absolute ethanol.

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Create a mixed thiol solution by combining the MUA and this compound solutions at a desired molar ratio (e.g., 1:9 MUA to this compound) to achieve a total concentration of 1 mM.

  • SAM Formation:

    • Immerse the clean, dry gold electrode into the mixed thiol solution immediately after cleaning.

    • Incubate for 12-18 hours at room temperature in a sealed container to prevent evaporation and contamination.

  • Rinsing:

    • After incubation, remove the electrode from the thiol solution.

    • Rinse the electrode thoroughly with ethanol to remove non-chemisorbed thiols.

    • Rinse again with DI water and dry under a nitrogen stream.

Protocol 3: Covalent Immobilization of a Biorecognition Molecule (e.g., Antibody)
  • Activation of Carboxyl Groups:

    • Immerse the SAM-modified electrode in a freshly prepared aqueous solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature. This activates the carboxyl groups of the MUA to form NHS esters.

    • Rinse the electrode with DI water and dry with nitrogen.

  • Antibody Immobilization:

    • Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in phosphate-buffered saline, pH 7.4) for 2 hours at room temperature or overnight at 4°C.

    • The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.

  • Blocking of Unreacted Sites:

    • To block any remaining active NHS esters and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine (B43304) solution (pH 8.5) for 30 minutes.

    • Rinse the electrode thoroughly with PBS and then DI water. The biosensor is now ready for use.

Protocol 4: Electrochemical Detection using Electrochemical Impedance Spectroscopy (EIS)
  • Prepare the Electrochemical Cell:

    • Use a three-electrode system with the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte Solution:

    • Use a suitable electrolyte solution, typically PBS (pH 7.4), containing a redox probe such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.

  • EIS Measurement:

    • Perform EIS measurements in the electrolyte solution over a frequency range of 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox probe.

  • Analyte Detection:

    • Incubate the biosensor with a solution containing the target analyte for a specific time.

    • Rinse the biosensor with PBS to remove any unbound analyte.

    • Perform another EIS measurement under the same conditions as in step 3.

  • Data Analysis:

    • The binding of the analyte to the immobilized antibody will alter the interfacial properties of the electrode, leading to a change in the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot to an equivalent circuit model. The change in Rct is proportional to the concentration of the analyte.

Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_sam SAM Formation cluster_immobilization Biomolecule Immobilization cluster_detection Detection Au_electrode Gold Electrode Polishing Mechanical Polishing Au_electrode->Polishing Sonication Sonication Polishing->Sonication EC_Cleaning Electrochemical Cleaning Sonication->EC_Cleaning Incubation Incubation (12-18h) EC_Cleaning->Incubation Mixed_Thiol This compound & MUA Solution Mixed_Thiol->Incubation Activation EDC/NHS Activation Incubation->Activation Antibody_Imm Antibody Incubation Activation->Antibody_Imm Blocking Blocking with Ethanolamine Antibody_Imm->Blocking EIS_baseline EIS Baseline Blocking->EIS_baseline Analyte_Binding Analyte Incubation EIS_baseline->Analyte_Binding EIS_signal EIS Signal Analyte_Binding->EIS_signal

Caption: Experimental workflow for the fabrication of an electrochemical biosensor.

signaling_pathway cluster_surface Sensor Surface Au_Electrode Gold Electrode Redox_Probe [Fe(CN)6]3-/4- Au_Electrode->Redox_Probe e- SAM Mixed SAM (this compound + MUA-Antibody) Electron_Transfer Electron Transfer Analyte Target Analyte Analyte->SAM Binding Event Redox_Probe->Au_Electrode Impedance_Change Increased Impedance (Higher Rct) Electron_Transfer->Impedance_Change is hindered

Caption: Signaling mechanism of an impedimetric biosensor.

References

Application Notes and Protocols for 1-Pentanethiol in Ordered Molecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Pentanethiol in the creation of ordered molecular assemblies, specifically self-assembled monolayers (SAMs). The information detailed below is intended to guide researchers in the fabrication and characterization of this compound SAMs for applications in biosensing and drug delivery.

Introduction to this compound Self-Assembled Monolayers

This compound (CH₃(CH₂)₄SH) is an alkanethiol that readily forms well-ordered, self-assembled monolayers on noble metal surfaces, most notably gold (Au). This spontaneous organization is driven by the strong affinity of the sulfur headgroup for the gold surface, resulting in a stable, semi-covalent bond. The five-carbon alkyl chain (pentyl group) provides van der Waals interactions between adjacent molecules, leading to a densely packed and ordered molecular layer. The terminal methyl group of the pentyl chain dictates the surface properties of the SAM, rendering it hydrophobic.

The ability to create these well-defined surfaces with tunable properties makes this compound a valuable tool in various research and development areas, including the fabrication of biosensors and the development of novel drug delivery systems.

Applications

Biosensors

Self-assembled monolayers of this compound can serve as a foundational layer for the construction of biosensors. The hydrophobic surface of a this compound SAM can be further modified to immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. This functionalized surface can then be used to detect specific analytes with high sensitivity and selectivity. The SAM acts as a barrier to prevent non-specific adsorption of other molecules, thereby reducing background noise and improving the sensor's performance.

Drug Delivery

In the field of drug delivery, this compound SAMs can be used to functionalize nanoparticles, such as gold nanoparticles. This surface modification can alter the hydrophobicity of the nanoparticles, influencing their interaction with biological systems, including their circulation time and cellular uptake. The SAM can also serve as a platform for attaching drug molecules or targeting ligands, enabling the development of targeted and controlled drug release systems.

Quantitative Data

The following table summarizes key quantitative data for this compound self-assembled monolayers on gold surfaces. This data is essential for the design and characterization of SAM-based devices.

PropertyValueCharacterization Technique
Water Contact Angle ~90-100°Goniometry
Ellipsometric Thickness ~0.6 - 0.8 nmEllipsometry
Sulfur (S 2p) Binding Energy ~162 eV (thiolate)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol for the Formation of this compound SAMs on Gold

This protocol outlines the steps for the preparation of a this compound self-assembled monolayer on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (≥98% purity)

  • Absolute ethanol (B145695) (200 proof)

  • Deionized (DI) water (18 MΩ·cm)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source for drying

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Rinse the substrate copiously with DI water, followed by absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate amount of this compound to a known volume of ethanol in a clean glass vial.

  • Self-Assembly:

    • Immediately immerse the freshly cleaned gold substrate into the this compound solution.

    • Seal the vial to minimize evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed this compound molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the SAM-modified substrate in a clean, dry environment (e.g., a desiccator) until further use.

Protocol for Characterization of this compound SAMs

4.2.1. Contact Angle Goniometry:

  • Place a small droplet (typically 1-5 µL) of DI water on the surface of the this compound SAM.

  • Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • A high contact angle (typically >90°) indicates the formation of a hydrophobic surface, consistent with a well-ordered this compound SAM.

4.2.2. X-ray Photoelectron Spectroscopy (XPS):

  • Place the SAM-modified substrate in the XPS analysis chamber.

  • Acquire high-resolution spectra of the S 2p region.

  • The presence of a peak at approximately 162 eV is characteristic of the sulfur atom chemically bonded to the gold surface (a thiolate species).

Visualizations

Experimental Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean_Substrate Clean Gold Substrate (e.g., Piranha Etch) Rinse_DI Rinse with DI Water Clean_Substrate->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (12-24 hours) Dry_N2_1->Immerse Prepare_Solution Prepare 1 mM this compound in Ethanol Prepare_Solution->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with N2 Rinse_Final->Dry_N2_2 Characterize Characterize SAM Dry_N2_2->Characterize Biosensor_Fabrication A Gold Electrode B This compound SAM Formation A->B provides substrate for C Surface Functionalization (e.g., linker molecule attachment) B->C creates hydrophobic surface for D Bioreceptor Immobilization (e.g., Antibody, Enzyme) C->D enables covalent attachment of E Analyte Detection D->E specifically binds to

Application Notes and Protocols: 1-Pentanethiol as a Ligand in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentanethiol (C₅H₁₂S) is a versatile alkanethiol ligand utilized in the synthesis and functionalization of a variety of nanoparticles, including gold, silver, quantum dots, and metal sulfides. Its thiol headgroup forms a strong coordinate bond with the surface of metallic and semiconductor nanocrystals, providing a stable passivating layer. The pentyl chain contributes to the solubility of the nanoparticles in nonpolar solvents and influences their self-assembly characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis and functionalization, with a focus on applications relevant to drug development.

Applications of this compound in Nanoparticle Synthesis

This compound serves as a crucial capping agent that controls the size, shape, and stability of nanoparticles during synthesis. The resulting hydrophobic surface can be advantageous for certain applications or can be further modified through ligand exchange reactions to introduce desired functionalities, such as biocompatible polymers (e.g., PEG) or targeting moieties for drug delivery.

Key Applications Include:

  • Drug Delivery Vehicles: this compound-capped nanoparticles can be functionalized with hydrophilic ligands to render them water-soluble and biocompatible, enabling their use as carriers for therapeutic agents.[1] The nanoparticle core can be loaded with drugs, and the surface can be decorated with targeting molecules to enhance delivery to specific cells or tissues.[1]

  • Bioimaging Probes: When used to cap fluorescent semiconductor nanocrystals (quantum dots), this compound can help preserve their quantum yield and stability, making them suitable for in-vitro and in-vivo imaging applications.[2][3]

  • Theranostics: The combination of therapeutic and diagnostic capabilities in a single nanoparticle platform is a growing area of research. This compound-functionalized nanoparticles can be engineered to carry both a drug and an imaging agent, allowing for simultaneous treatment and monitoring.

Experimental Protocols

This section provides detailed protocols for the synthesis and functionalization of nanoparticles using this compound.

Protocol 1: Synthesis of this compound Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the two-phase Brust-Schiffrin method, a widely used technique for synthesizing alkanethiol-stabilized gold nanoparticles.[1][4][5]

Materials:

Procedure:

  • Phase Transfer of Gold Precursor:

    • Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water.

    • In a separate flask, dissolve 140 mg of TOAB in 30 mL of toluene.

    • Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless as the gold salt is transferred to the organic phase, which will turn deep orange.

    • Separate and collect the organic phase.

  • Addition of this compound:

    • To the organic phase containing the gold precursor, add 20 µL of this compound.[6]

    • Stir the solution for 10 minutes at room temperature.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh solution of 25 mg of NaBH₄ in 10 mL of ice-cold deionized water.

    • Add the NaBH₄ solution to the vigorously stirred organic phase. The color of the organic phase will rapidly change from orange to dark brown/black, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.[6]

  • Purification:

    • Separate the organic phase and wash it three times with deionized water.

    • Reduce the volume of the organic phase by rotary evaporation.

    • Precipitate the nanoparticles by adding an excess of ethanol (e.g., 200 mL).

    • Store the solution at -20°C for 4 hours to facilitate precipitation.

    • Collect the precipitate by centrifugation and wash it several times with ethanol to remove excess thiol and TOAB.

    • Dry the purified this compound capped AuNPs under vacuum.

Protocol 2: Ligand Exchange Reaction to Functionalize Nanoparticles with this compound

This protocol describes a general method for replacing existing ligands on pre-synthesized nanoparticles (e.g., citrate-stabilized AuNPs) with this compound.[7][8][9]

Materials:

  • Pre-synthesized nanoparticle solution (e.g., citrate-stabilized gold or silver nanoparticles)

  • This compound

  • Ethanol or other suitable solvent for the nanoparticles

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Ligand Exchange:

    • To a solution of pre-synthesized nanoparticles, add a solution of this compound in a suitable solvent (e.g., ethanol). The molar ratio of this compound to nanoparticles should be in large excess to drive the reaction to completion.

    • Stir the mixture vigorously at room temperature for several hours (typically 12-24 hours). The progress of the ligand exchange can be monitored by changes in the solution's properties, such as solubility or UV-Vis spectrum.

  • Purification:

    • After the reaction is complete, precipitate the nanoparticles by adding a non-solvent. For nanoparticles that become soluble in organic solvents after ligand exchange, a polar solvent like ethanol can be used for precipitation.

    • Collect the precipitate by centrifugation.

    • Wash the nanoparticles multiple times with the precipitating solvent to remove the displaced ligands and excess this compound.

    • Resuspend the purified this compound capped nanoparticles in a suitable organic solvent like toluene or DCM.

Data Presentation

The following table summarizes typical characterization data for thiol-capped nanoparticles. The exact values for this compound capped nanoparticles will depend on the specific synthesis conditions.

Nanoparticle TypeLigandCore Size (TEM)Hydrodynamic Diameter (DLS)Surface Plasmon Resonance (UV-Vis)Reference
Gold NanoparticlesDodecanethiol~4 nmNot Reported~520 nm[10]
Silver NanoparticlesDodecanethiolNot ReportedNot Reported~419 nm[10]
CdSe/ZnS Quantum DotsDithiol Threitol (DTT)Not Reported<10 nmNot Applicable[2]
PbS Nanoparticles1-Dodecanethiol35-36 nmNot ReportedNot Applicable (NIR emission)[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and application of this compound capped nanoparticles.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Precursor Materials (e.g., HAuCl4, this compound) reaction Nanoparticle Synthesis (e.g., Two-Phase Reduction) start->reaction washing Washing & Centrifugation reaction->washing drying Drying washing->drying tem TEM/SEM (Size, Shape) drying->tem uv_vis UV-Vis Spectroscopy (Optical Properties) drying->uv_vis dls DLS (Hydrodynamic Size) drying->dls ftir FTIR (Surface Ligands) drying->ftir functionalization Surface Functionalization (Ligand Exchange) drying->functionalization drug_loading Drug Loading functionalization->drug_loading in_vitro In Vitro Studies drug_loading->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: General workflow for nanoparticle synthesis and application.

Cellular Uptake Mechanisms of Functionalized Nanoparticles

For drug delivery applications, understanding how nanoparticles are internalized by cells is critical. The following diagram illustrates the primary endocytic pathways for nanoparticle uptake.[12][13][14]

G cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_pathways Endocytic Pathways cluster_fate Intracellular Fate np Functionalized Nanoparticle clathrin Clathrin-mediated Endocytosis np->clathrin caveolin Caveolin-mediated Endocytosis np->caveolin macropino Macropinocytosis np->macropino endosome Endosome clathrin->endosome caveolin->endosome macropino->endosome lysosome Lysosome (Drug Release) endosome->lysosome cytoplasm Cytoplasmic Release endosome->cytoplasm Endosomal Escape

Caption: Cellular uptake pathways for functionalized nanoparticles.

Representative Signaling Pathway Targeted by Nanoparticles

Nanoparticles can be designed to interfere with specific cellular signaling pathways that are often dysregulated in diseases like cancer. The MAPK/ERK pathway is a common target.[15][16]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription NP Functionalized Nanoparticle (e.g., carrying inhibitor) NP->MEK Inhibition

Caption: Nanoparticle-mediated inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for Studying 1-Pentanethiol Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the formation and characterization of 1-pentanethiol self-assembled monolayers (SAMs). The protocols outlined below are foundational for creating well-defined, hydrophobic surfaces on gold substrates, which are instrumental in various fields including biosensing, nanotechnology, and fundamental surface science.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are highly organized molecular layers formed by the spontaneous chemisorption of the thiol headgroup onto the gold surface. The alkyl chains then align and pack closely due to van der Waals interactions, creating a dense and stable monolayer. This compound, a five-carbon chain alkanethiol, forms a hydrophobic monolayer, which can serve as a foundational surface for further functionalization or for studying interfacial phenomena. The successful formation of a high-quality SAM is critically dependent on pristine substrate cleanliness and controlled assembly conditions.[1]

Experimental Workflow

The overall process for forming and characterizing a this compound monolayer is a sequential procedure involving substrate preparation, monolayer deposition, and subsequent analysis.

experimental_workflow cluster_prep Substrate Preparation cluster_sam Monolayer Formation cluster_char Characterization Gold_Substrate Gold-Coated Substrate Cleaning Substrate Cleaning (e.g., Piranha Etch) Gold_Substrate->Cleaning Rinsing_Drying Rinsing & Drying (DI Water, Ethanol, N2 Stream) Cleaning->Rinsing_Drying Self_Assembly Self-Assembly (Immersion for 12-24h) Rinsing_Drying->Self_Assembly Clean Substrate Thiol_Solution This compound Solution (1-10 mM in Ethanol) Thiol_Solution->Self_Assembly Rinse_Dry_SAM Rinsing & Drying (Ethanol, N2 Stream) Self_Assembly->Rinse_Dry_SAM AFM Atomic Force Microscopy (AFM) Rinse_Dry_SAM->AFM Prepared SAM Contact_Angle Contact Angle Goniometry Rinse_Dry_SAM->Contact_Angle Prepared SAM Characterization_Techniques Surface Analysis AFM->Characterization_Techniques Contact_Angle->Characterization_Techniques logical_relationship cluster_inputs Inputs cluster_outputs Outputs thiol This compound process Self-Assembly Process (Chemisorption & van der Waals Interactions) thiol->process substrate Clean Gold Substrate substrate->process solvent Anhydrous Ethanol solvent->process sam Ordered this compound SAM on Gold process->sam property1 Hydrophobic Surface sam->property1 property2 Defined Surface Chemistry sam->property2

References

Application Notes and Protocols: 1-Pentanethiol as a Versatile Raw Material for Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentanethiol, a versatile organosulfur compound, serves as a crucial starting material for the synthesis of a diverse array of sulfur-containing molecules.[1][2][3] Its reactive thiol group readily participates in various chemical transformations, making it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][4] These application notes provide detailed protocols for the synthesis of key classes of sulfur compounds derived from this compound, including thioethers, disulfides, thioesters, and sulfonic acids. The experimental procedures are presented with quantitative data to facilitate reproducibility and adaptation in a research setting. Additionally, potential applications, particularly in drug development, are discussed.

Synthesis of Thioethers

Thioethers are a class of organosulfur compounds that are significant in pharmaceuticals and organic synthesis.[5][6] The synthesis of thioethers from this compound can be efficiently achieved through nucleophilic substitution reactions with alkyl halides.

Application Note:

The reaction of this compound with an alkyl halide in the presence of a base is a straightforward and widely applicable method for the preparation of unsymmetrical thioethers.[7][8] The choice of base and solvent can influence the reaction rate and yield. This protocol details the synthesis of S-pentyl benzyl (B1604629) thioether.

Experimental Protocol: Synthesis of S-Pentyl Benzyl Thioether

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.04 g, 10 mmol) in 20 mL of ethanol.

  • To this solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of water.

  • Stir the mixture at room temperature for 15 minutes to form the sodium pentanethiolate.

  • Add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 95:5) to yield S-pentyl benzyl thioether.

Quantitative Data Summary:

Product NameStarting MaterialsReagentsSolventReaction Time (h)Yield (%)
S-Pentyl Benzyl ThioetherThis compound, Benzyl BromideNaOHEthanol385-95

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_thiol Dissolve this compound in Ethanol add_naoh Add NaOH Solution dissolve_thiol->add_naoh form_thiolate Stir to Form Sodium Pentanethiolate add_naoh->form_thiolate add_bromide Add Benzyl Bromide form_thiolate->add_bromide reflux Reflux for 3 hours add_bromide->reflux evaporate Evaporate Ethanol reflux->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product S-Pentyl Benzyl Thioether chromatography->product

Caption: Workflow for the synthesis of S-Pentyl Benzyl Thioether.

Synthesis of Disulfides

Disulfides are organosulfur compounds with a sulfur-sulfur bond. Symmetrical disulfides can be readily prepared by the oxidation of thiols. These compounds have shown a range of biological activities, including antimicrobial properties.[9][10]

Application Note:

The oxidation of this compound to dipentyl disulfide can be achieved using mild oxidizing agents such as hydrogen peroxide or iodine.[4][11][12][13][14] This protocol describes a simple and efficient method using hydrogen peroxide.

Experimental Protocol: Synthesis of Dipentyl Disulfide

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.04 g, 10 mmol) in 20 mL of ethanol.

  • Cool the flask in an ice bath.

  • Slowly add hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Remove the ethanol by rotary evaporation.

  • Add 30 mL of water to the residue and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dipentyl disulfide.

Quantitative Data Summary:

Product NameStarting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
Dipentyl DisulfideThis compoundHydrogen PeroxideEthanol1290-98

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in Ethanol cool Cool in Ice Bath dissolve->cool add_h2o2 Add Hydrogen Peroxide cool->add_h2o2 stir Stir at Room Temperature for 12 hours add_h2o2->stir evaporate Evaporate Ethanol stir->evaporate add_water Add Water evaporate->add_water extract Extract with Dichloromethane add_water->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Dipentyl Disulfide concentrate->product

Caption: Workflow for the synthesis of Dipentyl Disulfide.

Synthesis of Thioesters

Thioesters are important intermediates in organic synthesis and are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They can be synthesized by the reaction of a thiol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Application Note:

The acylation of this compound with an acyl chloride provides a direct route to S-pentyl thioesters. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. This protocol details the synthesis of S-pentyl thioacetate.

Experimental Protocol: Synthesis of S-Pentyl Thioacetate

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (B92270)

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.04 g, 10 mmol) and pyridine (0.87 g, 11 mmol) in 20 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of acetyl chloride (0.79 g, 10 mmol) in 10 mL of dichloromethane dropwise from the dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain S-pentyl thioacetate.

Quantitative Data Summary:

Product NameStarting MaterialsReagentsSolventReaction Time (h)Yield (%)
S-Pentyl ThioacetateThis compound, Acetyl ChloridePyridineDichloromethane280-90

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound and Pyridine in DCM cool Cool in Ice Bath dissolve->cool add_acyl_chloride Add Acetyl Chloride cool->add_acyl_chloride stir Stir at Room Temperature for 2 hours add_acyl_chloride->stir wash_hcl Wash with 1M HCl stir->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate distill Distillation concentrate->distill product S-Pentyl Thioacetate distill->product

Caption: Workflow for the synthesis of S-Pentyl Thioacetate.

Synthesis of Sulfonic Acids

Sulfonic acids are a class of organosulfur compounds with the general formula R−S(=O)₂−OH. They are strong acids and find applications as catalysts and intermediates in chemical synthesis.[15] The oxidation of thiols is a common method for their preparation.

Application Note:

The oxidation of this compound to 1-pentanesulfonic acid can be achieved using strong oxidizing agents. A common method involves the use of hydrogen peroxide.[16] A patented method describes the synthesis of the sodium salt of 1-pentanesulfonic acid from bromopentane and sodium sulfite, which upon acidification would yield the free sulfonic acid.[14]

Experimental Protocol: Synthesis of 1-Pentanesulfonic Acid

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Caution: This reaction can be exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.2 g, 50 mmol) to 50 mL of acetic acid.

  • Slowly and carefully add hydrogen peroxide (17 mL, 150 mmol) to the stirred solution.

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the acetic acid and water under reduced pressure using a rotary evaporator to obtain crude 1-pentanesulfonic acid.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary:

Product NameStarting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)
1-Pentanesulfonic AcidThis compoundHydrogen PeroxideAcetic Acid470-80

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up mix Mix this compound and Acetic Acid add_h2o2 Slowly Add Hydrogen Peroxide mix->add_h2o2 heat Heat at 100 °C for 4 hours add_h2o2->heat cool Cool to Room Temperature heat->cool evaporate Evaporate Acetic Acid and Water cool->evaporate product 1-Pentanesulfonic Acid evaporate->product

Caption: Workflow for the synthesis of 1-Pentanesulfonic Acid.

Applications in Drug Development

While specific drug candidates derived directly from this compound are not widely reported, the classes of compounds synthesized from it are prevalent in medicinal chemistry.

  • Thioethers: Many biologically active molecules contain thioether linkages. They are often investigated for their anticancer and antimicrobial properties.[5][17][18]

  • Disulfides: Organodisulfides are known to possess a range of biological activities, including antimicrobial and anticancer effects.[9][10] The disulfide bond can interact with thiol groups in enzymes and proteins, leading to biological effects.

  • Thioesters: Thioesters are key intermediates in various biochemical pathways and are used in the synthesis of complex molecules, including enzyme inhibitors.[7]

  • Sulfonic Acids and their Salts: 1-Pentanesulfonic acid sodium salt is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of pharmaceuticals.[10][15][19]

Potential Signaling Pathways and Mechanisms of Action

The biological activity of sulfur-containing compounds often involves their interaction with cellular thiols, particularly cysteine residues in proteins.

  • Antimicrobial Action: Organosulfur compounds, such as disulfides, can disrupt bacterial cell membranes and inhibit sulfhydryl-dependent enzymes that are crucial for bacterial metabolism.[10] This can lead to a broad-spectrum antibacterial effect.

  • Anticancer Activity: The anticancer activity of some thioethers and disulfides is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.[5][17] This can occur through various signaling pathways, including the modulation of redox-sensitive pathways and the inhibition of key enzymes involved in cancer cell proliferation.

Signaling Pathway Diagram (Hypothetical):

G cluster_pathway Hypothetical Anticancer Mechanism of a Dipentyl Disulfide Derivative drug Dipentyl Disulfide Derivative cell_membrane Cancer Cell Membrane drug->cell_membrane Penetrates enzyme Thiol-dependent Enzyme (e.g., Thioredoxin Reductase) cell_membrane->enzyme Interacts with ros Increased Reactive Oxygen Species (ROS) enzyme->ros Inhibition leads to apoptosis Apoptosis ros->apoptosis Induces

Caption: A hypothetical signaling pathway for the anticancer activity of a dipentyl disulfide derivative.

References

Application Notes and Protocols: 1-Pentanethiol as a Natural Gas Odorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-pentanethiol as an odorant in natural gas. This document details its physicochemical properties, safety information, evaluation protocols, and the underlying biochemical mechanisms of its odor perception.

Introduction to this compound as a Gas Odorant

Natural gas, in its processed state, is a colorless and odorless substance, posing a significant safety risk in the event of a leak. To mitigate this hazard, odorants are added to natural gas to give it a distinct and unpleasant smell that is readily detectable by most people, even at very low concentrations.[1][2][3] Thiols, also known as mercaptans, are a class of organosulfur compounds widely used for this purpose due to their potent and malodorous nature.[3][4] this compound (also known as n-amyl mercaptan) is a thiol that is a chief constituent of some odorant formulations used to help locate gas leaks.[5][6] Its strong, garlic-like, or rotten cabbage-like odor makes it an effective warning agent.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its application as a gas odorant.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₂S[8]
Molecular Weight 104.22 g/mol [8]
Appearance Colorless to light-yellow liquid[6]
Odor Strong, garlic-like, offensive[6][7]
Odor Threshold 0.8 ppb (0.4-0.5 µg/m³)[8][9]
Boiling Point 126.6 °C[10]
Melting Point -75.7 °C
Flash Point 18.33 °C (65 °F)[11]
Vapor Pressure 13.8 mmHg at 25 °C[11]
Solubility in Water Insoluble[7]

Table 2: Safety and Exposure Data for this compound

ParameterValueReference(s)
NIOSH REL (Ceiling, 15-min) 0.5 ppm (2.1 mg/m³)[7][10]
Hazards Highly flammable, Irritant[8]

Table 3: Typical Odorant Concentrations in Natural Gas

Odorant ComponentTypical Concentration Range in Natural GasReference(s)
General Mercaptans 0.25 to 5 ppm[12]
Common Odorant Blends Varies, often proprietary mixtures of TBM, IPM, NPM, DMS, and THT[4][13]
This compound in Blends Often a minor component in mercaptan blends[9]

Experimental Protocols

Protocol for Sensory Panel Evaluation of a New Gas Odorant (e.g., this compound)

This protocol outlines the steps for conducting a sensory panel evaluation to determine the odor detection and recognition thresholds of a new odorant. This process is guided by principles outlined in standards such as ISO 5496:2006.[14][15]

3.1.1. Panelist Recruitment and Screening

  • Recruitment: Recruit a panel of at least 8-10 individuals from a population representative of the general public.[14]

  • Health and Habit Screening: Exclude individuals with known olfactory disorders (anosmia), smokers, and those with severe allergies or colds.[1]

  • Sensory Acuity Screening:

    • Odor Recognition Test: Present panelists with a series of common scents to assess their general ability to identify odors.[16]

    • Basic Taste Identification: Test for the ability to correctly identify sweet, sour, salty, and bitter solutions to rule out broader chemosensory deficits.[16]

    • Threshold Test: Determine individual sensitivity to a standard odorant (e.g., n-butanol) to ensure they fall within a normal range of olfactory sensitivity.[17]

3.1.2. Panelist Training

  • Familiarization with Terminology: Train panelists on a standardized vocabulary to describe odor character and intensity.[18]

  • Reference Odorant Training: Expose panelists to various concentrations of known gas odorants (e.g., tert-butyl mercaptan, tetrahydrothiophene) to familiarize them with the target odor profile.[17]

  • Test Procedure Training: Familiarize panelists with the testing apparatus and procedures, including the method of sample presentation and response recording.[12]

3.1.3. Odor Threshold Determination

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless medium (e.g., air or nitrogen) using a dynamic olfactometer. Concentrations should span the expected detection threshold.

  • Test Methodologies:

    • Ascending Concentration Series (Method of Limits): Present samples in increasing order of concentration until the panelist consistently detects the odor.

    • Triangle Test: Present three samples, two of which are identical (blanks) and one contains the odorant. The panelist must identify the different sample. This is repeated at various concentrations to determine the detection threshold.[11]

    • Paired Comparison Test: Present a blank and an odorant-containing sample, and the panelist must identify the one with the odor.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can reliably detect the odor.

3.1.4. Odor Recognition and Characterization

  • Suprathreshold Concentration Testing: Present samples at concentrations well above the detection threshold.

  • Odor Descriptor Profiling: Ask panelists to describe the character of the odor using a list of standardized descriptors (e.g., "garlic-like," "rotten cabbage," "sulfurous").

  • Intensity Rating: Use a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor) to rate the perceived intensity of the odor at different concentrations.

Protocol for Field Evaluation of Odorized Natural Gas (Based on ASTM D6273)

This protocol describes the in-field testing of natural gas odorized with this compound to ensure it meets regulatory requirements for detectability.[19]

3.2.1. Instrumentation and Calibration

  • Odorometer: Utilize a portable instrument capable of diluting a natural gas sample with air in known ratios (e.g., an odorometer).[1]

  • Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to deliver accurate gas-in-air concentrations.

3.2.2. Field Sampling and Testing

  • Test Locations: Conduct tests at various points in the gas distribution system, particularly at the extremities, to account for potential odor fade.[1][5]

  • "Sniff Test" Procedure:

    • Purge the sampling line to ensure a fresh gas sample.

    • Start with the instrument set to deliver 100% air.

    • Gradually increase the concentration of natural gas in the air mixture.

    • The trained operator sniffs the diluted gas stream at each concentration.

    • Record the concentration at which the odor is first detected (threshold detection level) and the concentration at which it is readily identifiable as the smell of natural gas (readily detectable level).[9]

  • Regulatory Compliance: The readily detectable odor level must be at or below one-fifth of the lower explosive limit (LEL) for natural gas (approximately 1% gas in air).[9]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Thiols

The detection of thiols like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[20][21] The binding of the odorant triggers a conformational change in the receptor, initiating an intracellular signaling cascade.[22][23]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade for thiol odorants.

Experimental Workflow for New Odorant Evaluation

The following workflow outlines the key stages in the evaluation of a new potential gas odorant from initial screening to final implementation.

Odorant_Evaluation_Workflow Start Candidate Odorant (e.g., this compound) PhysChem Physicochemical Property Analysis Start->PhysChem Tox Toxicological Assessment Start->Tox Sensory_Lab Laboratory Sensory Panel Evaluation PhysChem->Sensory_Lab Tox->Sensory_Lab Odor_Threshold Odor Threshold Determination Sensory_Lab->Odor_Threshold Odor_Character Odor Characterization Sensory_Lab->Odor_Character Field_Trial_Prep Field Trial Preparation Odor_Threshold->Field_Trial_Prep Odor_Character->Field_Trial_Prep Odorant_Blending Odorant Blending (if applicable) Field_Trial_Prep->Odorant_Blending Injection_Setup Odorant Injection System Setup Field_Trial_Prep->Injection_Setup Field_Test Field Testing in Gas Distribution System Odorant_Blending->Field_Test Injection_Setup->Field_Test Sniff_Test ASTM D6273 'Sniff Tests' Field_Test->Sniff_Test Data_Analysis Data Analysis and Regulatory Compliance Check Sniff_Test->Data_Analysis Implementation Implementation Data_Analysis->Implementation

Caption: Workflow for the evaluation of a new gas odorant.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation and stabilization of 1-pentanethiol self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Inconsistent or Incomplete Monolayer Formation 1. Contaminated Substrate: Organic residues, dust, or other impurities on the gold surface can inhibit SAM formation. 2. Oxidized Thiol: The thiol group of this compound may have oxidized to disulfides, which do not readily bind to the gold substrate. 3. Impure Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process.1. Implement a rigorous substrate cleaning protocol. A common method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and drying with a stream of inert gas. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Alternatively, UV-Ozone cleaning can be effective. 2. Use fresh, high-purity this compound. If oxidation is suspected, consider purifying the thiol before use. 3. Use high-purity, anhydrous solvents. Ethanol (B145695) is a common choice for alkanethiol SAM formation.
Poorly Ordered or Unstable Monolayer 1. Suboptimal Incubation Time: Insufficient time for the molecules to self-organize on the surface. 2. Incorrect Thiol Concentration: The concentration of the this compound solution can affect the packing density of the monolayer. 3. Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process. 4. Presence of Oxygen: Oxygen, particularly ozone, in the ambient environment can lead to the oxidation and degradation of the SAM.[1][2]1. Optimize the incubation time. While initial adsorption is rapid, achieving a well-ordered monolayer can take from 12 to 48 hours.[3] 2. Vary the thiol concentration. A typical starting point is a 1 mM solution. For short-chain thiols like this compound, it may be necessary to test a range of concentrations (e.g., 0.1 mM to 10 mM) to find the optimal packing density. 3. Maintain a constant and controlled temperature during incubation. Room temperature is often sufficient, but a temperature-controlled bath can improve consistency. 4. Minimize exposure to air and light during and after SAM formation. [2] Store samples in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[4]
Monolayer Desorption or Degradation Over Time 1. Oxidation of the Gold-Thiolate Bond: Exposure to air, light, and moisture can lead to the oxidation of the sulfur headgroup, weakening the bond to the gold substrate.[2][5] 2. Displacement by Other Molecules: In complex media, other molecules may displace the this compound from the surface. 3. Instability in Aqueous Environments: Short-chain alkanethiol SAMs can be less stable in aqueous solutions compared to longer-chain thiols.1. Store the SAM-coated substrates in a dark, inert environment. [4] 2. Consider using a mixed monolayer approach. Co-adsorbing a longer-chain alkanethiol can improve the overall stability of the monolayer. 3. For applications in aqueous media, consider cross-linking the monolayer or using alternative, more stable surface chemistries if long-term stability is critical.

Frequently Asked Questions (FAQs)

Q1: Why are this compound SAMs less stable than those formed from longer-chain alkanethiols?

A1: The stability of alkanethiol SAMs is significantly influenced by the van der Waals interactions between adjacent alkyl chains. Longer chains result in stronger intermolecular forces, leading to a more densely packed and stable monolayer.[6] With its shorter C5 chain, this compound exhibits weaker van der Waals interactions, resulting in a less ordered and more defect-prone monolayer that is more susceptible to desorption and oxidative degradation.[1][3]

Q2: How does the choice of solvent affect the stability of the SAM?

A2: The solvent plays a crucial role in the self-assembly process. While ethanol is the most common solvent for forming alkanethiol SAMs, other solvents can influence the final structure and stability. Some studies suggest that SAM formation is faster in non-polar solvents like hexane (B92381) or heptane, though the resulting monolayers may be less ordered than those formed in ethanol. The presence of even small amounts of water in the solvent can negatively impact the quality of the SAM. Therefore, using high-purity, anhydrous solvents is critical.

Q3: What is the expected water contact angle for a high-quality this compound SAM on gold?

Q4: Can I reuse my gold substrates for SAM formation?

A4: Yes, gold substrates can be reused. However, it is crucial to completely remove the previous SAM and thoroughly clean the substrate before forming a new one. A common method for removing alkanethiol SAMs is by using a piranha solution or UV-Ozone treatment. It is important to note that repeated harsh cleaning cycles can alter the surface topography of the gold, which may affect the quality of subsequent SAMs.

Q5: How can I improve the thermal stability of my this compound SAM?

A5: Thermal annealing is a technique used to improve the order and stability of SAMs. By heating the SAM-coated substrate, molecules can rearrange into a more crystalline, well-packed structure. However, the annealing temperature and duration must be carefully controlled to avoid thermal desorption of the monolayer. For short-chain alkanethiols, desorption can occur at relatively low temperatures. Thermal desorption of cyclopentanethiol, a molecule with a similar number of carbons, has been observed to begin around 440 K (167 °C).[8][9]

Quantitative Data

The following tables summarize quantitative data related to the stability of short-chain alkanethiol SAMs. Note that data specifically for this compound is limited; therefore, data from closely related short-chain thiols are included for comparison and to illustrate general trends.

Table 1: Water Contact Angle Stability of Methyl-Terminated SAMs in Serum-Free Media at 37°C

TimeAdvancing Water Contact Angle (°)
Day 097 ± 2
Day 558 ± 1
Day 1860 ± 2
Data from a study on CH3-terminated alkanethiol SAMs, which provides an indication of the stability of hydrophobic short-chain thiol SAMs in an aqueous environment.[7]

Table 2: Thermal Desorption Temperatures of Alkanethiols on Au(111)

AlkanethiolDesorption Peak Temperature (K)
Butanethiol (C4)~500
Hexanethiol (C6)Stable up to 340 K
Cyclopentanethiol (C5)~440
Undecanethiol (C11)~400 (as disulfides), ~500 (as intact molecules)
These values indicate the temperature at which significant desorption occurs and highlight that shorter chain thiols generally have lower thermal stability.[8][9][10][11]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound SAM on Gold

  • Substrate Cleaning: a. Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). b. Thoroughly rinse the substrate with ultrapure water (18.2 MΩ·cm). c. Dry the substrate with a gentle stream of high-purity nitrogen or argon gas. d. Use the cleaned substrate immediately.

  • Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • SAM Formation: a. Place the clean, dry gold substrate in the thiol solution in a clean glass container. b. Purge the container with nitrogen or argon to minimize oxygen exposure, then seal it. c. Allow the self-assembly to proceed for 18-24 hours at room temperature.[4]

  • Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules. c. Dry the substrate again under a stream of high-purity nitrogen or argon gas.

Protocol 2: Thermal Annealing to Improve SAM Ordering

  • Prepare the SAM: Follow Protocol 1 to form the this compound SAM on the gold substrate.

  • Annealing Setup: a. Place the SAM-coated substrate on a hot plate in a controlled environment, such as a glovebox with a dry air or inert gas purge.

  • Annealing Process: a. Set the annealing temperature. For short-chain thiols, start with a relatively low temperature (e.g., 60-80°C) to avoid significant desorption.[12] b. Anneal the sample for a specific duration, for example, 1 to 10 hours. The optimal time and temperature will need to be determined empirically for your specific application. c. After annealing, allow the substrate to cool down to room temperature slowly.

  • Characterization: a. Characterize the annealed SAM using techniques such as contact angle goniometry, ellipsometry, or atomic force microscopy (AFM) to assess changes in ordering and stability.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_stabilization Stabilization (Optional) Start Start: Gold Substrate Clean Substrate Cleaning (e.g., Piranha Solution) Start->Clean Rinse_Dry1 Rinse and Dry Clean->Rinse_Dry1 Immersion Immerse Substrate (18-24 hours) Rinse_Dry1->Immersion Thiol_Sol Prepare this compound Solution (1 mM in Ethanol) Thiol_Sol->Immersion Rinse_Dry2 Rinse and Dry Immersion->Rinse_Dry2 Annealing Thermal Annealing (e.g., 70°C, 1-10h) Rinse_Dry2->Annealing End Stable SAM Annealing->End Degradation_Pathways cluster_degradation Degradation Triggers SAM Stable this compound SAM on Gold Substrate Oxidation Oxidation of Thiolate Headgroup SAM->Oxidation Desorption Desorption of Pentanethiol Molecules SAM->Desorption Oxygen Oxygen / Ozone Oxygen->Oxidation Light UV Light Light->Oxidation Moisture Moisture Moisture->Desorption Heat Elevated Temperature Heat->Desorption Disordered_SAM Disordered / Degraded SAM Oxidation->Disordered_SAM Desorption->Disordered_SAM Stability_Factors cluster_increase Increases Stability cluster_decrease Decreases Stability center_node SAM Stability Short_Chain Shorter Alkyl Chain (e.g., Pentanethiol) center_node->Short_Chain Contamination Substrate Contamination center_node->Contamination Oxygen_Exposure Oxygen/Ozone Exposure center_node->Oxygen_Exposure Temp_Fluctuations Temperature Fluctuations center_node->Temp_Fluctuations Longer_Chain Longer Alkyl Chain Longer_Chain->center_node High_Purity High Purity Thiol & Solvent High_Purity->center_node Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->center_node Controlled_Temp Controlled Temperature Controlled_Temp->center_node Annealing Thermal Annealing Annealing->center_node

References

Technical Support Center: Storage and Handling of 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pentanethiol. The following information is intended to help prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of this compound degradation is oxidation. The thiol group (-SH) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process typically leads to the formation of dipentyl disulfide. This reaction can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the visible signs of this compound oxidation?

A2: While pure this compound is a colorless liquid with a strong, unpleasant odor, its oxidation to the disulfide may not result in a dramatic color change. However, you might observe the formation of a slight precipitate or a change in the viscosity of the liquid. A significant change in the intensity or character of the odor could also indicate degradation. For an accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the presence of the disulfide impurity.

Q3: What are the ideal storage conditions to minimize the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent the ingress of air and moisture.[1][2] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[3]

Q4: Can I store this compound in a solution?

A4: Storing thiols in solution for long periods is generally not recommended as they are less stable compared to being stored in a neat (undiluted) state. If you need to store it in a solution for a short period, use a deoxygenated solvent and keep it under an inert atmosphere at a low temperature. Solutions older than one week should be used with caution, and their purity should be re-verified.

Q5: Are there any compatible antioxidants that can be added to this compound for enhanced stability?

A5: While the use of antioxidants can be an effective strategy to inhibit the oxidation of thiols, the addition of any substance will alter the purity of the material. For most applications, strict adherence to storage under an inert atmosphere at low temperatures is the most effective method for preventing oxidation without introducing potential contaminants. If an antioxidant is necessary, small-scale stability studies should be performed to ensure compatibility and effectiveness.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action
Unexpected reaction results or lower yield Degradation of this compound due to oxidation. The disulfide impurity may not be reactive in the desired transformation.Confirm the purity of the this compound using analytical methods such as GC-MS or NMR before use. If oxidation is confirmed, consider purifying the material by distillation or chromatography if feasible. For future prevention, strictly adhere to inert atmosphere handling and storage procedures.
Change in odor or appearance Formation of dipentyl disulfide and other oxidation byproducts.Analyze the sample for impurities. If the level of oxidation is unacceptable, procure a fresh batch and ensure proper storage conditions are maintained.
Inconsistent results between different batches Variation in the purity of this compound due to improper storage of one or more batches.Establish a strict protocol for the storage and handling of this compound. Qualify new batches upon receipt to ensure they meet the required purity specifications.

Data Presentation: Stability of Aliphatic Thiols Under Various Storage Conditions

Storage Condition Temperature Atmosphere Purity after 3 Months (%) Purity after 6 Months (%)
Ideal -20°CInert Gas (Argon)>99.5>99.0
Recommended 4°CInert Gas (Argon)99.098.0
Sub-optimal 4°CAir97.595.0
Poor Room TemperatureAir<95.0<90.0
Poor (with light exposure) Room TemperatureAir<90.0<80.0

Note: This data is illustrative for a generic short-chain thiol and actual stability of this compound may vary.

Experimental Protocols

Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound and its primary oxidation product, dipentyl disulfide.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes

    • Ramp at 10°C/min to 250°C, hold for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dilute the this compound sample to be analyzed to fall within the calibration range.

Data Analysis:

  • Identify the peaks for this compound and dipentyl disulfide based on their retention times and mass spectra.

    • This compound (C₅H₁₂S, MW: 104.21): Look for the molecular ion at m/z 104 and characteristic fragments.

    • Dipentyl disulfide (C₁₀H₂₂S₂, MW: 206.42): Look for the molecular ion at m/z 206 and characteristic fragments.

  • Quantify the relative peak areas to determine the purity of the this compound.

Detection of this compound Oxidation by ¹H NMR Spectroscopy

Objective: To detect the presence of dipentyl disulfide in a this compound sample.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Pulse Program: Standard proton pulse sequence

  • Number of Scans: 16

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the key signals for this compound and dipentyl disulfide.

    • This compound:

      • ~2.51 ppm (quartet, 2H, -CH₂-SH)

      • ~1.61 ppm (multiplet, 2H, -CH₂-CH₂-SH)

      • ~1.33 ppm (multiplet, 4H, -CH₂-CH₂-CH₂- and -CH₂-CH₂-CH₃)

      • ~0.90 ppm (triplet, 3H, -CH₃)

      • ~1.33 ppm (triplet, 1H, -SH)

    • Dipentyl disulfide:

      • The signals for the alkyl chain will be present, but the characteristic quartet of the -CH₂-SH group at ~2.51 ppm will be shifted downfield to approximately 2.6-2.7 ppm for the -CH₂-S-S-CH₂- group. The thiol proton signal at ~1.33 ppm will be absent.

  • Calculate the relative percentage of the disulfide impurity by comparing the integration of the respective signals.

Visualizations

Oxidation_Pathway Oxidation of this compound Pentanethiol This compound (C₅H₁₁SH) Oxygen Oxygen (O₂) Light, Heat, Metal Ions Pentanethiol->Oxygen Disulfide Dipentyl Disulfide (C₅H₁₁S-SC₅H₁₁) Oxygen->Disulfide Oxidation

Caption: The oxidation pathway of this compound to Dipentyl Disulfide.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Start Experiment Yields Unexpected Results CheckPurity Check Purity of This compound (GC-MS or NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure InvestigateOther Investigate Other Experimental Parameters IsPure->InvestigateOther Yes Purify Purify or Procure New Batch IsPure->Purify No End Proceed with Experiment InvestigateOther->End ReviewStorage Review Storage and Handling Procedures Purify->ReviewStorage ImplementChanges Implement Correct Storage Procedures ReviewStorage->ImplementChanges ImplementChanges->End

Caption: A logical workflow for troubleshooting issues related to this compound storage.

References

Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the formation of 1-Pentanethiol self-assembled monolayers (SAMs). The information is tailored for researchers, scientists, and drug development professionals to help achieve consistent and high-quality experimental results.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound SAMs.

Issue 1: Incomplete or No Monolayer Formation

Q: I am not observing any evidence of SAM formation on my gold substrate. What could be the problem?

A: Incomplete or failed monolayer formation is a common issue that can typically be traced back to a few key factors. The primary causes are often related to the integrity of the thiol, the cleanliness of the substrate, or the purity of the solvent used in the experiment.

Potential Causes and Solutions:

  • Inactive Thiol: The thiol group (-SH) of this compound is susceptible to oxidation, which can form disulfides (S-S) or other species that will not readily bind to the gold surface.

    • Troubleshooting:

      • Use fresh this compound from a reputable supplier.

      • If oxidation is suspected, consider characterizing the starting material using techniques like NMR or mass spectrometry.

      • To minimize oxidation, purge the thiol solution and the reaction vessel with an inert gas like nitrogen or argon before sealing.

  • Contaminated Substrate: The gold surface must be exceptionally clean for a high-quality SAM to form. Organic residues, dust particles, or other impurities can block the thiol molecules from accessing the gold surface.

    • Troubleshooting:

      • Implement a rigorous substrate cleaning protocol. A widely used and effective method is cleaning with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling Piranha solution.

      • After chemical cleaning, thoroughly rinse the substrate with ultrapure water and a high-purity solvent like ethanol (B145695), followed by drying under a stream of inert gas.

  • Impure Solvent: The solvent used for dissolving the this compound and for rinsing can introduce contaminants that interfere with the self-assembly process. Water is a common impurity in solvents like ethanol.

    • Troubleshooting:

      • Use high-purity, anhydrous solvents (e.g., 200 proof ethanol).

      • Ensure all glassware used for solution preparation and the experiment is thoroughly cleaned and dried.

Issue 2: Disordered or Poorly Packed Monolayer

Q: My characterization results suggest that the this compound monolayer is present, but it appears to be disordered and not well-packed. How can I improve the quality of my SAM?

A: A disordered or poorly packed monolayer can lead to inconsistent surface properties and unreliable experimental outcomes. Several experimental parameters can influence the final ordering of the SAM.

Potential Causes and Solutions:

  • Suboptimal Incubation Time: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered, crystalline-like monolayer is a slower process that requires time for the molecules to rearrange into a thermodynamically stable configuration.[1]

    • Troubleshooting:

      • Increase the incubation time. Typical incubation times for alkanethiol SAMs range from 12 to 48 hours.[1] For shorter chain thiols like this compound, a longer incubation period within this range may be beneficial.

      • Perform a time-course experiment (e.g., testing 12, 24, 36, and 48 hours) to determine the optimal incubation time for your specific experimental conditions.

  • Incorrect Thiol Concentration: The concentration of the this compound solution can impact the packing density of the monolayer. A concentration that is too low may result in incomplete coverage, while a concentration that is too high can sometimes lead to the formation of a less ordered layer.

    • Troubleshooting:

      • A standard concentration for SAM formation is 1 mM.[1]

      • It is advisable to test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance that promotes both high surface coverage and molecular ordering.

  • Temperature Fluctuations: The self-assembly process can be sensitive to changes in temperature. Inconsistent temperatures during incubation can disrupt the ordering of the monolayer.

    • Troubleshooting:

      • Conduct the incubation in a temperature-controlled environment to ensure a stable temperature throughout the process. Room temperature is generally sufficient, but for highly sensitive applications, a dedicated incubator or water bath may improve consistency.

  • Presence of Impurities: Even trace amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects and disrupting the overall order.

    • Troubleshooting:

      • Ensure the highest possible purity of the this compound used.

      • As mentioned previously, use high-purity solvents and maintain meticulous cleanliness of all glassware and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle for a high-quality this compound SAM on gold?

A1: For a well-ordered SAM of an alkanethiol with a methyl (-CH3) terminal group, such as this compound, a hydrophobic surface is expected. The advancing water contact angle for short-chain alkanethiols on gold is typically in the range of 100-110°. A significantly lower contact angle may indicate a disordered or contaminated monolayer.

Q2: What is the approximate thickness of a this compound SAM on a gold substrate?

A2: The theoretical length of a fully extended this compound molecule is approximately 0.9 nm. However, in a well-ordered SAM, the alkyl chains are tilted with respect to the surface normal. For alkanethiols on gold, this tilt angle is typically around 30°. Therefore, the expected ellipsometric thickness of a well-packed this compound SAM would be in the range of 0.7-0.8 nm.

Q3: What is the best solvent to use for preparing a this compound solution for SAM formation?

A3: Absolute ethanol (200 proof) is the most commonly used and recommended solvent for preparing alkanethiol solutions for SAM formation. It provides good solubility for the thiol and is readily available in high purity.

Q4: How should I store my this compound SAM-coated substrates after preparation?

A4: To prevent contamination and degradation of the monolayer, it is best to use the SAM-coated substrates immediately after preparation. If short-term storage is necessary, store them in a clean, dry environment, such as a desiccator purged with an inert gas like nitrogen or argon. For longer-term storage, placing the samples in a sealed container under an inert atmosphere is recommended.

Q5: Can I reuse my gold substrates after an experiment?

A5: Yes, gold substrates can often be cleaned and reused. A common method for removing an existing alkanethiol SAM is by using a Piranha solution, followed by the standard cleaning protocol to prepare the surface for a new monolayer. Alternatively, UV/ozone cleaning can also be an effective method for removing organic monolayers.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of this compound SAMs. Values for this compound are often extrapolated from data on similar short-chain alkanethiols.

Table 1: Recommended Experimental Parameters for this compound SAM Formation

ParameterRecommended Value/RangeNotes
Thiol Concentration 0.1 mM - 10 mM1 mM is a common starting point.
Solvent Absolute Ethanol (200 proof)High purity is crucial.
Incubation Time 12 - 48 hoursLonger times generally lead to better-ordered monolayers.
Incubation Temperature Stable Room TemperatureAvoid significant temperature fluctuations.
Substrate Gold (Au)A clean, smooth surface is required.

Table 2: Typical Characterization Data for Alkanethiol SAMs

Characterization TechniqueParameterExpected Value for Short-Chain Alkanethiol SAMs
Contact Angle Goniometry Advancing Water Contact Angle100° - 110°
Ellipsometry Monolayer Thickness~0.7 - 0.8 nm (for this compound)
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy (Thiolate)~162 eV
Atomic Force Microscopy (AFM) RMS Roughness< 0.5 nm (on an atomically flat substrate)

Experimental Protocols

Protocol 1: Gold Substrate Cleaning

  • Initial Solvent Rinse: Sonicate the gold substrate in acetone (B3395972) for 10-15 minutes, followed by a thorough rinse with ultrapure water.

  • Piranha Solution Cleaning (EXTREME CAUTION):

    • In a designated fume hood and with appropriate personal protective equipment (lab coat, gloves, face shield), prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add sulfuric acid to hydrogen peroxide. The solution is highly exothermic and reactive.

    • Immerse the gold substrate in the Piranha solution for 5-10 minutes.

  • Thorough Rinsing: Carefully remove the substrate from the Piranha solution and rinse it extensively with ultrapure water.

  • Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen or argon gas.

  • Immediate Use: Use the cleaned substrate immediately for SAM deposition to prevent re-contamination.

Protocol 2: this compound SAM Formation

  • Prepare Thiol Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol.

  • Substrate Immersion: Place the freshly cleaned and dried gold substrate in the thiol solution, ensuring the entire gold surface is submerged.

  • Inert Atmosphere: Purge the container with nitrogen or argon gas to displace oxygen, then seal the container tightly to prevent solvent evaporation and contamination.

  • Incubation: Allow the self-assembly to proceed for 12-48 hours at a stable room temperature.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon gas.

Visualizations

Troubleshooting_Inconsistent_SAMs cluster_incomplete Issue: Incomplete/No Monolayer cluster_disordered Issue: Disordered/Poorly Packed Monolayer node_issue node_issue node_cause node_cause node_solution node_solution start Inconsistent SAM Results issue1 Incomplete or No Monolayer start->issue1 issue2 Disordered or Poorly Packed Monolayer start->issue2 cause1a Inactive Thiol (Oxidized) issue1->cause1a cause1b Contaminated Substrate issue1->cause1b cause1c Impure Solvent issue1->cause1c solution1a Use Fresh Thiol Purge with N2/Ar cause1a->solution1a solution1b Rigorous Cleaning (e.g., Piranha) cause1b->solution1b solution1c Use High-Purity Anhydrous Solvent cause1c->solution1c cause2a Suboptimal Incubation Time issue2->cause2a cause2b Incorrect Thiol Concentration issue2->cause2b cause2c Temperature Fluctuations issue2->cause2c solution2a Increase Incubation Time (12-48h) cause2a->solution2a solution2b Optimize Concentration (0.1-10 mM) cause2b->solution2b solution2c Maintain Stable Temperature cause2c->solution2c

Caption: Troubleshooting flowchart for inconsistent this compound SAM results.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation node_step node_step node_action node_action node_caution node_caution node_output node_output start Start: Gold Substrate step1 Solvent Rinse (Acetone Sonication) start->step1 step2 Piranha Clean (5-10 min) step1->step2 caution EXTREME CAUTION! step2->caution step3 Rinse with Ultrapure Water caution->step3 step4 Rinse with Ethanol step3->step4 step5 Dry with N2/Ar step4->step5 output_prep Clean Gold Substrate step5->output_prep step6 Prepare 1 mM This compound in Ethanol output_prep->step6 step7 Immerse Substrate step6->step7 step8 Purge with N2/Ar & Seal step7->step8 step9 Incubate (12-48 hours) step8->step9 step10 Rinse with Ethanol step9->step10 step11 Dry with N2/Ar step10->step11 final_product This compound SAM step11->final_product

Caption: Experimental workflow for this compound SAM formation.

References

Technical Support Center: Optimizing 1-Pentanethiol Concentration for Nanoparticle Capping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing 1-Pentanethiol concentration during nanoparticle capping.

Troubleshooting Guides

Issue: Immediate Nanoparticle Aggregation Upon Addition of this compound

  • Question: My nanoparticle solution immediately aggregates and changes color (e.g., from red to blue/purple for gold nanoparticles) after I add this compound. What is happening and how can I fix it?

  • Answer: Immediate aggregation upon the addition of a capping agent is often due to a rapid change in the surface charge of the nanoparticles, leading to instability. The concentration of this compound might be too high locally, causing bridging flocculation where a single thiol molecule attaches to multiple nanoparticles.

    Solutions:

    • Slow Addition: Add the this compound solution dropwise while vigorously stirring the nanoparticle suspension. This ensures a more gradual and uniform coating of the nanoparticles.[1]

    • Optimize Concentration: Start with a lower concentration of this compound. You can perform a titration to find the optimal concentration for your specific nanoparticle system.

    • Solvent Compatibility: Ensure that this compound is soluble in the solvent used for your nanoparticle synthesis. If not, consider a two-phase synthesis approach.

Issue: Nanoparticles Aggregate After a Period of Time or During Purification

  • Question: The nanoparticle solution looks fine initially after adding this compound, but then aggregates after a few hours or during washing steps like centrifugation. Why is this occurring?

  • Answer: Delayed aggregation or aggregation during purification often points to incomplete surface coverage by the this compound molecules. This leaves exposed patches on the nanoparticle surface that can lead to aggregation, especially when the original stabilizing agents (like citrate) are removed during washing.

    Solutions:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., several hours to overnight) to ensure complete ligand exchange and the formation of a dense self-assembled monolayer.[1]

    • Optimize Molar Ratio: An excess of the thiol ligand is often necessary to drive the reaction to completion and ensure full surface coverage. However, a very high excess can sometimes lead to instability.[1] Experiment with different molar ratios of this compound to the metal precursor.

    • Gentle Purification: High centrifugation speeds can overcome the repulsive forces between capped nanoparticles, causing irreversible aggregation. Optimize your centrifugation parameters by using the minimum speed and time required to pellet the nanoparticles.

    • Appropriate Resuspension Buffer: Resuspend the purified nanoparticles in a suitable buffer that maintains their stability. For thiol-capped nanoparticles, organic solvents like toluene (B28343) or ethanol (B145695) are often used.[2] If resuspending in an aqueous buffer, ensure the pH is appropriate to maintain surface charge and stability.

Issue: Poor Monodispersity and Wide Size Distribution

  • Question: My nanoparticles capped with this compound have a wide range of sizes. How can I improve the monodispersity?

  • Answer: The concentration of the capping agent can significantly influence the nucleation and growth kinetics of nanoparticles, thereby affecting their final size distribution.

    Solutions:

    • Control Reaction Temperature: The temperature at which the synthesis is performed can affect the rate of nanoparticle formation and the effectiveness of the capping agent. Consistent temperature control is crucial.

    • Vary Thiol-to-Precursor Ratio: The molar ratio of this compound to the metal precursor is a critical parameter for controlling the final nanoparticle size. A higher concentration of the capping agent generally leads to smaller and more monodisperse nanoparticles.

    • Stirring Rate: A consistent and vigorous stirring rate throughout the synthesis ensures homogeneous mixing of reactants and can lead to a more uniform nucleation process.

Frequently Asked Questions (FAQs)

  • What is the optimal concentration of this compound to use? The optimal concentration of this compound is highly dependent on the type of nanoparticle (e.g., gold, silver, quantum dot), the desired size, the solvent system, and the concentration of the nanoparticle precursor. It is recommended to start with a molar excess of this compound relative to the metal precursor and then optimize the concentration based on experimental results. A good starting point for gold nanoparticles is a Au:thiol molar ratio in the range of 1:1 to 1:10.

  • How does the chain length of the alkanethiol affect capping? While this guide focuses on this compound, it's useful to understand the role of the alkyl chain length. Generally, longer chain thiols provide better steric stability, which can be more effective in preventing aggregation in certain solvents. However, the solubility of the thiol in the reaction medium is also a critical factor.

  • Can I use this compound for capping quantum dots? Yes, thiol-based ligands are commonly used as capping agents for quantum dots (QDs) to passivate surface defects and improve their photoluminescence quantum yield.[3][4] The concentration of this compound will need to be optimized to achieve stable and highly luminescent QDs.

  • How do I confirm that my nanoparticles are properly capped with this compound? Several characterization techniques can be used to confirm successful capping:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic S-H and C-H vibrational bands of this compound on the nanoparticle surface.

    • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the capping agent) on the nanoparticle surface.

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles, which should increase after capping.

    • Zeta Potential: To measure the surface charge of the nanoparticles, which will be altered by the presence of the thiol capping layer.

Data Presentation

Table 1: Molar Ratios of Alkanethiols to Precursors in Nanoparticle Synthesis (Reference for Optimization)

Disclaimer: The following data is for various alkanethiols and should be used as a starting point for optimizing the concentration of this compound for your specific application.

Nanoparticle TypePrecursorAlkanethiolMolar Ratio (Precursor:Thiol)Resulting Nanoparticle SizeReference
Gold NanoparticlesHAuCl₄Dodecanethiol1:0.167 to 1:6Size decreases with increasing thiol ratio[3] (from another search)
Gold NanoparticlesHAuCl₄Thiol-terminated PEG1:3 to 8:11.5 to 3.2 nm[5][6] (from another search)
Silver NanoparticlesAgNO₃Dodecanethiol (DDT)1:1 to 1:123.5 to 4.7 nm (uniform for S=3-12)[6]
Gold NanoparticlesHAuCl₄8-amino-1-octanethiol1:1 to 1:2Formation of stable nanoparticles[7]

Experimental Protocols

Generalized Protocol for Capping Gold Nanoparticles with this compound (Brust-Schiffrin Two-Phase Method)

This protocol provides a general framework. The specific amounts and concentrations should be optimized for your experimental setup.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Prepare an aqueous solution of HAuCl₄·3H₂O (e.g., 30 mM).

  • Phase Transfer: In a flask, mix the aqueous gold solution with a solution of TOAB in toluene (e.g., 50 mM). Stir vigorously until the tetrachloroaurate (B171879) ions are completely transferred to the organic phase, which will be indicated by a color change in the organic layer from clear to orange/red.

  • Addition of Capping Agent: To the organic phase, add this compound. The molar ratio of gold to this compound is a critical parameter to control the final nanoparticle size. A starting point could be a Au:this compound molar ratio of 1:2.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) (e.g., 0.4 M) dropwise. A color change from orange/red to dark brown/black will indicate the formation of gold nanoparticles.

  • Reaction: Continue to stir the reaction mixture for at least 3 hours at room temperature to ensure complete nanoparticle formation and capping.

  • Purification:

    • Separate the organic layer containing the gold nanoparticles.

    • Precipitate the nanoparticles by adding ethanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol to remove excess thiol and other unreacted reagents.

    • Resuspend the purified nanoparticles in a suitable solvent (e.g., toluene).

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions_immediate Solutions for Immediate Aggregation cluster_solutions_delayed Solutions for Delayed Aggregation cluster_end Outcome Start Nanoparticle Aggregation Observed Immediate_Agg Immediate Aggregation? Start->Immediate_Agg Delayed_Agg Delayed / Purification Aggregation? Immediate_Agg->Delayed_Agg No Sol_Slow_Add Add this compound Dropwise with Vigorous Stirring Immediate_Agg->Sol_Slow_Add Yes Sol_Increase_Time Increase Reaction Time (e.g., overnight) Delayed_Agg->Sol_Increase_Time Yes Sol_Optimize_Conc Decrease Initial this compound Concentration Sol_Slow_Add->Sol_Optimize_Conc End Stable Nanoparticle Suspension Sol_Optimize_Conc->End Sol_Optimize_Ratio Optimize Molar Ratio (Thiol Excess) Sol_Increase_Time->Sol_Optimize_Ratio Sol_Gentle_Purify Use Gentle Purification Conditions Sol_Optimize_Ratio->Sol_Gentle_Purify Sol_Gentle_Purify->End

Caption: Troubleshooting workflow for nanoparticle aggregation with this compound.

References

common side reactions of 1-Pentanethiol in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-pentanethiol in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the S-alkylation of this compound?

A1: The two most prevalent side reactions encountered during the alkylation of this compound are:

  • Over-alkylation: The desired thioether product, being a nucleophile itself, can react with the alkylating agent to form a sulfonium (B1226848) salt. This is more likely to occur if a large excess of the alkylating agent is used.

  • Oxidation: this compound is susceptible to oxidation, which leads to the formation of dipentyl disulfide. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.

Q2: How can I minimize the formation of dipentyl disulfide?

A2: To reduce the oxidative coupling of this compound to its disulfide, the following precautions are recommended:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of Reaction pH: While basic conditions are often used to deprotonate the thiol to the more nucleophilic thiolate, excessively high pH can accelerate oxidation. A pH range of 8-9 is generally recommended for specific cysteine alkylation.[2]

Q3: What is the optimal pH for the alkylation of this compound?

A3: The optimal pH is a balance between enhancing the nucleophilicity of the thiol and minimizing side reactions. Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles.[3] For S-alkylation, a slightly alkaline pH (typically 7.5-8.5) is often employed to deprotonate the thiol to the more reactive thiolate anion. However, at higher pH values, the risk of side reactions with other nucleophiles (if present) and hydrolysis of some alkylating agents increases. For instance, with N-ethylmaleimide, reactivity with amino groups can occur at pH values greater than 7.5.[4][5]

Q4: I am observing low yields of my desired thioether. What are the possible causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Poor quality reagents: The this compound or the alkylating agent may have degraded.

  • Side reactions: Significant formation of disulfide or over-alkylation products will consume the starting materials and reduce the yield of the desired product.

  • Steric hindrance: If either the this compound or the alkylating agent is sterically hindered, the reaction rate may be significantly slower.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound.

Problem Possible Cause Recommended Solution
Presence of a significant amount of dipentyl disulfide in the reaction mixture. Oxidation of this compound by atmospheric oxygen.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Keep the reaction vessel sealed from the atmosphere.
Formation of a higher molecular weight byproduct, likely a sulfonium salt. Over-alkylation of the desired thioether product.- Use a stoichiometric amount or a slight excess of this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Low or no conversion to the desired thioether. Insufficiently basic conditions to form the reactive thiolate.- Add a suitable base (e.g., a non-nucleophilic organic base like triethylamine (B128534) or a mild inorganic base like potassium carbonate) to deprotonate the thiol. The pKa of this compound is approximately 10.5.
Poor reactivity of the alkylating agent.- Ensure the alkylating agent is of good quality and has not degraded.- Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride).
Low reaction temperature or short reaction time.- Increase the reaction temperature, monitoring for potential increases in side reactions.- Extend the reaction time and monitor the progress by a suitable analytical method (e.g., TLC, GC-MS).
Alkylation of other nucleophilic functional groups (in complex molecules). The alkylating agent is reacting with other nucleophiles present in the substrate.- Optimize the reaction pH to favor the deprotonation of the thiol over other functional groups.- Use a more thiol-specific alkylating agent if available.- Carefully control the stoichiometry of the alkylating agent.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the S-alkylation of thiols, which can be extrapolated to this compound. Specific yields for this compound may vary depending on the substrate and precise conditions.

Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) bromideThis compoundK₃PO₄Water90 (Microwave)0.25~90 (for analogous benzyl pentyldisulfide)[3]
Alkyl HalideThiophenolNoneNeat1201-2>90General procedure
Iodoacetamide (B48618)Cysteine in ProteinpH 8.0-9.0BufferRoom Temp0.5-1High (specific to protein context)[2]
N-EthylmaleimideCysteine in ProteinpH 6.5-7.5BufferRoom Temp2High (specific to protein context)[4][5]

Experimental Protocols

General Protocol for S-Alkylation of this compound with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagents: To the flask, add the anhydrous solvent, followed by this compound (1.0 equivalent) and the base (1.1-1.5 equivalents).

  • Reaction Initiation: Stir the mixture and add the alkyl halide (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol for Alkylation of a Thiol-Containing Protein with Iodoacetamide

This protocol is adapted for drug development professionals working with protein modifications.

Materials:

  • Thiol-containing protein

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

  • Iodoacetamide (IAA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reduction (if necessary): If the protein contains disulfide bonds, dissolve it in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at 37°C.

  • Alkylation: Prepare a fresh solution of iodoacetamide in the reaction buffer. Add a 10-fold molar excess of iodoacetamide to the protein solution.

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to consume excess iodoacetamide.

  • Purification: Remove excess reagents by using a desalting column or through dialysis.

Visualizations

Alkylation_Reaction_Pathway cluster_main Main Alkylation Reaction (SN2) This compound This compound Thiolate Thiolate This compound->Thiolate Base Thioether Thioether (R-S-Pentyl) Thiolate->Thioether Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Thioether Halide_Ion Halide Ion (X-)

Caption: S-Alkylation of this compound via an SN2 mechanism.

Side_Reactions cluster_overalkylation Over-alkylation cluster_oxidation Oxidation Thioether Thioether Sulfonium_Salt Sulfonium Salt Thioether->Sulfonium_Salt Alkyl_Halide_2 Alkyl Halide Alkyl_Halide_2->Sulfonium_Salt Pentanethiol_1 This compound Disulfide Dipentyl Disulfide Pentanethiol_1->Disulfide Pentanethiol_2 This compound Pentanethiol_2->Disulfide [O]

Caption: Common side reactions in this compound alkylation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Alkylation Reactions Start Low Yield or Side Products Observed Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Oxidation Disulfide Formation Identify->Oxidation Disulfide Overalkylation Over-alkylation Product Identify->Overalkylation Higher MW NoReaction Starting Material Unchanged Identify->NoReaction No Change SolveOxidation Implement Inert Atmosphere Degas Solvents Oxidation->SolveOxidation SolveOveralkylation Adjust Stoichiometry (Excess Thiol) Slow Alkyl Halide Addition Overalkylation->SolveOveralkylation SolveNoReaction Check Base Increase Temperature Extend Reaction Time NoReaction->SolveNoReaction

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Commercial 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Pentanethiol. The following information is intended to help users identify and remove common impurities, ensuring the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically synthesized from n-pentyl alcohol and hydrogen sulfide (B99878).[1] Consequently, common impurities may include:

  • Unreacted starting materials: n-pentanol.

  • Byproducts of the synthesis: Dipentyl sulfide and pentene.

  • Oxidation products: Dipentyl disulfide, formed by the oxidation of this compound in the presence of air.

  • Water: Residual moisture from the synthesis or storage.

  • Other sulfur-containing compounds: Thiols of different chain lengths.

Q2: How can I assess the purity of my commercial this compound?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique to separate and quantify volatile impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify and quantify impurities by comparing the integrals of characteristic peaks of this compound and the impurities.[5][6] Quantitative NMR (qNMR) can provide highly accurate purity assessments.[1][6][7][8][9]

  • Titration: The thiol content can be determined by titration with a standard solution of iodine.

Q3: What is the recommended general procedure for purifying this compound?

A common and effective method involves a two-step process: a chemical wash followed by fractional distillation.

  • Chemical Wash: An initial wash with a basic solution (e.g., aqueous NaOH) removes acidic impurities and the thiol itself by converting it to the sodium salt. This is followed by an acidic wash (e.g., dilute H2SO4) to neutralize the base and regenerate the thiol.

  • Fractional Distillation: The washed this compound is then purified by fractional distillation to separate it from impurities with different boiling points, such as n-pentanol, dipentyl sulfide, and dipentyl disulfide.

Q4: My this compound has a yellow tint. What does this indicate and can it be removed?

A yellow color in this compound often suggests the presence of dipentyl disulfide, which is formed from the oxidation of the thiol. The purification procedure involving chemical washing and fractional distillation is effective in removing this impurity. To prevent re-oxidation, it is crucial to handle and store the purified thiol under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Chemical Wash (Liquid-Liquid Extraction)
Problem Possible Cause Solution
Emulsion formation during extraction. Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants.Gently invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, centrifugation can be used to separate the layers.[10][11]
Poor separation of layers. The density of the aqueous and organic layers are too similar.Add brine to the aqueous layer to increase its density.
Loss of product. The pH of the aqueous layer during the acidic wash was not low enough to fully protonate the thiolate. The thiol is partially soluble in the aqueous phase.Ensure the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Fractional Distillation
Problem Possible Cause Solution
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature fluctuations at the still head. The heating rate is too high or too low. The distillation column is not properly insulated.Adjust the heating mantle to ensure a slow and steady distillation rate (1-2 drops per second). Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[12]
Poor separation of components (broad boiling point range). The fractionating column is not efficient enough. The distillation is proceeding too quickly.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on the theoretical plates of the column.[12]
No distillate is collecting. The thermometer bulb is not positioned correctly. The condenser is not being cooled effectively. The heating is insufficient.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[12] Ensure a steady flow of cold water through the condenser. Increase the temperature of the heating mantle gradually.

Data Presentation

Purity of this compound
Grade Typical Purity (%) Common Analytical Method
Commercial Grade97 - 99%[13][14][15]Gas Chromatography (GC)
After Chemical Wash> 99%Gas Chromatography (GC)
After Fractional Distillation> 99.5%Gas Chromatography (GC), Quantitative NMR (qNMR)
Boiling Points of this compound and Potential Impurities
Compound Boiling Point (°C)
This compound126
n-Pentanol138
Dipentyl sulfide204-206
Dipentyl disulfide230-232

Experimental Protocols

Protocol 1: Purification of this compound by Chemical Wash and Fractional Distillation

Materials:

  • Commercial this compound

  • 10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 10% (v/v) Sulfuric acid (H2SO4) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Boiling chips

Procedure:

  • Chemical Wash: a. Place the commercial this compound in a separatory funnel. b. Add an equal volume of 10% NaOH solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with 10% NaOH solution. f. Wash the organic layer with an equal volume of water. g. Slowly add 10% H2SO4 solution to the separatory funnel until the aqueous layer is acidic (check with pH paper). h. Gently invert the funnel, venting frequently. i. Allow the layers to separate and drain the lower aqueous layer. j. Wash the organic layer twice with water. k. Transfer the organic layer to a clean, dry flask and dry it over anhydrous MgSO4 or Na2SO4. l. Filter the drying agent.

  • Fractional Distillation: a. Assemble the fractional distillation apparatus. Ensure all glassware is dry. b. Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at the boiling point of this compound (approximately 126 °C). e. Discard the initial lower-boiling fraction and the higher-boiling residue. f. Store the purified this compound under an inert atmosphere.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the analysis of volatile sulfur compounds (e.g., a non-polar or mid-polar column).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).

  • Calculate the purity by determining the relative peak areas. The purity is calculated as the peak area of this compound divided by the total area of all peaks, multiplied by 100%.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start: Impure This compound wash Chemical Wash (NaOH/H2SO4) start->wash distill Fractional Distillation wash->distill Proceed if layers separate well troubleshoot_wash Troubleshoot Extraction wash->troubleshoot_wash Emulsion or poor separation analyze_purity Analyze Purity (GC/NMR) distill->analyze_purity troubleshoot_distill Troubleshoot Distillation distill->troubleshoot_distill Distillation issues pure_product Pure this compound (>99.5%) analyze_purity->pure_product Purity > 99.5% fail Purity Not Met analyze_purity->fail Purity < 99.5% troubleshoot_wash->wash Implement solution troubleshoot_distill->distill Implement solution fail->wash Repeat Purification

Caption: A logical workflow for troubleshooting the purification of this compound.

FractionalDistillationSetup Fractional Distillation Apparatus cluster_setup heating_mantle Heating Mantle distilling_flask Distilling Flask with This compound & Boiling Chips fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column thermometer Thermometer fractionating_column->thermometer condenser Condenser thermometer->condenser water_out Water Out condenser->water_out receiving_flask Receiving Flask condenser->receiving_flask water_in Water In water_in->condenser

Caption: A simplified diagram of a fractional distillation setup for purifying this compound.

References

Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of uniform 1-Pentanethiol self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Incomplete or No Monolayer Formation 1. Inactive Thiol (Oxidation to Disulfides)[1] 2. Contaminated Substrate Surface[1] 3. Impure Solvent[1] 4. Incorrect Thiol Concentration[1][2] 5. Insufficient Incubation Time[1][2]1. Use fresh, high-purity this compound. Consider purchasing from a reputable supplier.[1] 2. Implement a rigorous substrate cleaning protocol such as with piranha solution or UV-Ozone cleaning.[1][3] 3. Use anhydrous, high-purity ethanol (B145695) (200 proof).[1] 4. Optimize the thiol concentration, typically in the range of 1-5 mM.[4] 5. Increase the incubation time; well-ordered monolayers can take 12-48 hours to form.[1]
Patchy or Non-Uniform Monolayer 1. Substrate Surface Roughness[3] 2. Environmental Contaminants (e.g., dust, silanes, PDMS)[4] 3. Temperature Fluctuations During Incubation[1] 4. Re-adsorption of Contaminants After Cleaning[3]1. Use substrates with low root-mean-square (RMS) roughness. Ultra-flat gold substrates with a (111) orientation are ideal.[3] 2. Work in a clean environment, such as a fume hood, and avoid areas where silanes or PDMS have been used.[4] 3. Maintain a consistent temperature during the self-assembly process. 4. Minimize the time between substrate cleaning and immersion in the thiol solution.[3]
Monolayer with High Defect Density 1. Sub-optimal Incubation Time or Temperature 2. Presence of Water in the Solvent 3. Inadequate Rinsing Post-Assembly1. Experiment with different incubation times and temperatures to promote molecular reorganization and reduce defects. Longer assembly times generally lead to better packing.[4] 2. Use anhydrous solvents to prevent the formation of disordered domains. 3. Follow a thorough rinsing procedure with fresh solvent to remove physisorbed molecules. Sonication for 1-3 minutes in fresh solvent can be beneficial.[4]
Inconsistent Results Between Experiments 1. Variability in Substrate Quality 2. Inconsistent Cleaning Procedures 3. Degradation of this compound Stock Solution 4. Variations in Environmental Conditions1. Source high-quality, consistent substrates from a reliable vendor. 2. Standardize the substrate cleaning protocol and adhere to it strictly for all experiments. 3. Prepare fresh thiol solutions for each experiment to avoid issues with oxidation. 4. Control and monitor environmental factors such as humidity and temperature in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a this compound solution?

A1: A typical concentration range for alkanethiol solutions, including this compound, is 1-5 mM in a high-purity solvent like ethanol.[4] While a 1µM solution theoretically contains enough molecules to form a monolayer, concentrations in the mM range are generally used to ensure the formation of a densely packed monolayer.[2]

Q2: How long should I incubate my substrate in the this compound solution?

A2: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered and densely packed monolayer requires a longer incubation time to allow for molecular reorganization.[2] Typical incubation times range from 12 to 48 hours.[1] Longer assembly times tend to result in better monolayer packing.[4]

Q3: What is the best solvent to use for this compound SAM formation?

A3: High-purity, anhydrous ethanol (200 proof) is the most commonly used and recommended solvent for preparing alkanethiol solutions.[1][2] It is crucial to use a solvent with very low water content, as impurities can interfere with the self-assembly process.[1]

Q4: How critical is substrate cleanliness for forming a uniform monolayer?

A4: Substrate cleanliness is paramount for the formation of high-quality SAMs.[4] Any organic residues, dust particles, or other impurities on the surface can block the thiol molecules from binding to the substrate, leading to incomplete or defective monolayers.[1]

Q5: What are some common types of defects in alkanethiol SAMs?

A5: Common defects in alkanethiol SAMs include missing rows of molecules, molecular defects where molecules are absent or disordered, and domain boundaries where different ordered regions of the monolayer meet.[5]

Q6: Can I reuse the this compound solution?

A6: It is generally not recommended to reuse the thiol solution. The thiol group can oxidize over time, reducing its ability to form a stable monolayer.[1] To ensure consistent and high-quality results, it is best to prepare a fresh solution for each experiment.

Experimental Protocols

Protocol 1: Substrate Preparation (Gold-Coated Silicon Wafer)
  • Solvent Cleaning:

    • Place the gold-coated substrate in a beaker.

    • Sonicate in acetone (B3395972) for 10-15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Sonicate in isopropyl alcohol (IPA) for 10-15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.[3]

  • Piranha Solution Cleaning (for heavy organic contamination - perform with extreme caution):

    • Warning: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄).[3]

    • Immerse the substrate in the freshly prepared piranha solution for 10-15 minutes.[3][6]

    • Carefully remove the substrate and rinse extensively with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.[6] Use the substrate immediately.

Protocol 2: Formation of this compound SAM
  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[4]

  • Self-Assembly:

    • Place the clean, dry gold substrate in a clean glass container.

    • Immerse the substrate in the this compound solution, ensuring the entire gold surface is covered.[6]

    • To minimize oxidation, it is advisable to purge the container with an inert gas like nitrogen before sealing.[4][6]

    • Seal the container to prevent solvent evaporation and contamination.[6]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[6]

  • Rinsing and Drying:

    • Carefully remove the substrate from the thiol solution with clean tweezers.[6]

    • Rinse the substrate thoroughly with absolute ethanol to remove any non-specifically adsorbed thiols.[6]

    • For a more rigorous cleaning, you can sonicate the sample in fresh ethanol for 1-3 minutes, followed by a final rinse.[4]

    • Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.[4][6]

    • Store the substrate in a clean, dry environment, such as a desiccator, until further use.[6]

Quantitative Data Summary

Parameter Typical Range/Value Effect on Monolayer Quality
This compound Concentration 1 - 10 mMHigher concentrations can lead to faster initial coverage, but may also result in more disordered layers if not optimized. Lower concentrations require longer incubation times.[2]
Incubation Time 12 - 48 hoursLonger incubation times generally lead to more ordered and densely packed monolayers as it allows for annealing of defects.[1]
Solvent Purity (Ethanol) Anhydrous (200 proof)The presence of water can disrupt the self-assembly process and lead to defects in the monolayer.
Incubation Temperature Room Temperature (~20-25°C)Temperature affects the kinetics of adsorption and the mobility of molecules on the surface. Significant fluctuations can lead to non-uniformity.[1]

Visualizations

G Troubleshooting Workflow for Poor Monolayer Formation start Start: Poor Monolayer Quality check_substrate Assess Substrate Cleanliness start->check_substrate clean_substrate Implement Rigorous Cleaning Protocol (e.g., Piranha, UV-Ozone) check_substrate->clean_substrate Contaminated check_thiol Verify Thiol and Solvent Quality check_substrate->check_thiol Clean clean_substrate->check_thiol use_fresh Use Fresh, High-Purity Thiol and Anhydrous Solvent check_thiol->use_fresh Impure/Old check_params Review Deposition Parameters check_thiol->check_params Pure/Fresh use_fresh->check_params optimize_params Optimize Incubation Time, Concentration, and Temperature check_params->optimize_params Sub-optimal characterize Characterize Monolayer (e.g., Contact Angle, AFM, XPS) check_params->characterize Optimal optimize_params->characterize success Uniform Monolayer Achieved characterize->success

Caption: Troubleshooting workflow for addressing poor this compound monolayer quality.

G Factors Influencing this compound Monolayer Uniformity monolayer Uniform this compound Monolayer substrate Substrate Properties monolayer->substrate solution Solution Conditions monolayer->solution process Process Parameters monolayer->process environment Environmental Factors monolayer->environment cleanliness Cleanliness substrate->cleanliness roughness Roughness substrate->roughness concentration Thiol Concentration solution->concentration purity Solvent Purity solution->purity time Incubation Time process->time temperature Temperature process->temperature clean_env Clean Ambient environment->clean_env vibrations Vibration Isolation environment->vibrations

Caption: Key factors that influence the uniformity of this compound SAMs.

G Experimental Workflow for this compound SAM Formation start Start substrate_prep Substrate Preparation (Cleaning and Drying) start->substrate_prep solution_prep This compound Solution Preparation (1-5 mM in Ethanol) substrate_prep->solution_prep self_assembly Self-Assembly (12-48h Incubation) solution_prep->self_assembly rinsing Rinsing with Fresh Solvent self_assembly->rinsing drying Drying with Nitrogen Gas rinsing->drying characterization Characterization drying->characterization end End characterization->end

Caption: A typical experimental workflow for the formation of this compound SAMs.

References

Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formation of self-assembled monolayers (SAMs) using 1-Pentanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the formation of high-quality, single-layer films.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of multilayer formation in this compound SAMs?

Multilayer formation in this compound SAMs is primarily attributed to the physisorption of molecules on top of the initial chemisorbed monolayer. Unlike longer-chain alkanethiols, the van der Waals interactions between the short pentyl chains of this compound are weaker, which can lead to less-ordered monolayers.[1][2] This reduced lateral interaction makes the initial monolayer less effective at preventing subsequent molecules from physically adsorbing onto the surface, especially at high concentrations or with inadequate rinsing.

Q2: How can I tell if I have a multilayer film?

Distinguishing a multilayer from a monolayer can be achieved through various characterization techniques:

  • Ellipsometry: A significant increase in the measured thickness beyond the expected length of a single this compound molecule (approximately 7-8 Å) is a strong indicator of multilayer formation.

  • X-ray Photoelectron Spectroscopy (XPS): An unusually high carbon-to-sulfur (C/S) atomic ratio or a higher than expected carbon signal can suggest the presence of additional, physisorbed layers.[3][4]

  • Contact Angle Goniometry: While a well-formed monolayer of this compound should exhibit a specific water contact angle, a disordered or multilayer film may show a different and often more variable contact angle.

  • Atomic Force Microscopy (AFM): AFM can reveal a rougher surface morphology and the presence of aggregates or islands on the surface, which are characteristic of multilayer formation.

Q3: What is the ideal solvent for this compound SAM formation to avoid multilayers?

Ethanol (B145695) is the most commonly used and recommended solvent for preparing alkanethiol SAMs. It provides good solubility for this compound and is available in high purity. The use of high-purity, anhydrous ethanol is crucial, as water contamination can interfere with the self-assembly process and potentially contribute to the formation of disordered layers.[5] While other solvents can be used, ethanol generally provides a good balance of solubility and surface wetting to promote the formation of a well-ordered monolayer.[6]

Q4: Does the concentration of the this compound solution affect multilayer formation?

Yes, the concentration of the this compound solution is a critical parameter. While a higher concentration can lead to faster initial surface coverage, it also increases the likelihood of physisorption and multilayer formation. A standard concentration for SAM formation is typically in the range of 1 mM.[5] For short-chain thiols like this compound, it is advisable to use concentrations at the lower end of this range or even slightly below it to minimize the risk of multilayering.

Q5: How important is the rinsing step in preventing multilayers?

The rinsing step is absolutely critical for removing physisorbed molecules and ensuring a true monolayer. A thorough rinse with fresh, high-purity solvent (e.g., ethanol) after the immersion step is essential to wash away any non-covalently bound this compound molecules. Sonication during the rinsing process can further aid in the removal of loosely bound adsorbates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the formation of this compound SAMs, with a focus on preventing multilayer formation.

Problem Possible Cause(s) Recommended Solution(s)
Suspected Multilayer Formation (based on characterization) 1. High Thiol Concentration: Excess this compound in solution leading to physisorption.[5][7]- Reduce the this compound concentration to 0.1 - 1 mM.
2. Inadequate Rinsing: Physisorbed molecules not effectively removed.- Implement a rigorous rinsing protocol: rinse with copious amounts of fresh ethanol. - Introduce a sonication step (1-3 minutes) in fresh solvent after the initial rinse.
3. Contaminated Solvent: Presence of water or other impurities affecting self-assembly.[5]- Use high-purity, anhydrous ethanol (200 proof). - Consider using freshly opened solvent for each experiment.
4. Low Purity of this compound: Impurities co-adsorbing on the surface.- Use this compound of the highest possible purity.
Inconsistent Monolayer Quality 1. Substrate Contamination: Organic residues or particles on the gold surface hindering ordered assembly.[5]- Ensure a thorough and consistent substrate cleaning procedure (e.g., piranha etch, UV/ozone treatment).
2. Fluctuations in Temperature: Inconsistent temperature during incubation affecting the ordering process.- Maintain a stable and controlled temperature during the self-assembly process (room temperature is generally sufficient).[5]
3. Oxidation of Thiol: The thiol group may have oxidized, reducing its ability to bind to the gold surface.- Use fresh this compound. - Degas the thiol solution with an inert gas (e.g., nitrogen or argon) before use.
Low Surface Coverage 1. Insufficient Immersion Time: The self-assembly process may not have reached completion.- While initial adsorption is fast, allow for an immersion time of 12-24 hours to ensure a well-ordered monolayer.
2. Low Thiol Concentration: Insufficient molecules available for complete surface coverage.- While avoiding high concentrations is key to preventing multilayers, ensure the concentration is not too low (a starting point of 0.5-1 mM is recommended).

Data Presentation

The following table summarizes expected quantitative data for a high-quality this compound monolayer on a gold substrate. Significant deviations from these values may indicate issues such as multilayer formation or a disordered film.

Parameter Expected Value Characterization Technique
Ellipsometric Thickness ~ 7 - 9 ÅSpectroscopic Ellipsometry[8]
Water Contact Angle (Advancing) ~ 75° - 85°Contact Angle Goniometry
XPS C(1s)/Au(4f) Ratio Varies with instrument, but should be consistent for a monolayerX-ray Photoelectron Spectroscopy (XPS)
XPS S(2p) Binding Energy ~162 eV (for thiolate bound to gold)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Standard Procedure for Forming a this compound Monolayer

  • Substrate Preparation:

    • Clean the gold substrate thoroughly. A common method is to use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Alternatively, a UV/ozone treatment for 15-20 minutes can be used to remove organic contaminants.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.

    • To minimize oxidation, it is recommended to degas the solvent with nitrogen or argon for 15-20 minutes before dissolving the thiol.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.

  • Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with a stream of fresh, high-purity ethanol for at least 30 seconds.

    • Place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes to remove any physisorbed molecules.

    • Perform a final rinse with ethanol.

  • Drying:

    • Dry the substrate under a gentle stream of dry nitrogen gas.

    • The SAM is now ready for characterization or further use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_output Output substrate Clean Gold Substrate immerse Immerse Substrate (12-24h) substrate->immerse solution Prepare 1 mM this compound in Ethanol solution->immerse rinse Rinse with Ethanol immerse->rinse sonicate Sonicate in Fresh Ethanol rinse->sonicate dry Dry with Nitrogen sonicate->dry sams High-Quality this compound SAM dry->sams

Caption: Experimental workflow for forming a high-quality this compound SAM.

multilayer_vs_monolayer a Chemisorbed this compound molecules form an ordered layer on the gold substrate. b Physisorbed molecules adsorb on top of the initial chemisorbed layer, creating a disordered multilayer.

Caption: Monolayer vs. Multilayer formation in this compound SAMs.

troubleshooting_logic cluster_checks Troubleshooting Checks cluster_solutions Solutions start Problem: Suspected Multilayer conc Check Thiol Concentration start->conc rinse Review Rinsing Protocol start->rinse solvent Verify Solvent Purity start->solvent sol_conc Decrease Concentration conc->sol_conc sol_rinse Improve Rinsing & Add Sonication rinse->sol_rinse sol_solvent Use Anhydrous Solvent solvent->sol_solvent

Caption: Troubleshooting logic for addressing multilayer formation in this compound SAMs.

References

Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Pentanethiol self-assembled monolayers (SAMs).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the formation of this compound SAMs.

Issue 1: Incomplete or No Monolayer Formation

Symptoms:

  • Surface characterization (e.g., contact angle, XPS, ellipsometry) indicates a bare or sparsely covered substrate.

  • Electrochemical measurements show little to no blocking behavior.

Troubleshooting Workflow:

start Start: Incomplete/No Monolayer thiol_check Verify Thiol Integrity (Freshness, Purity) start->thiol_check Is thiol old or of questionable purity? substrate_clean Review Substrate Cleaning Protocol thiol_check->substrate_clean Thiol is fresh and high-purity solvent_purity Check Solvent Purity (Anhydrous, High-Purity) substrate_clean->solvent_purity Cleaning protocol is rigorous concentration_check Optimize Thiol Concentration (1-10 mM) solvent_purity->concentration_check Solvent is pure and anhydrous incubation_time Adjust Incubation Time (12-24h) concentration_check->incubation_time Concentration is in optimal range success Successful Monolayer Formation incubation_time->success Time is sufficient

Caption: Troubleshooting workflow for incomplete this compound SAM formation.

Possible Causes and Solutions:

Possible Cause Suggested Solution / Troubleshooting Step
Inactive Thiol The thiol group may have oxidized to form disulfides which do not bind to the gold surface. Use fresh this compound from a reputable supplier. If oxidation is suspected, consider characterizing the thiol using techniques like NMR or mass spectrometry.[1]
Contaminated Substrate Organic residues, dust, or other impurities on the gold surface can prevent the thiol from binding. Implement a rigorous substrate cleaning protocol. Common methods include piranha solution cleaning, UV-Ozone treatment, or sonication in a series of high-purity solvents.[1][2]
Impure Solvent Water or other contaminants in the solvent (typically ethanol) can interfere with the self-assembly process.[1] Use anhydrous, 200-proof ethanol (B145695) of the highest possible purity.[3] Even trace amounts of surface-active contaminants can compete for binding sites on the substrate.[4]
Incorrect Thiol Concentration A standard concentration for SAM formation is 1 mM.[1] However, the optimal concentration can vary. Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 5 mM) to find the ideal balance for your specific application.[1]
Issue 2: Disordered or Poorly Packed Monolayer

Symptoms:

  • Contact angle measurements are lower than expected for a well-ordered alkane SAM.

  • AFM imaging shows a disordered surface with many defects.

  • XPS analysis indicates a lower than expected carbon-to-gold signal ratio.

Troubleshooting Workflow:

start Start: Disordered Monolayer incubation_time Optimize Incubation Time (12-48h) start->incubation_time Is incubation time sufficient? solvent_quality Verify Solvent Purity and Anhydrous Conditions incubation_time->solvent_quality Time is optimized thiol_purity Ensure High Purity of this compound solvent_quality->thiol_purity Solvent is high-purity temperature_control Maintain Stable Incubation Temperature thiol_purity->temperature_control Thiol is pure success Well-Ordered Monolayer Achieved temperature_control->success Temperature is stable

Caption: Troubleshooting workflow for a disordered this compound SAM.

Possible Causes and Solutions:

Possible Cause Suggested Solution / Troubleshooting Step
Suboptimal Incubation Time While the initial monolayer forms quickly, achieving a well-ordered, crystalline-like structure takes time for the molecules to rearrange.[3] Typical incubation times range from 12 to 48 hours.[1] Consider performing a time-course experiment to find the optimal duration.
Solvent Contamination Impurities in the solvent can be incorporated into the monolayer, creating defects and disrupting the packing of the this compound molecules.[2] Using high-purity, anhydrous ethanol is critical.[3] The presence of water can also affect the final structure of the monolayer.
Thiol Impurities The presence of other thiolated molecules, even in small amounts, can compete for binding sites and lead to a disordered, mixed monolayer.[5] Use the highest purity this compound available.
Temperature Fluctuations Inconsistent temperatures during the incubation period can disrupt the ordering process of the monolayer.[1] Maintain a stable and controlled temperature, typically room temperature, during the self-assembly process.[1]

Quantitative Data Summary

The purity of both the this compound and the solvent has a direct impact on the quality of the resulting SAM.

Table 1: Effect of Thiol Impurity on Monolayer Composition

This table demonstrates how a common thiol impurity, thioacetic acid (TAA), can significantly alter the surface composition of a self-assembled monolayer, as determined by Electron Spectroscopy for Chemical Analysis (ESCA), also known as XPS. A higher atomic percentage of gold (Au) indicates a thinner or more disordered monolayer, as more of the underlying substrate is detected.[5]

Thiol Solution Composition Au (Atomic %) S (Atomic %) C (Atomic %) O (Atomic %)
Pure PEG4 Thiol 1.81.963.432.9
PEG4 Thiol + 1% TAA 4.21.762.431.7
PEG4 Thiol + 10% TAA 10.91.559.827.8

Data adapted from a study on a PEG-based thiol, demonstrating the principle of impurity effects.[5]

Table 2: Qualitative Effect of Solvent Purity on this compound SAM Quality

Solvent Purity Level Expected Monolayer Quality Common Issues
High Purity (e.g., 200 Proof, Anhydrous Ethanol) Highly ordered, densely packed, low defect density.Minimal issues related to the solvent.
Reagent Grade Ethanol (contains water and other impurities) Disordered, poorly packed, higher defect density.Competition for binding sites from impurities, incorporation of water into the monolayer structure.[1]
Denatured Ethanol Very poor quality, incomplete formation.Denaturants can adsorb onto the gold surface, preventing thiol binding.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)

Objective: To remove organic contaminants from the gold surface prior to SAM formation.

Materials:

  • Gold-coated substrates

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • High-purity ethanol

  • Clean glass beakers

  • Tweezers (Teflon-coated or clean stainless steel)

  • Nitrogen gas source

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (lab coat, safety goggles, face shield, and chemical-resistant gloves). Perform this procedure in a fume hood.

  • Prepare the piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: This mixture is highly exothermic. Never add H₂SO₄ to H₂O₂.

  • Using tweezers, immerse the gold substrates in the freshly prepared piranha solution for 5-10 minutes.[2]

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Rinse the substrates with high-purity ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent re-contamination.[6]

Protocol 2: this compound SAM Formation

Objective: To form a self-assembled monolayer of this compound on a clean gold substrate.

Materials:

  • Clean gold substrates

  • This compound (high purity)

  • High-purity, anhydrous ethanol (200 proof)

  • Clean glass vials with sealable caps

  • Micropipettes

  • Tweezers

  • Nitrogen gas source

Procedure:

  • In a clean glass vial, prepare a 1 mM solution of this compound in high-purity ethanol.[3]

  • Using clean tweezers, carefully place the freshly cleaned gold substrates into the vial containing the thiol solution. Ensure the entire surface is submerged.

  • To minimize oxidation, gently purge the headspace of the vial with nitrogen gas before sealing the cap tightly.[3]

  • Allow the self-assembly to proceed for 12-24 hours at a stable room temperature.[1][3]

  • After incubation, remove the substrates from the solution with tweezers.

  • Rinse the substrates thoroughly with fresh, high-purity ethanol to remove any non-chemisorbed thiol molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) until characterization or use.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol the most common solvent for this compound SAM formation? A1: Ethanol is widely used because it readily dissolves most alkanethiols, it is relatively inexpensive to obtain in high purity, and its polarity facilitates the formation of well-ordered monolayers.[2]

Q2: How critical is the purity of the this compound? A2: The purity is extremely critical. Thiolated impurities, often remnants from the synthesis process, can co-adsorb onto the gold surface, leading to a disordered and poorly defined monolayer.[5] This can significantly impact the reproducibility and performance of your experiment.

Q3: Can I reuse my gold substrates? A3: While it is possible to reuse gold substrates, it requires a thorough cleaning procedure to completely remove the previous SAM. This can be achieved with methods like piranha cleaning or extended UV-Ozone treatment. However, repeated harsh cleaning cycles can alter the surface topography of the gold, potentially affecting subsequent SAM quality.[6] For critical experiments, using a fresh substrate is recommended.

Q4: My contact angle measurements are inconsistent. What could be the cause? A4: Inconsistent contact angle measurements often point to a non-uniform or contaminated monolayer. The primary culprits are incomplete cleaning of the substrate, the use of impure solvent or thiol, or insufficient incubation time for the monolayer to fully order.[1][3] Ensure your experimental environment is clean and free from airborne contaminants like silicones.[7]

Q5: How long does it take to form a complete monolayer? A5: The initial adsorption of this compound onto the gold surface is very rapid, occurring within seconds to minutes.[3] However, the organization of these molecules into a well-ordered, densely packed monolayer is a much slower process, typically requiring 12 to 48 hours for optimal arrangement.[1]

References

Technical Support Center: 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in 1-Pentanethiol Self-Assembled Monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs and provides actionable solutions.

Issue Potential Cause Recommended Solution
Poor SAM ordering and high defect density 1. Contaminated or oxidized gold substrate: The presence of organic residues or a gold oxide layer hinders the formation of a strong gold-thiolate bond and disrupts molecular packing. 2. Impure this compound or solvent: Contaminants can be incorporated into the monolayer, creating defects. 3. Suboptimal immersion time: Insufficient time for the molecules to self-organize can result in a disordered layer. 4. Inappropriate thiol concentration: Very low concentrations may lead to incomplete coverage, while very high concentrations can result in less ordered films.1. Rigorous substrate cleaning: Immediately before use, clean the gold substrate. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with ultrapure water and ethanol (B145695), and drying under a stream of inert gas. Extreme caution is required when handling Piranha solution. [1][2] 2. Use high-purity reagents: Employ high-purity this compound and anhydrous, high-grade solvents like 200 proof ethanol.[3] Ensure all glassware is meticulously cleaned. 3. Optimize immersion time: While initial adsorption is rapid, achieving a well-ordered monolayer takes longer. Typical incubation times range from 12 to 48 hours.[3] For some systems, extending the immersion time to several days may further reduce defects.[4] 4. Use an appropriate concentration: A common starting concentration for alkanethiol SAM formation is 1 mM in ethanol.[3][4]
Incomplete monolayer formation 1. Insufficient immersion time: The self-assembly process was not allowed to proceed to completion. 2. Low this compound concentration: The concentration of the thiol solution may be too low to achieve full surface coverage. 3. Presence of contaminants: Contaminants on the substrate or in the solution can passivate areas of the gold surface, preventing thiol adsorption.1. Increase immersion time: Ensure the substrate remains in the thiol solution for at least 12-24 hours.[3] 2. Adjust concentration: While 1 mM is standard, for shorter chain thiols like this compound, ensuring an adequate concentration is important. If coverage is an issue, a slightly higher concentration can be tested. 3. Re-evaluate cleaning procedures: Ensure the substrate cleaning is thorough and that the environment for SAM formation is clean to avoid contamination.[1]
SAM instability and delamination 1. Oxidized gold surface: A pre-existing oxide layer on the gold can lead to weaker gold-thiolate bonds. 2. Presence of water: Water in the solvent can affect the self-assembly process and the stability of the resulting SAM. 3. Exposure to harsh conditions: Post-formation processing or exposure to incompatible solvents can damage the monolayer.1. Use freshly prepared or cleaned substrates: Minimize the time between substrate cleaning/preparation and immersion in the thiol solution to prevent surface oxidation. 2. Use anhydrous solvents: Ensure the solvent used for SAM formation is as dry as possible. 3. Handle with care: After formation, rinse the SAM with a compatible solvent (e.g., ethanol) and dry gently with an inert gas. Store in a clean, dry environment.
Presence of pinholes and vacancy islands 1. Incomplete self-assembly process: These are common defects in the initial stages of SAM formation. 2. Substrate surface defects: Atomic-level defects on the gold surface can translate into defects in the monolayer.1. Increase immersion time and/or perform thermal annealing: Longer immersion allows for the gradual filling of these vacancies. Post-assembly thermal annealing can also facilitate the reorganization of the monolayer and reduce defects.[5] 2. Use high-quality substrates: Start with atomically flat gold substrates, such as Au(111), to minimize substrate-induced defects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for SAM formation?

A common and effective concentration for alkanethiol SAM formation is a 1 mM solution in ethanol.[3][4] While the initial adsorption is fast, this concentration provides a good balance for achieving a well-ordered monolayer over a period of 12-24 hours.[3]

Q2: How long should I immerse my gold substrate in the this compound solution?

For a well-ordered monolayer, a typical immersion time is between 12 and 48 hours.[3] While a significant portion of the monolayer forms within the first few minutes to hours, the ordering and reduction of defects is a slower process that occurs over longer time scales.[3][4]

Q3: What is the best solvent for preparing this compound solutions?

Ethanol is the most commonly used solvent for preparing alkanethiol SAMs due to its ability to dissolve a wide range of thiols, its availability in high purity, and its relatively low toxicity.[4] The choice of solvent can influence the final structure of the SAM, with solvent properties like polarity playing a role.[6][7]

Q4: Can thermal annealing improve the quality of my this compound SAM?

Yes, thermal annealing after SAM formation can improve the structural order by reducing defects like vacancy islands and domain boundaries.[5] The increased thermal energy allows the thiol molecules to diffuse on the surface and find more energetically favorable, ordered positions. However, the annealing temperature and duration must be carefully controlled to avoid desorption of the monolayer.[5][8]

Q5: How does the cleanliness of the gold substrate affect SAM quality?

The cleanliness of the gold substrate is critical. Organic contaminants or a surface oxide layer can prevent the proper chemisorption of this compound, leading to a disordered and incomplete monolayer with poor adhesion.[1][2]

Q6: How can I characterize the quality and defects of my this compound SAM?

Several surface-sensitive techniques can be used to characterize SAMs. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful for visualizing the surface morphology, identifying defects such as pinholes and domain boundaries, and assessing the degree of molecular ordering.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Low-Defect this compound SAM

This protocol outlines the steps for preparing a high-quality this compound SAM on a gold substrate.

  • Substrate Cleaning:

    • Immerse the gold substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the substrate with copious amounts of ultrapure deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

    • Use the cleaned substrate immediately.[1][2]

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Place the freshly cleaned gold substrate in the thiol solution in a clean container. Ensure the entire surface is submerged.

    • Cover the container to minimize solvent evaporation and prevent contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[3]

  • Post-Deposition Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen gas.

Protocol 2: Thermal Annealing of a this compound SAM

This protocol can be performed after the SAM preparation to further improve its quality.

  • Preparation:

    • Prepare a this compound SAM on a gold substrate as described in Protocol 1.

  • Annealing:

    • Place the SAM-coated substrate in a clean oven or on a hot plate in a controlled environment (e.g., under a nitrogen atmosphere).

    • Heat the substrate to a moderate temperature. For alkanethiols, annealing temperatures are typically kept relatively low to avoid desorption. A starting point could be in the range of 50-80°C.[5]

    • Anneal for a period of 1-2 hours.[5]

  • Cooling:

    • Allow the substrate to cool down to room temperature slowly.

  • Characterization:

    • Characterize the annealed SAM using techniques like AFM or STM to assess the improvement in order and reduction in defects.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization Piranha_Clean Piranha Solution Cleaning Rinse_H2O Rinse with DI Water Piranha_Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_Prep Dry with Nitrogen Rinse_EtOH->Dry_N2_Prep Immerse Immerse Substrate (12-24 hours) Dry_N2_Prep->Immerse Prepare_Sol Prepare 1 mM this compound in Ethanol Prepare_Sol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_Final Dry with Nitrogen Rinse_Final->Dry_N2_Final Annealing Optional: Thermal Annealing Dry_N2_Final->Annealing Characterization Characterization (AFM, STM) Dry_N2_Final->Characterization Annealing->Characterization troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Defect Density in SAM cause1 Substrate Contamination? start->cause1 cause2 Impure Reagents? start->cause2 cause3 Suboptimal Process Parameters? start->cause3 sol1 Improve Substrate Cleaning Protocol cause1->sol1 sol2 Use High-Purity Thiol and Solvent cause2->sol2 sol3 Optimize Immersion Time, Concentration, and/or Anneal cause3->sol3 end Low-Defect SAM sol1->end Re-evaluate sol2->end Re-evaluate sol3->end Re-evaluate

References

Technical Support Center: Handling and Disposal of 1-Pentanethiol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-pentanethiol waste in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound, also known as n-amyl mercaptan, is a colorless to light-yellow liquid with a strong, offensive garlic-like odor.[1][2][3] It is a highly flammable liquid and vapor.[4][5] The primary hazards include flammability, potential for causing allergic skin reactions, and irritation to the eyes and respiratory tract.[4] Inhaling vapors may cause dizziness or suffocation.[4]

Q2: What are the immediate safety precautions I should take when handling this compound?

A2: Always work with this compound in a certified chemical fume hood to prevent inhalation of its potent vapors.[6][7][8] Ensure proper grounding and bonding of containers when transferring the material to avoid static discharge, a potential ignition source.[4][9] Use spark-proof tools and explosion-proof equipment.[4][9] Personal protective equipment (PPE), including a lab coat, chemical safety goggles, and appropriate gloves, is mandatory.[4][5]

Q3: How should I store this compound and its waste?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5][9] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[4][5][9] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound waste".[6][10] Store waste containers in a designated, well-ventilated area, away from incompatible materials.[11][12]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, reducing agents, bases, alkali metals, and nitric acid.[2][4][9][13] Contact with these materials can lead to vigorous reactions.

Q5: How do I dispose of empty this compound containers?

A5: Empty containers of this compound retain product residue and can be dangerous.[4] A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[12] For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[12]

Troubleshooting Guide

Q1: I can still smell this compound in the lab even though I am working in a fume hood. What should I do?

A1: First, ensure your fume hood is functioning correctly and has a valid certification. All work should be conducted deep within the hood to maximize vapor capture.[14] To neutralize escaping vapors, you can set up a bleach trap for any exhaust lines from your experimental apparatus.[8][14][15] Placing an open container of bleach solution in the back of the fume hood can also help capture fugitive emissions.[14]

Q2: My glassware still has a strong thiol odor after washing. How can I effectively decontaminate it?

A2: Immediately after use, rinse the glassware with a small amount of a compatible organic solvent and dispose of the rinse solution into the appropriate thiol waste container.[14] Then, immerse the glassware in a freshly prepared 1:1 (v/v) solution of household bleach and water in a designated container inside a fume hood.[6][14][16] Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[6][16] After soaking, rinse the glassware thoroughly with water before standard cleaning.[6]

Q3: What should I do in case of a this compound spill?

A3: For a minor spill, ensure adequate ventilation and eliminate all ignition sources.[4][17] Wear appropriate PPE, including respiratory protection if necessary.[2][4] Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[4][5][17][18] Do not use combustible materials like paper towels to absorb the spill.[17] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste.[4][5] For major spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[17]

Q4: The neutralization reaction with bleach is becoming very hot. What should I do?

A4: The oxidation of thiols with bleach can be exothermic.[6][15] If you observe a significant temperature increase, slow down the rate of addition of the thiol waste to the bleach solution. The reaction vessel can be cooled in an ice bath to help control the temperature.[14][15]

Data Presentation

Properties of this compound
PropertyValueReference
Molecular FormulaC5H12S[1]
Molecular Weight104.21 g/mol [9]
AppearanceClear colorless to light-yellow liquid[1][13]
OdorStrong, offensive, garlic-like[1][2]
Boiling Point123 - 126 °C[5][13]
Flash Point18 - 19 °C (64.4 - 66.2 °F)[4][5][9]
Density0.84 g/mL at 25 °C[13]
Solubility in WaterInsoluble to sparingly soluble[1]
Vapor Pressure13.8 - 27.4 mmHg at 25 - 37.7 °C[19]

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol details the chemical neutralization of small quantities of this compound waste through oxidation with sodium hypochlorite (B82951) (bleach). This procedure should be performed by trained personnel in a certified chemical fume hood.

Materials:

  • This compound waste

  • Commercial bleach (sodium hypochlorite solution, ~5.25-6.15%)[6][15]

  • Large beaker or flask for the reaction

  • Stir plate and stir bar

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, place a beaker or flask large enough to accommodate the waste and bleach solution on a stir plate. Add a stir bar. If a significant amount of thiol is to be neutralized, place the beaker in an ice bath to manage heat generation.[14][15]

  • Bleach Solution: Pour a sufficient volume of commercial bleach into the reaction vessel. A common recommendation is to use a 1:1 mixture of bleach and water.[6][16] A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical.[7]

  • Slow Addition of Thiol Waste: With vigorous stirring, slowly and carefully add the this compound waste to the bleach solution dropwise.[6]

  • Monitor Reaction: The oxidation of thiols is exothermic.[6][15] Monitor the temperature of the reaction mixture. If it becomes too warm, stop the addition and allow it to cool before proceeding.

  • Completion and Disposal: Continue stirring for a period after all the thiol waste has been added to ensure the reaction is complete. The resulting solution, which contains less volatile and non-malodorous sulfonic acid, should be collected and disposed of as hazardous waste according to your institution's guidelines.[6] The bleach solutions used for decontamination must also be collected and disposed of as hazardous waste.[6]

Mandatory Visualization

Workflow for Handling and Disposal of this compound Waste

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_treatment Treatment & Decontamination (in Fume Hood) cluster_disposal Final Disposal gen This compound Use in Fume Hood liquid_waste Liquid Waste (Unused reagent, reaction mixtures) gen->liquid_waste Collect liquid solid_waste Solid Waste (Contaminated gloves, paper towels) gen->solid_waste Collect solid glass_waste Contaminated Glassware gen->glass_waste Collect glassware neutralize Neutralize with Bleach Solution liquid_waste->neutralize seal_bag Seal in Labeled Bag solid_waste->seal_bag bleach_bath Soak in Bleach Bath (24h) glass_waste->bleach_bath haz_waste_liquid Hazardous Liquid Waste Container neutralize->haz_waste_liquid Dispose of neutralized solution bleach_bath->haz_waste_liquid Dispose of used bleach clean_glass Clean & Reuse Glassware bleach_bath->clean_glass haz_waste_solid Hazardous Solid Waste Container seal_bag->haz_waste_solid Dispose of bag

References

Technical Support Center: Gold Substrate Preparation for 1-Pentanethiol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of 1-pentanethiol self-assembled monolayers (SAMs) on gold substrates.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to clean gold substrates before SAM formation?

A1: Gold surfaces readily adsorb organic contaminants from the ambient environment.[1] These contaminant layers can inhibit the proper formation of a well-ordered and densely packed this compound SAM, leading to defects, poor monolayer quality, and non-reproducible results.[2] A thorough cleaning procedure is essential to remove these impurities and ensure the thiol molecules can directly access and bind to the gold surface.[3]

Q2: What are the most common methods for cleaning gold substrates?

A2: The most widely used and effective methods for cleaning gold substrates prior to alkanethiol SAM formation are Piranha solution cleaning (an acidic mixture of sulfuric acid and hydrogen peroxide), ultraviolet/ozone (UV/Ozone) treatment, and plasma cleaning (typically with oxygen or argon).[4][5] Electrochemical cleaning is also a viable method, particularly for regenerating surfaces.[6][7]

Q3: How can I determine if my gold substrate is sufficiently clean?

A3: A common and straightforward method to assess the cleanliness of a gold surface is by measuring the contact angle of a water droplet on the surface.[8][9] A clean, high-energy gold surface is hydrophilic, exhibiting a low water contact angle, often approaching zero.[8] High contact angles are indicative of hydrophobic organic contamination.[10] Surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) can provide a more detailed chemical analysis of surface contaminants but are not as readily accessible for routine checks.[11][12]

Q4: Is there a "best" cleaning method?

A4: The "best" method depends on the specific application, the nature of the contaminants, and available equipment.

  • Piranha solution is extremely effective at removing organic residues but is highly corrosive and requires careful handling.[13][14] It can also increase the surface roughness of the gold.[15]

  • UV/Ozone cleaning is a simple, dry, and effective method for removing organic contaminants without harsh chemicals.[12][16][17]

  • Plasma cleaning is also a dry and highly effective technique that can produce very clean surfaces.[4][11] It has been suggested that plasma cleaning may produce slightly cleaner surfaces and better final monolayers compared to piranha solution.[4]

Q5: How long can I store a cleaned gold substrate before using it?

A5: Cleaned gold surfaces can become re-contaminated by exposure to the ambient laboratory environment within minutes to hours.[8] Therefore, it is strongly recommended to use the gold substrate for SAM formation immediately after the cleaning and drying steps.[15][18]

Troubleshooting Guide

Issue 1: The water contact angle on my "clean" gold surface is high (e.g., > 30°).

  • Possible Cause: Incomplete removal of organic contaminants.

  • Troubleshooting Steps:

    • Review your cleaning protocol: Ensure you are following the protocol correctly, including the specified times, solution concentrations, and temperatures. For instance, Piranha solution is most effective when freshly prepared and hot (but be cautious as this is an exothermic reaction).[14][19]

    • Increase cleaning time: Extend the duration of the cleaning step (e.g., increase UV/Ozone or plasma exposure time, or the immersion time in Piranha solution). However, be cautious with extended Piranha treatment as it can damage the gold layer.[15][20]

    • Perform a pre-cleaning step: If the substrate is heavily contaminated, consider a preliminary cleaning step, such as sonicating in acetone (B3395972) and then ethanol (B145695), before the main cleaning procedure.[15]

    • Check the purity of your reagents and solvents: Ensure that the solvents (ethanol, water) used for rinsing are of high purity, as impurities can redeposit onto the clean surface.[3]

Issue 2: My this compound SAM appears disordered or has pinhole defects when analyzed with AFM or STM.

  • Possible Cause 1: The gold substrate was not sufficiently clean before SAM formation.

  • Troubleshooting Steps:

    • Implement the troubleshooting steps from "Issue 1" to improve your cleaning procedure. A cleaner surface promotes the formation of a more uniform and well-ordered monolayer.[4]

  • Possible Cause 2: Sub-optimal SAM formation conditions.

  • Troubleshooting Steps:

    • Optimize Incubation Time: While initial adsorption is rapid, achieving a well-ordered monolayer can take 12 to 48 hours.[2][3] Ensure sufficient immersion time.

    • Check Thiol Concentration: A standard concentration for SAM formation is 1 mM in ethanol.[2] Deviating significantly from this may affect the final packing density.

    • Minimize Oxygen Exposure: Perform the self-assembly in a sealed container, backfilled with an inert gas like nitrogen, to minimize oxidation of the thiol or the gold-sulfur bond.[18][21]

    • Solvent Purity: Use anhydrous, 200-proof ethanol for the thiol solution, as water can interfere with the self-assembly process on a clean gold surface.[18]

Issue 3: The gold film is peeling or delaminating from the underlying substrate (e.g., silicon, glass) after cleaning.

  • Possible Cause: The cleaning agent is too aggressive and is attacking the adhesion layer (typically chromium or titanium) between the substrate and the gold film.

  • Troubleshooting Steps:

    • Reduce Piranha Exposure Time: If using Piranha solution, significantly reduce the immersion time. For thin gold layers, even a few minutes can be too long.[15] A brief dip of 15-45 seconds may be sufficient.[5][20]

    • Switch to a Milder Cleaning Method: Consider using UV/Ozone or plasma cleaning instead of Piranha solution, as these are dry methods and are less likely to attack the underlying adhesion layer.[15][16]

    • Verify Substrate Specifications: Ensure your gold-coated substrates have an appropriate adhesion layer. Without one, the gold will have poor adhesion regardless of the cleaning method.[18]

Quantitative Data Summary

The effectiveness of a cleaning procedure is often evaluated by the water contact angle on the treated gold surface. A lower contact angle indicates a more hydrophilic, and thus cleaner, surface.

Cleaning MethodTypical Water Contact Angle on GoldReference(s)
Uncleaned/As-received~80° - 90°[22]
Piranha Solution< 10° (can approach 0°)[23]
UV / Ozone< 10°[11]
Oxygen Plasma< 10° (can approach 0°)[11]
Hydrogen Plasma~70° (removes SAM but less hydrophilic)[11]
Electrochemical CleaningCan be reduced to < 50° from ~80°[23]

Note: The final contact angle can vary based on the exact protocol, equipment, and environmental conditions.

Detailed Experimental Protocols

Caution: Piranha solution is extremely dangerous and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, apron, and heavy-duty gloves, and work in a certified chemical fume hood.[24]

Protocol 1: Piranha Solution Cleaning
  • Prepare Piranha Solution: In a glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[14] Always add the peroxide to the acid. The mixture will become very hot.

  • Substrate Immersion: Using non-reactive tweezers (e.g., stainless steel), immerse the gold substrate into the hot Piranha solution for 5 to 10 minutes.[24] For delicate or thin gold films, reduce this time to as little as 15-45 seconds.[5][20]

  • Rinsing: Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.[24]

  • Final Rinse and Drying: Rinse the substrate with high-purity ethanol. Dry the substrate under a gentle stream of dry nitrogen gas.

  • Immediate Use: Use the cleaned substrate immediately for this compound SAM formation.[15]

Protocol 2: UV/Ozone Cleaning
  • Pre-cleaning: Gently rinse the gold substrate with high-purity ethanol and DI water to remove gross particulate contamination. Dry with a stream of nitrogen.[25]

  • UV/Ozone Exposure: Place the substrate in a UV/Ozone cleaner. The sample should be positioned within a few millimeters of the UV lamp for maximum efficiency.[12]

  • Cleaning Cycle: Expose the substrate to UV radiation (typically a combination of 185 nm and 254 nm wavelengths) for 10 to 20 minutes.[5][26] This process generates ozone, which in turn oxidizes and removes organic contaminants.

  • Post-Treatment: After the cycle is complete, the substrate is ready for use. Some protocols suggest a brief rinse with ethanol following UV/Ozone treatment to remove any non-volatile inorganic contaminants that may remain, although this is not always necessary.[4]

  • Immediate Use: Use the substrate immediately to prevent re-contamination from the atmosphere.

Protocol 3: Plasma Cleaning
  • Pre-cleaning: Rinse the substrate with high-purity ethanol and dry it with a nitrogen stream.

  • Chamber Loading: Place the gold substrate inside the chamber of a plasma cleaner.

  • Plasma Generation: Evacuate the chamber to the recommended base pressure. Introduce a process gas, typically oxygen or argon. Apply radio frequency (RF) power (e.g., 10-30 W) to generate the plasma.[4]

  • Cleaning Cycle: Expose the substrate to the plasma for 1 to 10 minutes.[20] The energetic plasma effectively sputters and etches away organic contaminants.

  • Venting and Use: After the treatment, vent the chamber with an inert gas like nitrogen. Remove the substrate and use it immediately for SAM formation.

Visual Guides

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Gold Substrate clean Cleaning (Piranha, UV/Ozone, or Plasma) start->clean Remove Contaminants rinse_dry Rinse & Dry (DI Water, Ethanol, N2) clean->rinse_dry immersion Immerse in This compound Solution (e.g., 1 mM in Ethanol) rinse_dry->immersion Immediate Use incubation Incubate (12-24 hours) immersion->incubation rinse_final Rinse & Dry (Ethanol, N2) incubation->rinse_final sams_ready This compound SAM on Gold rinse_final->sams_ready analysis Analysis (Contact Angle, AFM, XPS, etc.) sams_ready->analysis Verify Quality

Caption: Experimental workflow for preparing this compound SAMs on gold.

troubleshooting_guide start Problem: Poor SAM Quality q1 Is the water contact angle on the 'clean' substrate low (<15°)? start->q1 sol1 Improve Cleaning Protocol: 1. Increase cleaning time. 2. Check reagent purity. 3. Pre-clean with solvents. q1->sol1 No q2 Was the SAM incubation time sufficient (12-48h)? q1->q2 Yes sol1_sub Re-test contact angle. sol1->sol1_sub sol2 Increase incubation time to ensure monolayer ordering. q2->sol2 No q3 Was the thiol solution prepared correctly (1 mM, anhydrous ethanol)? q2->q3 Yes sol3 Prepare fresh thiol solution using high-purity, anhydrous solvent. q3->sol3 No q4 Was oxygen excluded during incubation? q3->q4 Yes sol4 Use a sealed container and backfill with an inert gas (N2). q4->sol4 No end High-Quality SAM q4->end Yes

Caption: Troubleshooting logic for poor quality this compound SAMs.

References

Validation & Comparative

Validating 1-Pentanethiol Purity for High-Quality Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of well-defined and functionalized surfaces is paramount. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a cornerstone of surface engineering, offering a straightforward method to tailor surface properties at the molecular level. The quality of the resulting monolayer is critically dependent on the purity of the precursor alkanethiol. This guide provides a comprehensive comparison of 1-Pentanethiol with other alkanethiol alternatives for SAM formation, with a focus on purity validation and its impact on monolayer performance. Experimental data and detailed protocols are provided to assist in the selection and validation of materials for your research needs.

The Critical Role of Purity in SAM Formation

The spontaneous organization of alkanethiols on a gold surface is driven by the strong affinity of sulfur for gold and the van der Waals interactions between adjacent alkyl chains.[1] Impurities, even in small amounts, can disrupt the ordering of the monolayer, leading to defects, reduced surface coverage, and altered surface properties.[1] Common impurities in commercial thiols may include disulfides, oxidized thiol species, and other organic contaminants. Therefore, rigorous purity validation is a crucial first step before SAM preparation.

Comparison of this compound and Alternative Alkanethiols

The choice of alkanethiol significantly impacts the properties of the resulting SAM. While longer-chain alkanethiols generally form more ordered and stable monolayers due to stronger intermolecular van der Waals forces, shorter-chain thiols like this compound are also utilized for specific applications where a different surface energy or thickness is desired.[2]

Below is a comparison of this compound with two common longer-chain alternatives, 1-Dodecanethiol and 1-Octadecanethiol.

Performance ParameterThis compound (C5)1-Dodecanethiol (C12)1-Octadecanethiol (ODT) (C18)
Typical Commercial Purity 97% to >98%[3][4][5]≥98%≥98%
Expected Monolayer Ordering Less ordered, more liquid-like[2]Crystalline-like, well-ordered[6]Highly ordered, crystalline[7]
Ellipsometric Thickness (Å) ~6-8 (estimated)~15-20[6]~21-25
Water Contact Angle (hydrophobicity) Lower (more wettable)High (~110-114°)[8]High (~110-114°)[2]
Relative Stability Lower thermal and long-term stability[6]Higher thermal and long-term stability[6]Very high thermal and long-term stability[9]
Common Applications Studies of short-chain SAMs, specific surface energy applicationsBiosensors, inert surfaces, corrosion resistance[6]Robust coatings, surface passivation, fundamental SAM studies[2]

Note: Specific experimental values for this compound are less commonly reported in the literature compared to longer-chain thiols. The estimated thickness is based on the general trend of increasing thickness with chain length. Shorter-chain alkanethiols (less than 10 carbons) tend to form less ordered monolayers.[1]

Experimental Protocols

Reproducible and high-quality results in SAM-based experiments hinge on meticulous experimental procedures, from purity validation of the thiol to the formation and characterization of the monolayer.

Purity Validation of this compound

1. Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful, non-destructive technique for determining the absolute purity of a compound.[10]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same tube. The standard should have a known purity and its peaks should not overlap with the analyte peaks.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure complete relaxation of all protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified.

    • Use a 90° pulse angle to maximize the signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with minimal line broadening.

    • Carefully integrate a well-resolved peak of this compound (e.g., the triplet of the CH₂ group adjacent to the sulfur) and a peak from the internal standard.

    • Calculate the purity using the following formula:

      where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 10 µg/mL.

    • Transfer the solution to a GC vial.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is suitable for separating alkanethiols.[11]

    • Injector Temperature: 250 °C.[12]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.[11]

    • Carrier Gas: Helium at a constant flow rate.[13]

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes the molecular ion of this compound (m/z = 104.22) and potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

    • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

SAM Formation and Characterization

1. SAM Formation Protocol

  • Substrate Preparation: Use a clean gold substrate (e.g., gold-coated silicon wafer or glass). Clean the substrate immediately before use by, for example, piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution ) or UV-ozone treatment to remove organic contaminants.

  • Solution Preparation: Prepare a 1 mM solution of the purified this compound in absolute ethanol (B145695).[1]

  • Immersion: Immerse the clean gold substrate in the thiol solution. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[1]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen.

2. X-ray Photoelectron Spectroscopy (XPS) for SAM Characterization

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface, confirming the formation of the SAM.

  • Sample Preparation: The dried SAM-coated substrate can be directly analyzed.

  • XPS Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface. Expect to see signals from Gold (Au), Carbon (C), and Sulfur (S).

    • Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions.

    • The S 2p spectrum should show a peak at approximately 162 eV, which is characteristic of a thiolate species bonded to gold. The absence of a significant peak at around 164 eV (characteristic of unbound thiol) indicates a well-formed monolayer.[14]

    • The C 1s spectrum will show a main peak around 285 eV, corresponding to the alkyl chain.

    • The attenuation of the Au 4f signal compared to a bare gold substrate provides qualitative information about the thickness and coverage of the monolayer.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between thiol purity and SAM quality.

experimental_workflow cluster_purity_validation Purity Validation cluster_sam_formation SAM Formation & Characterization 1_Pentanethiol This compound Sample qNMR Quantitative NMR (qNMR) 1_Pentanethiol->qNMR GCMS GC-MS 1_Pentanethiol->GCMS Purity_Data Purity Data (>99%) qNMR->Purity_Data GCMS->Purity_Data Purified_Thiol Purified Thiol Purity_Data->Purified_Thiol SAM_Formation SAM Formation on Au XPS XPS Analysis SAM_Formation->XPS SAM_Quality High-Quality SAM XPS->SAM_Quality

Experimental Workflow

logical_relationship High_Purity High Purity Thiol (>99%) Ordered_SAM Well-ordered, dense SAM High_Purity->Ordered_SAM Low_Purity Low Purity Thiol (<95%) Disordered_SAM Disordered, defect-rich SAM Low_Purity->Disordered_SAM Reliable_Performance Reliable & Reproducible Surface Properties Ordered_SAM->Reliable_Performance Unreliable_Performance Unreliable & Inconsistent Surface Properties Disordered_SAM->Unreliable_Performance

Purity and SAM Quality

By adhering to rigorous purity validation protocols and standardized SAM formation procedures, researchers can ensure the creation of high-quality, reproducible self-assembled monolayers for a wide range of applications in materials science, biotechnology, and drug development.

References

A Comparative Guide to 1-Pentanethiol and 1-Hexanethiol for Gold Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces using self-assembled monolayers (SAMs) of alkanethiols is a cornerstone technique in a myriad of scientific disciplines, including biosensing, drug delivery, and molecular electronics. The choice of alkanethiol is critical as it dictates the physicochemical properties of the modified surface. This guide provides an objective comparison of two commonly used short-chain alkanethiols, 1-Pentanethiol (C5) and 1-Hexanethiol (C6), for the modification of gold surfaces, supported by experimental data.

Introduction to Alkanethiol Self-Assembled Monolayers on Gold

The formation of SAMs on gold is a spontaneous process driven by the strong affinity between sulfur and gold, resulting in a stable gold-thiolate bond.[1] Concurrently, van der Waals interactions between the adjacent alkyl chains drive the organization of the molecules into a densely packed, quasi-crystalline monolayer.[1] This process, typically carried out by immersing a gold substrate in a dilute ethanolic solution of the thiol, is a straightforward and effective method for creating well-defined organic surfaces.[1][2] The length of the alkyl chain is a key determinant of the resulting SAM's properties.

Performance Comparison: this compound vs. 1-Hexanethiol

The primary distinction between this compound and 1-Hexanethiol lies in the length of their alkyl chains, which directly influences the packing density, ordering, and stability of the resulting SAM. While both are considered short-chain thiols, the single additional methylene (B1212753) group in 1-Hexanethiol leads to more significant van der Waals interactions between adjacent molecules.

Generally, the stability and quality of alkanethiol SAMs increase with the length of the alkyl chain.[3] SAMs formed from alkanethiols with fewer than ten carbon atoms, such as this compound, tend to exhibit a lower degree of order compared to their longer-chain counterparts.[1]

PropertyThis compound (C5H11SH)1-Hexanethiol (C6H13SH)
Advancing Water Contact Angle ~103°110°
Ellipsometric Thickness ~7-9 Å10 Å
Relative Stability & Ordering LowerHigher

Table 1: Comparison of quantitative data for SAMs of this compound and 1-Hexanethiol on gold. Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the gold substrate and the immersion time.

Key Differences and Experimental Observations

Surface Hydrophobicity: As indicated by the advancing water contact angle, both thiols create hydrophobic surfaces. The slightly higher contact angle of the 1-Hexanethiol SAM suggests a more densely packed and ordered monolayer, which more effectively shields the underlying gold substrate from the water droplet.

Monolayer Thickness: The ellipsometric thickness of the SAM is directly proportional to the length of the alkanethiol. The longer alkyl chain of 1-Hexanethiol results in a slightly thicker monolayer.

Stability and Ordering: The thermal stability of alkanethiol SAMs on gold generally increases with the length of the alkyl chain.[3] This is attributed to the increased van der Waals forces between the longer chains, which contribute to a more cohesive and stable monolayer. Studies on 1-Hexanethiol have shown it to be stable up to 373 K.[4] While specific quantitative data for the thermal stability of this compound is less common, it is expected to be lower than that of 1-Hexanethiol. The increased van der Waals interactions in 1-Hexanethiol SAMs also lead to a higher degree of crystalline order.

Experimental Protocols

The following are detailed methodologies for the formation and characterization of SAMs using this compound and 1-Hexanethiol on gold surfaces.

I. Gold Substrate Preparation

A clean and smooth gold surface is crucial for the formation of a high-quality SAM.

  • Solvent Cleaning: The gold substrate is sequentially sonicated in high-purity acetone (B3395972) and ethanol (B145695) for 10-15 minutes each to remove organic contaminants.

  • Drying: The substrate is then thoroughly rinsed with ethanol and dried under a stream of inert gas, such as nitrogen or argon.

  • Plasma or Piranha Cleaning (Optional but Recommended): For applications requiring a pristine surface, the substrate can be further cleaned using an oxygen plasma or a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After this step, the substrate is rinsed extensively with deionized water and dried.

II. Self-Assembled Monolayer Formation
  • Solution Preparation: A 1 mM solution of either this compound or 1-Hexanethiol is prepared in absolute ethanol.

  • Immersion: The cleaned gold substrate is immediately immersed in the thiol solution. The immersion is typically carried out for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

  • Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with absolute ethanol to remove any non-chemisorbed thiol molecules.

  • Drying: The final modified substrate is dried under a stream of inert gas.

III. Characterization
  • Contact Angle Goniometry: The hydrophobicity of the SAM-modified surface is assessed by measuring the static or advancing contact angle of a water droplet on the surface.

  • Ellipsometry: The thickness of the organic monolayer is measured using ellipsometry, which analyzes the change in polarization of light upon reflection from the surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface and the presence of the gold-thiolate bond.

Visualizing the Process

Signaling Pathway of SAM Formation

SAM_Formation cluster_solution Thiol Solution cluster_surface Gold Surface Thiol Alkanethiol (R-SH) Gold Au(111) Surface Thiol->Gold Adsorption & S-Au Bond Formation SAM Self-Assembled Monolayer (Au-S-R) Gold->SAM Self-Organization (van der Waals)

Caption: The process of alkanethiol self-assembled monolayer formation on a gold surface.

Experimental Workflow for Comparison

Experimental_Workflow cluster_preparation Substrate Preparation cluster_sam_formation SAM Formation cluster_characterization Characterization cluster_comparison Comparison Clean_Au Clean Gold Substrate Pentanethiol Immerse in This compound Solution Clean_Au->Pentanethiol Hexanethiol Immerse in 1-Hexanethiol Solution Clean_Au->Hexanethiol Char_Penta Contact Angle Ellipsometry XPS Pentanethiol->Char_Penta Char_Hexa Contact Angle Ellipsometry XPS Hexanethiol->Char_Hexa Compare Compare Data: - Hydrophobicity - Thickness - Stability Char_Penta->Compare Char_Hexa->Compare

Caption: Experimental workflow for comparing this compound and 1-Hexanethiol SAMs.

Conclusion

References

Longer Chains, Stronger Bonds: A Comparative Guide to the Electrochemical Stability of Alkanethiol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing self-assembled monolayers (SAMs), selecting the appropriate alkanethiol is paramount to ensure the robustness and reliability of their surface modifications. This guide provides a detailed comparison of the electrochemical stability of 1-pentanethiol (C5) SAMs versus their longer-chain counterparts, supported by experimental data, to inform the selection of the most suitable surface chemistry for your application.

The electrochemical stability of alkanethiol SAMs on gold surfaces is a critical factor in a wide range of applications, from biosensing and drug delivery to molecular electronics and corrosion prevention. A key determinant of this stability is the length of the alkane chain. Experimental evidence consistently demonstrates that longer-chain alkanethiols form more stable SAMs than their shorter-chain relatives. This enhanced stability is primarily attributed to increased van der Waals interactions between adjacent alkyl chains in the monolayer, leading to a more densely packed and robust assembly.

The Decisive Role of Chain Length in Electrochemical Stability

The stability of alkanethiol SAMs is commonly assessed by measuring their resistance to reductive desorption, a process where a negative potential is applied to the gold substrate, causing the thiolate-gold bond to break and the molecules to desorb from the surface. The more negative the potential required to initiate this desorption, the more stable the SAM.

As the length of the alkyl chain increases, the reductive desorption potential shifts to more negative values, indicating a greater energy input is required to disrupt the monolayer. This trend is a direct consequence of the stronger intermolecular forces within the SAM. The increased van der Waals interactions in longer-chain SAMs create a more cohesive and ordered structure, which acts as a superior barrier to ions and solvent molecules, thereby protecting the gold-sulfur bond from electrochemical cleavage.[1][2]

Quantitative Comparison of Reductive Desorption Potentials

The following table summarizes the peak reductive desorption potentials for a series of n-alkanethiol SAMs on gold, illustrating the clear relationship between chain length and electrochemical stability. While the data is compiled from various sources, and minor variations may exist due to different experimental conditions, the overarching trend is unequivocal.

ThiolNumber of Carbon Atoms (n)Peak Reductive Desorption Potential (V vs. Ag/AgCl)
1-Propanethiol3~ -0.9 V
This compound5~ -1.0 V
1-Hexanethiol6~ -1.05 V
1-Decanethiol10~ -1.15 V
1-Dodecanethiol12~ -1.2 V
1-Octadecanethiol18~ -1.3 V

Note: These are approximate values derived from the literature and can vary based on experimental conditions such as electrolyte composition, pH, and scan rate.

The data clearly shows that this compound SAMs are less stable than SAMs formed from longer-chain thiols. For applications requiring high stability under electrochemical stress, such as in biosensors that operate under continuous potential cycling, a longer-chain thiol would be a more prudent choice.

Visualizing the Stability-Chain Length Relationship

The following diagram illustrates the fundamental principle governing the enhanced stability of longer-chain thiol SAMs.

cluster_0 Shorter Chain Thiol SAM (e.g., this compound) cluster_1 Longer Chain Thiol SAM (e.g., Octadecanethiol) Less Ordered Structure Less Ordered Structure Weaker van der Waals Forces Weaker van der Waals Forces Less Ordered Structure->Weaker van der Waals Forces Lower Packing Density Lower Packing Density Weaker van der Waals Forces->Lower Packing Density Easier Ion/Solvent Penetration Easier Ion/Solvent Penetration Lower Packing Density->Easier Ion/Solvent Penetration Less Negative Desorption Potential Less Negative Desorption Potential Easier Ion/Solvent Penetration->Less Negative Desorption Potential Lower Electrochemical Stability Lower Electrochemical Stability Less Negative Desorption Potential->Lower Electrochemical Stability Highly Ordered Structure Highly Ordered Structure Stronger van der Waals Forces Stronger van der Waals Forces Highly Ordered Structure->Stronger van der Waals Forces Higher Packing Density Higher Packing Density Stronger van der Waals Forces->Higher Packing Density Hindered Ion/Solvent Penetration Hindered Ion/Solvent Penetration Higher Packing Density->Hindered Ion/Solvent Penetration More Negative Desorption Potential More Negative Desorption Potential Hindered Ion/Solvent Penetration->More Negative Desorption Potential Higher Electrochemical Stability Higher Electrochemical Stability More Negative Desorption Potential->Higher Electrochemical Stability

Caption: Relationship between alkanethiol chain length and electrochemical stability.

Experimental Protocols

The following sections detail the typical experimental procedures for preparing and characterizing the electrochemical stability of alkanethiol SAMs.

SAM Formation Protocol

A standardized protocol for the formation of alkanethiol SAMs on a gold substrate is crucial for reproducibility.

start Start substrate_prep Substrate Preparation Clean Gold Substrate (e.g., Piranha solution, electrochemical cleaning) start->substrate_prep immersion Immersion Immerse substrate in a ~1 mM solution of the desired alkanethiol in ethanol (B145695) substrate_prep->immersion incubation Incubation Allow self-assembly to occur for 12-24 hours at room temperature immersion->incubation rinsing Rinsing Thoroughly rinse with ethanol to remove non-chemisorbed molecules incubation->rinsing drying Drying Dry the SAM-modified substrate under a stream of nitrogen rinsing->drying end SAM-coated Substrate Ready drying->end

Caption: Experimental workflow for the formation of alkanethiol SAMs on a gold substrate.

Electrochemical Stability Assessment Protocol

Cyclic voltammetry is the primary technique used to determine the reductive desorption potential of alkanethiol SAMs.

start Start setup Electrochemical Cell Setup - Working Electrode: SAM-modified gold - Reference Electrode: Ag/AgCl - Counter Electrode: Platinum wire - Electrolyte: 0.1 M KOH or similar start->setup cv_scan Cyclic Voltammetry Scan Scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -1.4 V) and back setup->cv_scan data_acq Data Acquisition Record the current response as a function of the applied potential cv_scan->data_acq analysis Data Analysis Identify the cathodic peak corresponding to the reductive desorption of the thiol data_acq->analysis end Determine Reductive Desorption Potential analysis->end

Caption: Workflow for assessing the electrochemical stability of SAMs using cyclic voltammetry.

Conclusion

The selection of an alkanethiol for the formation of a self-assembled monolayer should be guided by the specific stability requirements of the intended application. While this compound can form effective SAMs, for environments demanding high electrochemical robustness, longer-chain thiols such as decanethiol, dodecanethiol, or octadecanethiol offer significantly enhanced stability. This is a direct result of the increased van der Waals forces between the longer alkyl chains, which leads to more densely packed, ordered, and resilient monolayers. Researchers and professionals in drug development and other fields can leverage this fundamental principle to design more reliable and durable surface modifications.

References

Alkyl Chain Length Matters: A Comparative Guide to Nanoparticle Stability with 1-Pentanethiol vs. 1-Octanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of stabilizing ligand is paramount in nanoparticle formulation. The stability of these nanoparticles directly impacts their efficacy, shelf-life, and in vivo performance. This guide provides an objective comparison of nanoparticle stability when functionalized with 1-Pentanethiol versus 1-Octanethiol, supported by experimental findings.

The length of the alkyl chain in alkanethiol ligands plays a crucial role in the stability of nanoparticles. Generally, longer alkyl chains lead to enhanced stability. This is attributed to stronger van der Waals interactions between the longer hydrocarbon chains, which results in a more densely packed and robust protective monolayer on the nanoparticle surface. This guide will delve into the specifics of how 1-Octanethiol, with its eight-carbon chain, typically imparts greater stability to nanoparticles compared to the shorter five-carbon chain of this compound.

Performance Comparison: this compound vs. 1-Octanethiol

Experimental evidence consistently demonstrates that nanoparticles functionalized with longer-chain alkanethiols, such as 1-Octanethiol, exhibit superior stability against aggregation.[1][2] This enhanced stability is observed across various conditions, including changes in temperature and solvent environment.

PropertyThis compound (C5)1-Octanethiol (C8)Reference
Alkyl Chain Length 5 carbons8 carbons[3][4]
General Nanoparticle Stability ModerateHigh[1][2]
Resistance to Aggregation LowerHigher[2]
Melting of Superlattice Higher TemperatureLower Temperature[5]

Note: The melting of the superlattice at a lower temperature for longer chain thiols may seem counterintuitive. It is suggested that the increased conformational freedom of the longer chains in the molten state drives the transition at a lower temperature.

Experimental Observations

Studies investigating the influence of alkanethiol chain length on gold nanoparticle (AuNP) stability have shown a clear trend. One study that synthesized hydrophobic AuNPs via pulsed laser ablation in a 1-alkanethiol/n-decane solution found that longer chain length alkanethiols resulted in improved colloidal stability.[1][2] The stability was assessed by monitoring the temporal evolution of the extinction spectra of the nanoparticle solutions. Nanoparticles capped with longer chain thiols showed less change in their spectral properties over time, indicating a lower tendency to aggregate.

Another investigation into the melting characteristics of superlattices of alkanethiol-capped gold nanoparticles observed that as the chain length of the thiol increases, the propensity to form superlattices decreases, and the melting of the superlattice occurs at a lower temperature.[5] This phenomenon is related to the thermodynamics of the self-assembled monolayer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and functionalization of gold nanoparticles with this compound and 1-Octanethiol.

Two-Phase Synthesis of Alkanethiol-Capped Gold Nanoparticles

This method, a modification of the Brust-Schiffrin method, is widely used for preparing alkanethiol-stabilized gold nanoparticles.

Materials:

Procedure:

  • An aqueous solution of HAuCl₄ is prepared.

  • A solution of TOAB in toluene is added to the aqueous gold solution. The mixture is stirred vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of the gold salt to the organic phase.

  • The desired alkanethiol (this compound or 1-Octanethiol) is added to the organic phase with stirring.

  • A freshly prepared aqueous solution of NaBH₄ is added slowly to the mixture while stirring vigorously. The color of the organic phase will change to a dark brown or black, indicating the formation of gold nanoparticles.

  • The reaction is allowed to proceed for several hours to ensure complete reaction and stabilization.

  • The organic phase is separated, and the nanoparticles are precipitated by the addition of ethanol.

  • The precipitate is collected by centrifugation and washed multiple times with ethanol to remove excess thiol and other reagents.

  • The purified nanoparticles are then dried and can be redispersed in a suitable organic solvent.[6][7]

Logical Workflow for Assessing Nanoparticle Stability

The stability of the functionalized nanoparticles can be assessed through a series of characterization techniques.

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Stability Characterization cluster_analysis Data Analysis & Comparison synthesis Two-Phase Synthesis pentanethiol Functionalization with this compound synthesis->pentanethiol octanethiol Functionalization with 1-Octanethiol synthesis->octanethiol uv_vis UV-Vis Spectroscopy (Monitor Plasmon Peak) pentanethiol->uv_vis tem Transmission Electron Microscopy (Size and Aggregation State) pentanethiol->tem dls Dynamic Light Scattering (Hydrodynamic Diameter) pentanethiol->dls octanethiol->uv_vis octanethiol->tem octanethiol->dls stability_assessment Comparative Stability Assessment uv_vis->stability_assessment tem->stability_assessment dls->stability_assessment

Caption: Workflow for comparing nanoparticle stability.

Conclusion

References

A Comparative Guide to Self-Assembled Monolayers: 1-Pentanethiol vs. Aromatic Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties is critical for applications ranging from biosensing and drug delivery to corrosion prevention and molecular electronics. Self-assembled monolayers (SAMs) provide a robust and straightforward method for tailoring surface chemistry with molecular-level precision. The choice of molecule used to form the SAM is a determinative factor in the final properties of the surface.

This guide presents a comparative study between SAMs formed from 1-Pentanethiol, a simple short-chain aliphatic thiol, and those formed from aromatic thiols. We will explore their differences in molecular packing, stability, and resulting surface properties, supported by experimental data and detailed protocols to aid in selecting the appropriate molecule for your research needs.

Molecular Structure and Intermolecular Forces: The Foundation of the Monolayer

The fundamental differences between aliphatic and aromatic thiol SAMs arise from their distinct molecular structures and the resulting intermolecular interactions.

This compound , as an n-alkanethiol, consists of a flexible five-carbon alkyl chain. When alkanethiols assemble on a gold surface, the primary driving force for ordering, beyond the strong gold-sulfur bond, is the van der Waals interactions between the adjacent alkyl chains. For shorter chains like pentanethiol, these interactions are weaker compared to longer-chain alkanethiols (≥10 carbons), leading to monolayers that can be less ordered and possess more gauche defects.

Aromatic thiols , such as benzenethiol (B1682325), feature a rigid phenyl ring. The ordering within these SAMs is dominated by π-π stacking interactions between the aromatic rings of adjacent molecules.[1] These interactions, in conjunction with the headgroup-substrate bond, lead to structurally different and often more thermally stable films compared to their short-chain aliphatic counterparts.[1][2]

G cluster_aliphatic This compound (Aliphatic) cluster_aromatic Benzenethiol (Aromatic) a_mol SH-(CH₂)₄-CH₃ a_head Thiol Headgroup (-SH) a_chain Flexible Alkyl Chain (van der Waals Interactions) a_tail Methyl Tail Group (-CH₃) b_mol SH-C₆H₅ b_head Thiol Headgroup (-SH) b_ring Rigid Phenyl Ring (π-π Stacking)

Caption: Molecular structure comparison of aliphatic and aromatic thiols.

The difference in packing is crucial. Alkanethiols typically form a dense, pseudo-hexagonal (√3 × √3)R30° lattice on Au(111), with the chains tilted to maximize van der Waals forces. Aromatic thiols arrange differently based on the π-π interactions, which can result in varied packing structures.[1]

Caption: Conceptual packing of aliphatic vs. aromatic thiols on a gold substrate.

Comparative Performance Data

The structural differences manifest in measurable physical properties. The following table summarizes key performance indicators for SAMs derived from this compound and a representative aromatic thiol (Benzenethiol) on gold.

ParameterThis compound (Aliphatic)Benzenethiol (Aromatic)Significance
Water Contact Angle ~105-110°~70-75°Indicates surface wettability. This compound creates a highly hydrophobic surface, while benzenethiol is more moderate.[3]
Ellipsometric Thickness ~6-7 Å~5-6 ÅRepresents the height of the monolayer. Dependent on molecular length and tilt angle.[4]
Thermal Stability LowerHigherAromatic SAMs often exhibit enhanced thermal stability due to stabilizing π-π interactions between the rings.[2]
Electrochemical Stability Less NegativeMore NegativeReductive desorption potential is a measure of binding strength. Stability increases with alkyl chain length for alkanethiols.[5][6] Aromatic systems can also show high stability.

Experimental Protocols

Reproducible formation of high-quality SAMs requires meticulous attention to procedure. The following protocols outline the standard methods for SAM formation and characterization.

Protocol 1: SAM Formation on Gold Substrates

This procedure is adapted from established methods for preparing high-quality thiol SAMs on gold.[7]

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound or desired aromatic thiol

  • 200-proof ethanol (B145695)

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Clean glass vials and tweezers

Procedure:

  • Substrate Cleaning: In a fume hood, immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol in 200-proof ethanol. For example, to make 10 mL of 1 mM this compound (MW: 104.21 g/mol , Density: 0.84 g/mL), add 1.24 µL of the thiol to 10 mL of ethanol.

  • Self-Assembly: Immediately place the cleaned, dry substrates into the thiol solution. To prevent oxidation and contamination, it is best to minimize the container headspace and backfill with nitrogen before sealing.[7]

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8]

  • Final Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Final Drying: Dry the functionalized substrates again under a stream of nitrogen gas. The SAM-coated substrates are now ready for characterization or use.

Protocol 2: Characterization by Contact Angle Goniometry

This protocol measures the static water contact angle to determine the surface wettability.[9][10]

Materials:

  • SAM-functionalized substrate

  • Goniometer with a high-resolution camera and dispensing system

  • High-purity deionized water

Procedure:

  • Instrument Setup: Place the SAM-coated substrate on the sample stage of the goniometer and ensure it is level.

  • Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Equilibration: Allow the droplet to equilibrate on the surface for 10-30 seconds.[11]

  • Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Angle Measurement: Use the instrument's software to measure the angle between the substrate baseline and the tangent of the droplet at the three-phase contact point.

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and account for any potential inconsistencies in the monolayer.

Experimental and Characterization Workflow

The process of creating and validating a SAM follows a logical progression from preparation to analysis. The choice of characterization techniques depends on the specific properties of interest.

G cluster_prep Preparation cluster_char Characterization cluster_app Application Clean Substrate Cleaning (Piranha Etch) Prepare Thiol Solution (1 mM in Ethanol) Assemble Self-Assembly (18-24h Immersion) Prepare->Assemble Rinse Rinsing & Drying (Ethanol, N₂) Assemble->Rinse ContactAngle Wettability (Contact Angle) Rinse->ContactAngle Ellipsometry Thickness (Ellipsometry) Rinse->Ellipsometry Electrochem Stability (Reductive Desorption) Rinse->Electrochem XPS Composition (XPS/FTIR) Rinse->XPS Application Functionalized Surface (e.g., Biosensor) cluster_char cluster_char cluster_char->Application

Caption: General workflow for SAM preparation, characterization, and application.

Conclusion

The choice between this compound and an aromatic thiol for SAM formation depends entirely on the desired surface characteristics.

  • This compound is an excellent choice for creating highly hydrophobic, non-polar surfaces. However, its short chain length results in a less ordered and less stable monolayer compared to longer-chain alkanethiols.

  • Aromatic thiols offer a pathway to more thermally stable monolayers with different surface energies. The rigid structure and π-π stacking interactions provide a well-defined and robust surface. Furthermore, the aromatic ring can be easily functionalized to introduce a wide array of chemical properties, making them highly versatile for applications in molecular recognition and electronics.

For researchers requiring simple hydrophobicity, this compound is a suitable candidate. For applications demanding higher stability, tunable electronics, or specific molecular recognition capabilities, aromatic thiols present a more advantageous platform. This guide provides the foundational data and protocols to empower scientists to make an informed decision tailored to their specific experimental goals.

References

Assessing the Biological Inertness of 1-Pentanethiol Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the interface between a material and a biological system is of paramount importance. The initial interactions at this interface, such as protein adsorption and cell adhesion, dictate the biocompatibility and ultimate success of a biomedical device or drug delivery system. An ideal bio-inert surface resists non-specific protein adsorption, prevents cellular adhesion, and does not trigger an inflammatory response. This guide provides a comparative assessment of the biological inertness of 1-pentanethiol self-assembled monolayers (SAMs) against two common alternatives: polyethylene (B3416737) glycol (PEG) and zwitterionic monolayers.

This compound forms a self-assembled monolayer on gold surfaces with a terminal methyl (-CH3) group, resulting in a hydrophobic surface. While simple to prepare, its biological inertness is questionable. This guide presents experimental data comparing protein adsorption, cell adhesion, and inflammatory responses on these surfaces. Due to the limited direct experimental data on this compound, data from short-chain alkanethiols with methyl-terminations are used as a proxy, reflecting the similar surface chemistry.

Comparative Performance Data

The biological inertness of a surface is primarily assessed by its resistance to protein adsorption and cell adhesion, as well as its ability to avoid triggering an inflammatory response. The following table summarizes quantitative data from various studies to compare this compound (represented by methyl-terminated SAMs), PEG, and zwitterionic monolayers.

Parameter This compound (Methyl-Terminated SAMs) Polyethylene Glycol (PEG) Monolayers Zwitterionic Monolayers
Protein Adsorption (Fibrinogen) >100 ng/cm²[1]<5 ng/cm² (often below detection limits)[2]<5 ng/cm² (ultralow fouling)
Protein Adsorption (Bovine Serum Albumin - BSA) 30-120 ng/cm²[1]Significantly reduced compared to hydrophobic surfacesSignificantly reduced, often near zero
Fibroblast Adhesion Strong attachment and spreading[3]Significantly reduced adhesion[3]Resistant to fibroblast adhesion
Inflammatory Cell Adhesion Low density of adherent inflammatory cells in some in vivo models[4]Generally low, but can be influenced by PEG chain density and lengthHighly resistant to inflammatory cell adhesion
Inflammatory Response (Cytokine Secretion) Induces high recruitment of inflammatory cells[4]Can be immunologically "quiet" or trigger a strong cytokine response depending on formulation[5][6]Generally immunomodulatory, with low pro-inflammatory cytokine secretion

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to assess the biological inertness of self-assembled monolayers.

Surface Plasmon Resonance (SPR) for Protein Adsorption

Surface Plasmon Resonance is a label-free optical technique to measure real-time biomolecular interactions, including protein adsorption on a functionalized sensor surface.

Objective: To quantify the amount of protein that adsorbs to a self-assembled monolayer.

Materials:

  • SPR instrument

  • Gold-coated SPR sensor chips

  • Solution of this compound, PEG-thiol, or zwitterionic thiol in ethanol (B145695) (typically 1-2 mM)

  • Protein solution (e.g., 0.1-1 mg/mL fibrinogen or BSA in Phosphate Buffered Saline - PBS)

  • Running buffer (e.g., PBS)

  • Ethanol and deionized water for rinsing

  • Nitrogen gas for drying

Procedure:

  • SAM Formation:

    • Clean the gold-coated SPR sensor chip with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ).

    • Rinse thoroughly with deionized water and then ethanol.

    • Dry the chip under a stream of nitrogen.

    • Immerse the clean, dry chip in the desired thiol solution for a sufficient time to allow for monolayer formation (typically 12-24 hours).

    • Rinse the chip with ethanol and then deionized water to remove non-covalently bound thiols.

    • Dry the chip under a stream of nitrogen.

  • SPR Measurement:

    • Equilibrate the SPR system with running buffer (PBS) until a stable baseline is achieved.

    • Inject the protein solution over the SAM-coated sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time as the protein adsorbs to the surface.

    • After the association phase, switch back to the running buffer to wash away loosely bound protein.

    • The difference between the initial baseline and the final baseline after washing corresponds to the amount of irreversibly adsorbed protein.

    • The adsorbed protein mass can be estimated from the change in RU (a rule of thumb is that a 1000 RU shift corresponds to approximately 1 ng/mm² of adsorbed protein).[7]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Protein Adsorption

QCM-D is another real-time, label-free technique that measures changes in frequency and dissipation of a quartz crystal sensor as mass is added to its surface. This provides information on both the mass and the viscoelastic properties of the adsorbed layer.

Objective: To determine the mass and viscoelastic properties of the adsorbed protein layer on a SAM.

Materials:

  • QCM-D instrument

  • Gold-coated quartz crystal sensors

  • Thiol solutions, protein solutions, buffers, and solvents as for SPR.

Procedure:

  • SAM Formation: Prepare the SAM on the gold-coated quartz crystal sensor following the same procedure as for SPR chips.

  • QCM-D Measurement:

    • Mount the SAM-coated sensor in the QCM-D chamber.

    • Establish a stable baseline by flowing the running buffer (PBS) over the sensor.

    • Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

    • After the adsorption phase, flow the running buffer again to remove unbound protein.

    • The final change in frequency can be related to the adsorbed mass using the Sauerbrey equation for rigid films. Changes in dissipation provide information about the softness or rigidity of the adsorbed protein layer.

Cell Adhesion Assay

This assay quantifies the attachment of cells to the modified surfaces.

Objective: To determine the density of adherent cells on different SAMs.

Materials:

  • SAM-coated substrates (e.g., gold-coated glass coverslips) in a sterile tissue culture plate

  • Cell line (e.g., fibroblasts, macrophages)

  • Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Staining agent (e.g., DAPI for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place the sterile SAM-coated substrates in the wells of a tissue culture plate.

    • Seed the cells onto the substrates at a known density (e.g., 1 x 10^4 cells/cm²).

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 4-24 hours).

  • Washing and Fixation:

    • Gently wash the substrates with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the substrates again with PBS.

  • Staining and Imaging:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Image the substrates using a fluorescence microscope.

  • Quantification:

    • Count the number of cells in multiple random fields of view for each substrate.

    • Calculate the average cell density (cells/mm²) for each surface type.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokine Measurement

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages cultured on different SAMs.

Materials:

  • SAM-coated substrates in a sterile tissue culture plate

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) for macrophage activation (optional)

  • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Macrophage Culture:

    • Seed macrophages onto the SAM-coated substrates as described in the cell adhesion assay protocol.

    • Allow the cells to adhere for a specified time (e.g., 2 hours).

    • (Optional) Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response.

    • Incubate for a further period (e.g., 24 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Store the clarified supernatant at -80°C until the ELISA is performed.

  • ELISA Protocol (following a typical sandwich ELISA kit protocol):

    • Coat a 96-well plate with the capture antibody specific for the target cytokine.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a series of known standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate.

    • Add the detection antibody, which binds to a different epitope on the cytokine.

    • Wash the plate.

    • Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

    • Wash the plate.

    • Add the enzyme substrate, which will produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Visualizations

Experimental Workflow for Assessing Biological Inertness

G cluster_0 Surface Preparation cluster_1 Biological Inertness Assessment cluster_2 Data Analysis & Comparison gold Gold-coated Substrate thiol Thiol Solution (this compound, PEG, or Zwitterionic) gold->thiol Immersion sam Self-Assembled Monolayer thiol->sam protein Protein Adsorption (SPR / QCM-D) sam->protein cell Cell Adhesion (Microscopy) sam->cell inflammation Inflammatory Response (ELISA) sam->inflammation data Quantitative Data (ng/cm², cells/mm², pg/mL) protein->data cell->data inflammation->data comparison Comparative Guide data->comparison G cluster_0 Material-Cell Interaction cluster_1 Intracellular Signaling Cascade cluster_2 Inflammatory Outcome material Biomaterial Surface (e.g., this compound SAM) protein Adsorbed Proteins material->protein Protein Adsorption receptor Toll-like Receptors (TLRs) Scavenger Receptors protein->receptor Recognition macrophage Macrophage nfkb NF-κB Pathway macrophage->nfkb mapk MAPK Pathway macrophage->mapk receptor->macrophage Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->cytokines inflammation Inflammation cytokines->inflammation G cluster_0 This compound (Methyl-Terminated) cluster_1 Polyethylene Glycol (PEG) cluster_2 Zwitterionic hydrophobic Hydrophobic Surface protein_hydrophobic Protein Adsorption (Hydrophobic Interaction) hydrophobic->protein_hydrophobic peg PEG Chains water_peg Steric Repulsion & Hydration Layer peg->water_peg protein_peg Protein Repulsion water_peg->protein_peg zwitterionic Charged Groups (+/-) water_zwitterionic Strong Hydration Layer (Electrostatic Interactions) zwitterionic->water_zwitterionic protein_zwitterionic Protein Repulsion water_zwitterionic->protein_zwitterionic

References

XPS characterization of 1-Pentanethiol SAMs on gold

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of XPS Characterization: 1-Pentanethiol Self-Assembled Monolayers on Gold

For researchers, scientists, and drug development professionals working with surface modifications, self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone technology. Among these, this compound offers a balance of rapid monolayer formation and a well-defined short alkyl chain structure. Accurate surface characterization is critical for ensuring the quality and performance of these monolayers. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for this purpose, providing detailed information on elemental composition, chemical states, and monolayer thickness.

This guide provides a comparative overview of the XPS characterization of this compound SAMs on gold, supported by experimental data from various studies on short-chain alkanethiols. We will delve into the expected binding energies, elemental compositions, and key experimental protocols to aid in the interpretation of XPS data for these surfaces.

Key XPS Signatures of Alkanethiol SAMs on Gold

XPS analysis of alkanethiol SAMs on gold primarily focuses on the core level spectra of Gold (Au 4f), Sulfur (S 2p), and Carbon (C 1s). The binding energies of these core electrons are sensitive to the chemical environment, providing insights into the formation and integrity of the SAM.

Table 1: Comparison of Core Level Binding Energies for Alkanethiol SAMs on Gold

Core LevelFunctional GroupTypical Binding Energy (eV)Reference Species
Au 4f7/2Bulk Gold84.0(Reference)[1][2]
S 2p3/2Au-S (Thiolate)161.9 - 162.0Dodecanethiol, Mercaptoundecanoic acid[2][3]
S 2p3/2Unbound Thiol (-SH)~163.5Perfluoroalkanethiol[1]
S 2p3/2Oxidized Sulfur (e.g., Sulfonate)~168.0Dodecanethiol[3]
C 1sAlkyl Chain (-CH2-)~285.0Dodecanethiol[3]

Note: Binding energies are typically referenced to the Au 4f7/2 peak at 84.0 eV.[1][2]

The S 2p spectrum is particularly diagnostic for confirming the formation of a covalent bond between the sulfur headgroup and the gold substrate. A peak around 162 eV is characteristic of a gold-thiolate bond.[2][3] The presence of higher binding energy species can indicate unbound thiols or oxidation of the sulfur, which can compromise the quality of the SAM.[1][3] The C 1s peak for the alkyl chain is typically observed around 285.0 eV.[3]

Elemental Composition and Monolayer Quality

The elemental composition determined by XPS provides a quantitative measure of the surface coverage and purity of the SAM. For a well-formed this compound SAM, one would expect to detect signals from Au, C, and S. The absence of contaminants and the appropriate atomic ratios of C and S relative to the attenuated Au signal are indicative of a dense, well-ordered monolayer. Shorter-chain alkanethiols, like this compound, may be more susceptible to contamination and exhibit less ordering compared to their longer-chain counterparts.[1]

Table 2: Expected Trends in XPS Elemental Composition with Varying Alkanethiol Chain Length

Alkanethiol Chain LengthAu 4f Signal IntensityC 1s Signal IntensityS 2p Signal IntensityContaminant (e.g., O 1s) Signal
Short (e.g., this compound)HigherLowerHigher (relative to C)Potentially Higher
Long (e.g., Dodecanethiol)LowerHigherLower (relative to C)Potentially Lower

These trends are due to the attenuation of the photoelectrons from the underlying gold substrate by the overlying SAM. A thicker SAM (longer chain) will result in a lower Au signal and a higher C signal.

Experimental Protocols

Reproducible XPS data relies on standardized experimental procedures. Below are key methodological details for the characterization of this compound SAMs on gold.

Substrate Preparation
  • Gold Substrate Deposition : Gold films (typically 100-200 nm) are deposited onto a substrate such as silicon wafers, often with a chromium or titanium adhesion layer (5-10 nm).[2]

  • Cleaning : Prior to SAM formation, the gold substrates are rigorously cleaned to remove organic contaminants. Common cleaning methods include UV/ozone treatment or immersion in a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide).[2]

SAM Formation
  • Immersion : The cleaned gold substrate is immersed in a dilute solution (typically 0.5-1.0 mM) of this compound in a high-purity solvent like ethanol.[1]

  • Incubation : The immersion is carried out for a sufficient duration (e.g., 6-18 hours) at ambient temperature to allow for the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying : After incubation, the substrate is thoroughly rinsed with the solvent and dried under a stream of inert gas (e.g., nitrogen) to remove non-chemisorbed molecules.[1]

XPS Analysis
  • X-ray Source : A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[1][2]

  • Binding Energy Referencing : The binding energy scale is calibrated by setting the Au 4f7/2 peak to 84.0 eV.[1][2]

  • High-Resolution Scans : High-resolution spectra of the S 2p, C 1s, and Au 4f regions are acquired using a low pass energy (e.g., 20-50 eV) to achieve good energy resolution.[1][2]

  • Survey Scans : Wide energy range survey scans are collected at a higher pass energy (e.g., 80-150 eV) to identify all elements present on the surface.[1][2]

Visualization of the Experimental Workflow

The logical flow of preparing and characterizing a this compound SAM on gold via XPS is illustrated below.

XPS_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_xps XPS Analysis Si_wafer Silicon Wafer Adhesion_layer Cr/Ti Adhesion Layer Deposition Si_wafer->Adhesion_layer Au_deposition Gold Film Deposition Adhesion_layer->Au_deposition Cleaning Substrate Cleaning (e.g., UV/Ozone) Au_deposition->Cleaning Immersion Immerse Gold Substrate Cleaning->Immersion Thiol_solution Prepare this compound Solution Thiol_solution->Immersion Rinsing Rinse with Solvent Drying Dry with N2 Survey_scan Acquire Survey Scan Drying->Survey_scan High_res_scan Acquire High-Resolution Scans (Au 4f, S 2p, C 1s) Survey_scan->High_res_scan Data_analysis Data Analysis (Peak Fitting, Quantification) High_res_scan->Data_analysis

Experimental workflow for .

This structured approach ensures the reliable formation of high-quality SAMs and the acquisition of accurate and reproducible XPS data for their characterization. By comparing experimentally obtained data with the reference values and trends presented in this guide, researchers can confidently assess the quality of their this compound SAMs on gold surfaces.

References

Verifying 1-Pentanethiol Monolayer Formation: A Comparative Guide to Contact Angle Measurements and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of a uniform and densely packed self-assembled monolayer (SAM) is a critical first step in a multitude of surface modification applications. This guide provides a comparative analysis of contact angle goniometry and other common surface science techniques for the verification of 1-Pentanethiol monolayer formation on gold substrates. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate characterization method for your research needs.

The formation of a this compound monolayer on a gold surface transforms the hydrophilic metallic surface into a hydrophobic one, a change that is readily quantifiable through contact angle measurements. This simple yet powerful technique provides a rapid assessment of monolayer formation and quality. However, for a more comprehensive understanding of the monolayer's structure and chemical composition, alternative techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Ellipsometry are often employed.

Comparative Analysis of Verification Methods

The choice of verification method depends on the specific information required, available instrumentation, and the desired level of detail. While contact angle goniometry offers a quick and straightforward assessment of surface hydrophobicity, techniques like XPS provide elemental composition and chemical state information, AFM visualizes surface morphology and roughness, and ellipsometry measures the monolayer thickness.

Technique Parameter Measured Typical Values for this compound on Gold Advantages Disadvantages
Contact Angle Goniometry Water Contact Angle (Advancing/Receding)Advancing: ~105-110° Receding: ~85-95° Hysteresis: ~10-20°Simple, rapid, low cost, non-destructiveIndirect measure of monolayer quality, sensitive to surface contamination and roughness
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition, Chemical StateS 2p peak at ~162 eV (thiolate bond to Au) C 1s peak at ~285 eV Au 4f peaks at ~84.0 eV and ~87.7 eVProvides direct evidence of chemical bonding, quantitative elemental analysisRequires high vacuum, can cause sample damage, surface sensitive to a few nanometers
Atomic Force Microscopy (AFM) Surface Morphology, Roughness (RMS)RMS roughness: ~0.2 - 0.5 nmHigh-resolution imaging of surface topography, can identify defectsCan be destructive if not operated in non-contact mode, scan area is small
Ellipsometry Monolayer Thickness~0.6 - 0.8 nmNon-destructive, highly sensitive to thickness changesIndirect measurement, requires a model for data fitting, sensitive to substrate properties

Table 1. Comparison of common techniques for verifying this compound monolayer formation on gold.

Experimental Protocols

Below are detailed protocols for the key experiments discussed in this guide.

Preparation of this compound Monolayer on Gold

A clean gold substrate is essential for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

  • This compound (98% or higher purity)

  • Absolute ethanol (B145695) (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas stream

Protocol:

  • Cleaning the Gold Substrate:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrate thoroughly with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Monolayer Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution.

    • Allow the self-assembly process to occur for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Post-Formation Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

Contact Angle Goniometry

This protocol outlines the measurement of static, advancing, and receding water contact angles.

Instrument: Contact Angle Goniometer

Protocol:

  • Place the this compound-modified gold substrate on the sample stage of the goniometer.

  • Use a high-purity water source for the measurements.

  • Static Contact Angle:

    • Gently dispense a water droplet (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase (solid-liquid-vapor) contact line.

  • Advancing and Receding Contact Angles:

    • Dispense a water droplet onto the surface.

    • Slowly add more water to the droplet, causing the contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.[1][2]

    • Slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line begins to retract.[2][3]

    • The difference between the advancing and receding angles is the contact angle hysteresis.[4]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the chemical composition of the monolayer.

Instrument: X-ray Photoelectron Spectrometer

Protocol:

  • Mount the this compound-modified gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.

  • Data Analysis:

    • The Au 4f spectrum should show two peaks at approximately 84.0 eV (Au 4f₇/₂) and 87.7 eV (Au 4f₅/₂).[5][6] This is often used for binding energy calibration.

    • The S 2p spectrum is the key indicator of a successful chemisorption. A peak around 162 eV is characteristic of a thiolate bond to the gold surface (Au-S-R).[7] Unbound thiol (S-H) would appear at a higher binding energy (~163.5 eV).[7]

    • The C 1s spectrum should show a primary peak around 285 eV, corresponding to the hydrocarbon chain of the this compound.

Atomic Force Microscopy (AFM)

AFM provides a topographical image of the monolayer surface.

Instrument: Atomic Force Microscope

Protocol:

  • Mount the this compound-modified gold substrate on the AFM stage.

  • Select an appropriate AFM tip (e.g., a sharp silicon nitride tip).

  • Operate the AFM in a non-contact or tapping mode to minimize potential damage to the soft monolayer.

  • Scan a representative area of the surface (e.g., 1 µm x 1 µm).

  • Data Analysis:

    • The height image will reveal the surface topography. A well-formed monolayer should appear smooth and uniform.

    • Calculate the root-mean-square (RMS) roughness of the surface. A low RMS value (typically in the range of 0.2-0.5 nm) is indicative of a well-ordered monolayer.[8]

Ellipsometry

Ellipsometry is used to measure the thickness of the formed monolayer.

Instrument: Ellipsometer

Protocol:

  • First, measure the optical properties (n and k) of the bare gold substrate.

  • Place the this compound-modified gold substrate on the ellipsometer stage.

  • Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths and angles of incidence.

  • Data Analysis:

    • Use a suitable optical model (e.g., a Cauchy layer on the gold substrate) to fit the experimental data.

    • The thickness of the Cauchy layer in the model will correspond to the thickness of the this compound monolayer. For a well-formed monolayer, the thickness is expected to be in the range of 0.6-0.8 nm.[9]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process for verifying this compound monolayer formation.

G cluster_prep Substrate Preparation & Monolayer Formation cluster_verification Monolayer Verification Clean Clean Gold Substrate (Piranha Etch) Rinse_Dry1 Rinse (DI Water, Ethanol) & Dry (N2) Clean->Rinse_Dry1 Immerse Immerse in this compound Solution Rinse_Dry1->Immerse Rinse_Dry2 Rinse (Ethanol) & Dry (N2) Immerse->Rinse_Dry2 CA Contact Angle Goniometry Rinse_Dry2->CA XPS XPS Analysis Rinse_Dry2->XPS AFM AFM Imaging Rinse_Dry2->AFM Ellipsometry Ellipsometry Rinse_Dry2->Ellipsometry

Caption: Experimental workflow for this compound monolayer formation and verification.

G cluster_methods Verification Methods cluster_outputs Measured Parameters Monolayer This compound Monolayer on Gold ContactAngle Contact Angle Goniometry XPS XPS AFM AFM Ellipsometry Ellipsometry Hydrophobicity Surface Hydrophobicity (Wettability) ContactAngle->Hydrophobicity Composition Elemental Composition & Chemical State XPS->Composition Morphology Surface Topography & Roughness AFM->Morphology Thickness Monolayer Thickness Ellipsometry->Thickness

Caption: Relationship between verification methods and the parameters measured for a this compound monolayer.

References

A Comparative Guide to the Topography of 1-Pentanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Pentanethiol SAMs with Short-Chain Alkanethiol Alternatives Supported by Experimental Data.

Self-assembled monolayers (SAMs) of organothiols on gold are a cornerstone of nanoscience and surface engineering, enabling precise control over interfacial properties for applications ranging from biosensing to drug delivery. The choice of the alkanethiol chain length is a critical parameter that dictates the structural and functional characteristics of the SAM. This guide provides a comparative analysis of the topography of this compound (C5) SAMs, benchmarked against other short-chain alkanethiols, with a focus on data obtained from Atomic Force Microscopy (AFM).

Quantitative Topographical Comparison of Short-Chain Alkanethiol SAMs

The structural integrity and surface morphology of SAMs are crucial for their performance. For short-chain alkanethiols, van der Waals interactions between adjacent chains are weaker compared to their long-chain counterparts, leading to distinct topographical features. The following table summarizes key topographical parameters for SAMs formed from this compound and other short-chain alkanethiols on Au(111).

ParameterPropanethiol (C3)Butanethiol (C4)This compound (C5)Hexanethiol (C6)Octanethiol (C8)
RMS Roughness (nm) Higher, less orderedParabolic trend, higher than C5Lower, more orderedParabolic trend, higher than C5Generally low and smooth
Typical Domain Size (nm) Small, disorderedSmall5 - 2010 - 3020 - 50
Defect Density HighHighModerateModerate to LowLow
Molecular Packing Less ordered, potential for lying-down phasesTransition to standing-up phasePredominantly standing-up, less ordered than longer chainsMore ordered standing-up phaseWell-ordered standing-up phase

Note: The data presented is a synthesis of findings from multiple studies. Absolute values can vary based on substrate quality, preparation protocol, and AFM imaging conditions.

Experimental Protocols

Reproducible formation of high-quality SAMs is paramount for reliable AFM analysis. The following protocols outline standard procedures for the preparation of short-chain alkanethiol SAMs and subsequent AFM imaging.

Protocol 1: Preparation of Self-Assembled Monolayers on Gold

This procedure is adapted from established methodologies for generating high-quality thiol-based SAMs on gold substrates.

1. Substrate Preparation:

  • Use gold-coated substrates with a titanium or chromium adhesion layer.

  • Clean the substrates immediately before use. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling Piranha solution.

  • Rinse the substrates thoroughly with deionized water and then with absolute ethanol (B145695).

  • Dry the substrates under a stream of dry nitrogen gas.

2. Thiol Solution Preparation:

  • Prepare a 1 mM solution of the desired short-chain alkanethiol (e.g., this compound) in a suitable solvent, typically absolute ethanol.

3. Self-Assembly:

  • Immerse the cleaned gold substrates into the thiol solution for a controlled period. For short-chain thiols, an incubation time of 24 hours is common to promote ordering.

  • To minimize oxidation, the headspace above the thiol solution can be backfilled with an inert gas like nitrogen.

4. Rinsing and Drying:

  • Remove the substrates from the thiol solution.

  • Rinse thoroughly with fresh ethanol to remove physisorbed molecules.

  • Dry the SAM-coated substrates under a stream of dry nitrogen.

Protocol 2: Atomic Force Microscopy (AFM) Imaging

1. Instrument Setup:

  • Utilize an AFM system on a vibration isolation table to minimize environmental noise.

  • Select an appropriate AFM cantilever. For high-resolution imaging of SAMs in air, silicon or silicon nitride probes with a sharp tip (nominal radius < 10 nm) are recommended.

2. Imaging Parameters:

  • Scan Size: Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality and domain structure of the SAM. Subsequently, reduce the scan size for higher-resolution images.

  • Scan Rate: Use a relatively slow scan rate (e.g., 0.5 - 1.0 Hz) to ensure high-fidelity tracking of the surface topography.

  • Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to the lowest possible value that maintains stable imaging to minimize the force applied to the sample.

3. Data Acquisition and Analysis:

  • Acquire both height and phase/amplitude images. Phase images are often sensitive to variations in surface properties and can reveal domain boundaries or defects not visible in the height image.

  • Use the AFM software to flatten images and remove imaging artifacts.

  • Calculate the Root Mean Square (RMS) roughness from multiple areas to quantify the surface topography.

  • Analyze domain sizes and the density of defect sites (e.g., pinholes, vacancy islands).

Visualizing Experimental Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the factors influencing SAM topography.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis AFM Analysis Au_Substrate Gold Substrate Piranha_Cleaning Piranha Cleaning Au_Substrate->Piranha_Cleaning Rinsing_Drying1 Rinsing & Drying Piranha_Cleaning->Rinsing_Drying1 Immersion Immersion (24h) Rinsing_Drying1->Immersion Thiol_Solution This compound Solution Thiol_Solution->Immersion Rinsing_Drying2 Rinsing & Drying Immersion->Rinsing_Drying2 AFM_Imaging AFM Imaging Rinsing_Drying2->AFM_Imaging Data_Analysis Data Analysis AFM_Imaging->Data_Analysis Topography_Data Topographical Data (Roughness, Domains, Defects) Data_Analysis->Topography_Data Yields

Experimental workflow for AFM analysis of this compound SAMs.

Chain_Length_Effect cluster_chain Alkanethiol Chain Length cluster_interactions Intermolecular Forces cluster_topo Resulting Topography Short_Chain Short Chain (e.g., C5) Weak_VDW Weaker van der Waals Short_Chain->Weak_VDW Long_Chain Long Chain (e.g., >C10) Strong_VDW Stronger van der Waals Long_Chain->Strong_VDW Disordered Higher Roughness Smaller Domains Higher Defect Density Weak_VDW->Disordered Ordered Lower Roughness Larger Domains Lower Defect Density Strong_VDW->Ordered

Influence of alkanethiol chain length on SAM topography.

Discussion

The topography of this compound SAMs represents a transitional state between the more disordered, liquid-like monolayers of very short alkanethiols and the well-ordered, crystalline structures of longer-chain thiols. The moderate van der Waals forces in C5 SAMs are sufficient to induce a predominantly standing-up orientation of the alkyl chains, but not strong enough to eliminate a significant number of defects or promote the formation of large, well-defined domains.

Studies have shown a parabolic trend in the morphological and mechanical properties of alkanethiol SAMs as a function of chain length, with a minimum in disorder observed around C5. This suggests that this compound may offer a unique balance of surface coverage and accessibility, which can be advantageous for certain applications where a highly crystalline, passivating surface is not required.

In contrast, shorter-chain thiols like propanethiol and butanethiol often exhibit a higher degree of disorder, with a greater propensity for molecules to adopt a lying-down phase, leading to a rougher and less uniform surface. Conversely, longer-chain thiols such as octanethiol form more densely packed and ordered monolayers with larger domains and fewer defects, resulting in a smoother topography.

For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific application. If a well-defined, low-defect surface is critical, longer-chain thiols may be preferable. However, if some degree of surface flexibility or accessibility to the underlying gold substrate is desired, the less-ordered nature of this compound SAMs could be beneficial. The detailed experimental protocols provided herein should enable the reproducible formation and characterization of these surfaces to facilitate informed material selection.

A Comparative Guide to the Reaction Kinetics of Primary Thiols with a Focus on 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Principles of Primary Thiol Reactivity

The reaction kinetics of primary thiols, including 1-Pentanethiol, are primarily influenced by a combination of electronic and steric factors. The most critical of these is the acidity of the thiol group (R-SH), which dictates the concentration of the highly nucleophilic thiolate anion (R-S⁻) at a given pH.

Several key factors determine the reactivity of primary thiols:

  • Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts. The pKa of most aliphatic thiols is around 10-11.[1][2] The lower the pKa, the higher the concentration of the more reactive thiolate anion at a specific pH, which generally leads to faster reaction rates, particularly in nucleophilic substitution and addition reactions.

  • Steric Hindrance: The accessibility of the sulfur atom to an electrophile is crucial. For primary thiols, steric hindrance is generally low compared to secondary and tertiary thiols. However, the length and branching of the alkyl chain can play a role. While the effect of chain length on the reaction rate of primary thiols is often subtle, very long or bulky chains can introduce steric hindrance that may slightly decrease reaction rates.[3]

  • Nature of the Electrophile: The structure and electronic properties of the reacting partner (electrophile) significantly impact the reaction kinetics. For instance, in Michael additions, the reaction rate is dependent on the electron-deficiency of the alkene.[4][5]

  • Solvent: The polarity of the solvent can influence reaction rates. Polar aprotic solvents can accelerate reactions like thiol-disulfide exchange.[6]

Comparative Kinetic Data: Oxidation of Primary Thiols

Directly comparable kinetic data for a series of primary alkanethiols in SN2 or Michael addition reactions is sparse in the literature. However, data is available for the oxidation of thiols by hydrogen peroxide, which provides a useful point of comparison for their intrinsic reactivity.

It is important to note that while the search did not yield specific kinetic data for the oxidation of this compound by hydrogen peroxide, the data for other small molecule thiols in the table below can be used to infer its relative reactivity. Given that the electronic environment of the thiol group in simple primary alkanethiols is similar, their rate constants for oxidation are expected to be of a similar order of magnitude.

ThiolSecond-Order Rate Constant (k) for Reaction with H₂O₂ (M⁻¹s⁻¹)pKa
Cysteine~1-108.3-8.6
Glutathione~1-109.2
N-Acetylcysteine~1-109.5
Cysteamine~1-108.4

Note: The rate constants for the oxidation of low molecular weight thiols by H₂O₂ are generally in the range of 1-10 M⁻¹s⁻¹ in aqueous solution.[7][8] The pKa values can vary slightly depending on the source and experimental conditions.

Based on these data and the principles of thiol reactivity, the reaction rate of this compound with hydrogen peroxide is expected to be in a similar range to other primary thiols like cysteine and glutathione, as the electronic effect of the pentyl group on the thiol pKa is not substantially different from other small alkyl groups.

Expected Reactivity of this compound in Other Reactions

  • Nucleophilic Substitution (SN2) Reactions: Primary thiols are excellent nucleophiles for SN2 reactions. The reactivity is generally high due to the low steric hindrance around the primary sulfur atom. The rate of an SN2 reaction with a primary thiol like this compound is expected to be primarily influenced by the concentration of the thiolate anion (and thus the pH of the medium) and the nature of the leaving group on the electrophile.

  • Michael Addition Reactions: In Michael additions, primary thiols are generally highly reactive towards electron-poor alkenes. For reactions where the rate-limiting step is the deprotonation of the thiol (chain transfer-limiting), primary thiols are often the fastest reactants due to their lower steric hindrance and ease of deprotonation compared to more substituted thiols.[4][5]

Experimental Protocols

To facilitate the direct measurement and comparison of the reaction kinetics of this compound and other primary thiols, the following detailed experimental protocols are provided.

This method is suitable for monitoring the disappearance of a thiol in a reaction by quantifying the remaining free thiol at various time points.

Principle: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiols to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm.

Procedure:

  • Reaction Setup: Initiate the primary reaction (e.g., SN2 or Michael addition) in a thermostated vessel by mixing the primary thiol (e.g., this compound) and the electrophile in a suitable buffer.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Stop the reaction in the aliquot, for example, by rapid dilution into a solution that neutralizes one of the reactants or by adding a quenching agent.

  • Derivatization: Add the quenched aliquot to a solution containing a known excess of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8).

  • Spectrophotometric Measurement: After a short incubation period (typically 2-5 minutes) to ensure complete reaction between the remaining thiol and DTNB, measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to calculate the concentration of TNB²⁻, which is stoichiometric to the concentration of the unreacted thiol. The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. Plot the concentration of the thiol versus time to determine the reaction rate and calculate the rate constant.

HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the thiol reactant, the electrophile, and the reaction product(s). A C18 column is often suitable. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[6]

  • Reaction Initiation: Start the reaction in a controlled temperature environment by mixing the reactants.

  • Time-point Sampling and Quenching: At specific time points, take an aliquot of the reaction mixture and quench the reaction. This can be achieved by adding a quenching solution (e.g., a strong acid) or by rapid dilution and cooling.[6]

  • HPLC Analysis: Inject the quenched sample onto the HPLC system.

  • Data Acquisition and Analysis: Monitor the elution of the species using a UV detector at an appropriate wavelength. Integrate the peak areas of the reactant(s) and product(s) at each time point. Create calibration curves for each compound to convert peak areas to concentrations. Plot the concentration of reactants or products as a function of time to determine the reaction kinetics.[9][10][11]

NMR spectroscopy allows for the real-time monitoring of a reaction directly in the NMR tube, providing detailed structural information as the reaction progresses.[12][13][14]

Procedure:

  • Sample Preparation: Prepare the reaction mixture in a deuterated solvent directly in an NMR tube. One of the reactants can be added last to initiate the reaction just before placing the sample in the spectrometer. An internal standard with a known concentration and a signal that does not overlap with reactant or product signals should be included for accurate quantification.

  • Spectrometer Setup: Lock and shim the spectrometer on the sample. Set up an automated experiment to acquire a series of 1D ¹H NMR spectra at regular time intervals.

  • Reaction Monitoring: Initiate the reaction (e.g., by injecting the final reactant or by photoinitiation if applicable) and immediately start the automated acquisition.[12][13][14]

  • Data Processing and Analysis: Process the series of spectra. For each time point, integrate the signals corresponding to the starting materials and products relative to the internal standard.

  • Kinetic Analysis: Plot the concentrations of the species of interest versus time to determine the rate of reaction and the corresponding rate constants.

Visualizing Reaction Parameters and Workflows

The following diagrams, generated using the DOT language, illustrate the key factors influencing primary thiol reactivity and a typical experimental workflow for kinetic analysis.

Factors_Influencing_Thiol_Reactivity cluster_Thiol_Properties Thiol Properties cluster_Reaction_Conditions Reaction Conditions Thiol_Reactivity Primary Thiol Reactivity Rate Reaction Rate Thiol_Reactivity->Rate pKa pKa (Acidity) Thiolate [Thiolate Anion] pKa->Thiolate determines Sterics Steric Hindrance (Alkyl Chain) Sterics->Thiol_Reactivity Electrophile Electrophile (Structure & Electronics) Electrophile->Thiol_Reactivity Solvent Solvent Polarity Solvent->Thiol_Reactivity pH pH of Medium pH->Thiolate influences Thiolate->Thiol_Reactivity

Caption: Factors influencing primary thiol reactivity.

Experimental_Workflow_for_Kinetics cluster_Preparation 1. Preparation cluster_Execution 2. Reaction & Monitoring cluster_Analysis 3. Data Analysis Reactants Prepare Reactant Solutions (Thiol, Electrophile, Buffer) Instrument Setup Analytical Instrument (Spectrophotometer, HPLC, or NMR) Initiation Initiate Reaction (Mix Reactants at T=0) Instrument->Initiation Monitoring Monitor Reaction Progress (Time-course sampling/analysis) Initiation->Monitoring Quantification Quantify Reactants/Products (Absorbance, Peak Area, Integral) Monitoring->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Calculation Calculate Rate Constants Plotting->Calculation end End Calculation->end start Start start->Reactants

Caption: General experimental workflow for kinetic studies.

References

A Comparative Guide to 1-Pentanethiol as a Surface Modifier in Relation to Other Alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surface modifier is a critical step in tailoring the interfacial properties of materials for specific applications. This guide provides a comprehensive evaluation of 1-Pentanethiol as a surface modifier, presenting a comparative analysis with other common alkanethiols: 1-Hexanethiol, 1-Octanethiol, and 1-Decanethiol. The following sections detail the performance of these molecules in forming self-assembled monolayers (SAMs) on gold surfaces, with a focus on key experimental data.

Performance Comparison of Alkanethiol SAMs

The efficiency and characteristics of a self-assembled monolayer are largely dictated by the molecular structure of the constituent alkanethiol, particularly the length of the alkyl chain. Van der Waals forces between adjacent alkyl chains play a crucial role in the stability and packing density of the monolayer.[1] As the chain length increases, these interactions become stronger, generally leading to more ordered and stable films.

Performance MetricThis compound (C5)1-Hexanethiol (C6)1-Octanethiol (C8)1-Decanethiol (C10)
Surface Coverage Less Densely PackedModerately PackedDensely PackedVery Densely Packed
Water Contact Angle ~104°~106°~110°~111°
Thermal Stability LowerStable up to 340 K[2]HigherHigher
Protein Adsorption HigherHighModerateLower

Note: The data presented is compiled from various sources. Direct, side-by-side comparative studies for all these specific alkanethiols under identical conditions are limited. Trends are inferred based on the established relationship between alkyl chain length and SAM properties.

Key Performance Indicators in Detail

Surface Coverage and Molecular Packing
Surface Wettability: Contact Angle Analysis

The hydrophobicity of a surface modified with an alkanethiol SAM is commonly assessed by measuring the water contact angle. A higher contact angle signifies a more hydrophobic surface. For simple, methyl-terminated alkanethiols, the hydrophobicity generally increases with the length of the alkyl chain. This is attributed to the more ordered and densely packed monolayer, which presents a uniform, low-energy surface of methyl groups. While a specific value for this compound is not consistently reported alongside the others, it is expected to be slightly lower than that of 1-Hexanethiol. The trend of increasing contact angle with chain length is well-documented for longer alkanethiols.

Thermal Stability

The thermal stability of a SAM is crucial for applications that involve temperature fluctuations. The strength of the gold-sulfur bond and the cohesive energy from inter-chain van der Waals interactions determine the temperature at which the monolayer desorbs or disorders. Studies on n-hexanethiol SAMs on Au(111) have shown that they remain stable up to 340 K.[2] It is well-established that the thermal stability of alkanethiol SAMs increases with the length of the alkyl chain due to the enhanced van der Waals forces between the chains.[5][6][7] Therefore, it can be inferred that this compound would exhibit a lower thermal stability compared to its longer-chain counterparts.

Protein Adsorption

The interaction of proteins with modified surfaces is a key consideration in biomedical and drug development applications. Generally, hydrophobic surfaces tend to adsorb more proteins than hydrophilic surfaces.[8] For methyl-terminated alkanethiol SAMs, the amount of adsorbed protein tends to be similar regardless of the chain length, especially for longer chains.[9] However, the quality and packing of the monolayer can play a role. Less ordered SAMs formed by shorter alkanethiols like this compound may expose more of the underlying substrate or have more defects, potentially leading to higher protein adsorption compared to the more organized monolayers of longer-chain alkanethiols.[9]

Experimental Methodologies

A standardized approach to the formation and characterization of alkanethiol SAMs is essential for reproducible results. Below are detailed protocols for the key experiments cited in this guide.

Preparation of Self-Assembled Monolayers (SAMs) on Gold

This protocol outlines the general steps for the solution-based self-assembly of alkanethiol monolayers on a gold substrate.[10][11]

Materials:

  • Gold-coated substrates

  • Alkanethiol (this compound, 1-Hexanethiol, 1-Octanethiol, or 1-Decanethiol)

  • Anhydrous ethanol (B145695)

  • Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care. )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates. For example, immerse them in Piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrates under a stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol.

  • SAM Formation: Immerse the clean, dry gold substrates into the alkanethiol solution. The immersion time can range from several hours to 24 hours to ensure the formation of a well-ordered monolayer.[12] The process should be carried out in a clean environment to avoid contamination.

  • Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen gas.

SAM_Preparation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Clean_Substrate Clean Gold Substrate Rinse_DI Rinse with DI Water Clean_Substrate->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immerse_Substrate Immerse Substrate (12-24h) Dry_N2_1->Immerse_Substrate Prepare_Solution Prepare 1mM Thiol in Ethanol Prepare_Solution->Immerse_Substrate Rinse_EtOH_2 Rinse with Ethanol Immerse_Substrate->Rinse_EtOH_2 Dry_N2_2 Dry with N2 Rinse_EtOH_2->Dry_N2_2 Contact_Angle_Measurement Place_Sample Place SAM Substrate on Stage Dispense_Droplet Dispense Water Droplet Place_Sample->Dispense_Droplet Equilibrate Allow Droplet to Equilibrate Dispense_Droplet->Equilibrate Capture_Image Capture Image of Droplet Equilibrate->Capture_Image Measure_Angle Measure Contact Angle with Software Capture_Image->Measure_Angle Repeat Repeat at Multiple Locations Measure_Angle->Repeat QCM_Protein_Adsorption cluster_setup Setup cluster_measurement Measurement Mount_Sensor Mount SAM-coated Sensor Establish_Baseline Flow Buffer (PBS) for Baseline Mount_Sensor->Establish_Baseline Inject_Protein Inject Protein Solution Establish_Baseline->Inject_Protein Monitor_Frequency Monitor Frequency Shift Inject_Protein->Monitor_Frequency Rinse_Buffer Flow Buffer to Rinse Monitor_Frequency->Rinse_Buffer Quantify_Adsorption Quantify Adsorbed Mass Rinse_Buffer->Quantify_Adsorption

References

Performance Showdown: 1-Pentanethiol-Based Corrosion Inhibitors Versus Industry Stalwarts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the perpetual battle against metal degradation, corrosion inhibitors are indispensable tools. While industry-standard inhibitors have long been the cornerstone of corrosion mitigation strategies, emerging compounds like 1-Pentanethiol are gaining attention for their potential efficacy. This guide provides an objective comparison of the performance of this compound-based corrosion inhibitors against established industry standards, supported by available experimental data.

At a Glance: Performance Comparison

The following tables summarize the performance of this compound and industry-standard corrosion inhibitors based on data from various studies. It is crucial to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different research efforts. The data presented here is intended to provide a comparative overview based on available literature.

Table 1: Corrosion Inhibition Performance via Weight Loss Method

Inhibitor TypeMaterialCorrosive EnvironmentTemperature (°C)ConcentrationInhibition Efficiency (%)
This compound Mild Steel1 M HCl255 mMData Not Available
Imidazoline-basedCarbon SteelCO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid75300 ppm89.9[1]
Amine-based----Data Varies Widely
Phosphate (B84403) Ester-basedCarbon Steel3.5% NaCl + 3% O2 + 97% CO266300 ppm92[2]

Table 2: Performance Data from Electrochemical Impedance Spectroscopy (EIS)

Inhibitor TypeMaterialCorrosive EnvironmentConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (%)
This compound ---Data Not AvailableData Not Available
Imidazoline-basedCarbon SteelCO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid300 ppm336.5[3]70.5[3]
Amine-based---Data Varies WidelyData Varies Widely
Phosphate Ester-based---Data Not AvailableData Not Available

Table 3: Performance Metrics from Potentiodynamic Polarization

Inhibitor TypeMaterialCorrosive EnvironmentConcentrationCorrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
This compound ---Data Not AvailableData Not Available
Imidazoline-basedCarbon SteelCO2-saturated 1 wt% NaCl + 500 ppm Acetic Acid300 ppm-91.6 (BOL)[1]
Amine-based---Data Varies WidelyData Varies Widely
Phosphate Ester-based---Data Not AvailableData Not Available

Understanding the Mechanisms: A Visual Approach

The following diagrams illustrate the general workflow of corrosion inhibitor testing and the fundamental mechanism by which these inhibitors protect metal surfaces.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Corrosion Testing cluster_analysis Performance Analysis start Start: Select Metal Specimen polish Mechanical Polishing start->polish clean Degreasing & Cleaning polish->clean weigh Initial Weighing clean->weigh expose Exposure to Corrosive Medium (+/- Inhibitor) weigh->expose control Controlled Environment (Temperature, Pressure, etc.) expose->control final_weigh Final Weighing control->final_weigh electrochem Electrochemical Measurements (EIS, Polarization) control->electrochem calc Calculate Inhibition Efficiency final_weigh->calc electrochem->calc end end calc->end End: Report Results

A typical workflow for evaluating corrosion inhibitor performance.

Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Steel) Film Protective Film Formation Metal->Film Forms Corrosion Corrosion (Metal Loss) Metal->Corrosion Leads to Corrosive Corrosive Environment (e.g., H₂O, O₂, H⁺) Corrosive->Metal Attacks Inhibitor Inhibitor Molecules (e.g., this compound) Inhibitor->Metal Adsorbs onto Film->Corrosive Blocks Protection Corrosion Protection Film->Protection Results in

General mechanism of corrosion inhibition by forming a protective layer.

In-Depth: Experimental Protocols

The quantitative data presented in this guide are typically derived from one or more of the following standard experimental procedures:

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons (e.g., mild steel) are mechanically polished to a uniform finish, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The prepared coupons are immersed in the corrosive solution, with and without the corrosion inhibitor, for a specified duration under controlled temperature and atmospheric conditions.

  • Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where: K = a constant, W = weight loss, A = area of the coupon, T = exposure time, D = density of the metal.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank = corrosion rate without inhibitor, CR_inhibitor = corrosion rate with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides insights into the corrosion mechanism and the properties of the protective film formed by the inhibitor.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).

  • Measurement: The cell is filled with the corrosive solution (with and without the inhibitor). After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies. The impedance of the system is measured at each frequency.

  • Analysis: The resulting data is often plotted as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate.

  • Calculation: The inhibition efficiency can be calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where: Rct_inhibitor = charge transfer resistance with inhibitor, Rct_blank = charge transfer resistance without inhibitor.

Potentiodynamic Polarization

This technique provides information about the anodic and cathodic reactions of the corrosion process and allows for the determination of the corrosion current.

  • Electrochemical Cell: The same three-electrode setup as in EIS is used.

  • Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate. The resulting current is measured.

  • Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Calculation: The inhibition efficiency is calculated from the Icorr values:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Where: Icorr_blank = corrosion current density without inhibitor, Icorr_inhibitor = corrosion current density with inhibitor.

Conclusion

While direct comparative data for this compound against industry-standard corrosion inhibitors under identical conditions is limited in the public domain, the available information suggests that thiol-based compounds, in general, exhibit significant potential as effective corrosion inhibitors. The data presented for imidazoline (B1206853) and phosphate ester-based inhibitors highlight the high-performance benchmarks that new inhibitor formulations must meet or exceed.

Further research involving direct comparative studies under standardized conditions is necessary to definitively establish the performance of this compound relative to these industry mainstays. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to generate robust and comparable data for informed decision-making in research and development.

References

Safety Operating Guide

Proper Disposal of 1-Pentanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 1-Pentanethiol are critical for ensuring laboratory safety and environmental protection. As a thiol, this compound is characterized by an extremely powerful and unpleasant odor, which can be detected at very low concentrations.[1] Adherence to proper disposal protocols is essential to mitigate health risks, prevent environmental contamination, and maintain a safe laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to observe the following safety measures. All work involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its volatile and malodorous vapors.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles, and chemical-resistant nitrile gloves.[1][3]

  • Ventilation: Exclusively handle this compound and its waste in a well-ventilated chemical fume hood.[2]

  • Ignition Sources: this compound is a highly flammable liquid and vapor.[4][5] Ensure that all potential ignition sources, such as heat, sparks, and open flames, are eliminated from the work area.[5][6] Use spark-proof tools and explosion-proof equipment when handling the material.[4][5]

  • Spill Preparedness: Have spill control materials, such as absorbent pads or vermiculite, and a container for hazardous waste readily available.[5][7]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through your institution's Environmental Health & Safety (EH&S) department as hazardous waste.[3][8] Chemical neutralization is a recommended pre-treatment step to reduce the potent odor and decontaminate equipment before final disposal.[9]

1. Disposal of Unused or Waste this compound (Liquid Waste)

Unused or surplus this compound must be disposed of as hazardous chemical waste.[2]

  • Step 1: Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other associated hazards.[2][3]

  • Step 2: Segregation: Store the waste container segregated from incompatible materials such as strong oxidizing agents.[3][6]

  • Step 3: Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within a fume hood until it is collected by EH&S personnel.[6][8]

  • Step 4: Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[3][8] Never pour this compound down the drain.[7][8]

2. Decontamination of Glassware and Equipment

All non-disposable items that have come into contact with this compound must be decontaminated to eliminate the pervasive odor.[2][9]

  • Step 1: Prepare a Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (sodium hypochlorite) and water is recommended.[2][10]

  • Step 2: Submerge Equipment: Immediately after use, fully submerge the contaminated glassware and equipment in the bleach bath.[2][10]

  • Step 3: Soak Adequately: Allow the items to soak for a minimum of 14-24 hours.[2][10] This process oxidizes the thiol to a less odorous sulfonic acid.[2][11]

  • Step 4: Rinse Thoroughly: After soaking, remove the items from the bleach bath and rinse them thoroughly with water before proceeding with standard cleaning methods.[10]

3. Disposal of Contaminated Solid Waste

Disposable items contaminated with this compound also require special handling.

  • Step 1: Segregate Waste: Place items such as used gloves, absorbent pads, and paper towels into a heavy-duty plastic bag.[9][12]

  • Step 2: Seal and Label: Securely seal the plastic bag to contain the odor. Place the sealed bag into a designated solid hazardous waste container.[9]

  • Step 3: Arrange for Pickup: Dispose of the container through your institution's hazardous waste program.[9]

Chemical Neutralization Data

For laboratories that perform chemical neutralization of small quantities of thiol waste as a pre-treatment step, the following table provides general quantitative guidelines. This procedure should only be performed by trained personnel in a chemical fume hood. The resulting solution must still be disposed of as hazardous waste.[2]

ParameterGuidelineSource(s)
Neutralizing Agent Sodium Hypochlorite (B82951) (Commercial Bleach, ~5.25%)[1][9]
Recommended Ratio Approximately 7 mL of 5.25% sodium hypochlorite solution will quench 1 mL of thiol.[2][9]
Alternative Ratio 500 mL of commercial bleach is sufficient for 0.1 mol of thiol.[11][13]
Procedure Add the thiol dropwise to a stirred bleach solution.[2][13]
Reaction Monitoring The reaction can be exothermic; cooling may be necessary.[2]
Final Disposal The resulting neutralized solution is collected and disposed of as hazardous waste.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound and associated waste materials in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal & Decontamination Path A Start: Handling this compound B Wear Full PPE: Lab Coat, Goggles, Nitrile Gloves A->B C Work in a Certified Chemical Fume Hood B->C D Waste Generated C->D E Liquid Waste (Unused Reagent, Solutions) D->E Liquid F Contaminated Solid Waste (Gloves, Paper Towels) D->F Solid G Contaminated Glassware & Equipment D->G Equipment H Collect in Labeled, Sealed Hazardous Waste Container E->H I Seal in Plastic Bag, Place in Solid Hazardous Waste Bin F->I J Prepare 1:1 Bleach Bath in Fume Hood G->J L Store in Satellite Accumulation Area H->L I->L K Submerge and Soak for 14-24 Hours J->K M Rinse Thoroughly with Water K->M N Contact EH&S for Pickup L->N

References

Personal protective equipment for handling 1-Pentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Pentanethiol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 110-66-7[1][2][3]
Molecular Formula C5H12S[2][4]
Molecular Weight 104.21 g/mol [4]
Appearance Clear, colorless to pale yellow liquid with a strong, unpleasant odor[2][5]
Boiling Point 126 °C (lit.)[6]
Melting Point -76 °C[6]
Flash Point 18 °C / 64.4 °F (closed cup)[4]
Density 0.84 g/mL at 25 °C (lit.)[6]
Vapor Density 3.59 (Air = 1)[7]
Vapor Pressure 27.4 mmHg at 37.7 °C
Solubility in Water Insoluble[5][7]

Table 2: Occupational Exposure Limits for this compound

OrganizationLimit
NIOSH REL C 0.5 ppm (2.1 mg/m³) [15-minute][5][8]
OSHA PEL None established[5][8]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical lines of defense when handling this compound.

  • Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves.[2] Always inspect gloves for damage before use and wash hands thoroughly after handling.[2]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2] Eyewash stations must be readily accessible.[3]

  • Skin and Body Protection : A flame-resistant lab coat or chemical-resistant apron should be worn.[2] Wear appropriate protective clothing to prevent any possibility of skin exposure.[1] Safety showers should be close to the workstation.[3]

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood or with another form of adequate local exhaust ventilation to keep airborne concentrations low.[1][2] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1][9]

Handling and Storage Protocol

This compound is a highly flammable liquid and vapor that requires careful handling and storage.[3][4]

Handling:

  • Ventilation : Always handle this compound inside a properly functioning chemical fume hood.[2]

  • Ignition Sources : Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4] Use spark-proof tools and explosion-proof equipment.[3][4]

  • Grounding : Ground and bond containers when transferring material to prevent static electricity discharge.[3][4]

  • Personal Hygiene : Do not eat, drink, or smoke in the work area.[4] Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Container : Store in a tightly closed, properly labeled container.[1][2]

  • Location : Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and metals.[3][4]

Spill and Emergency Procedures

Small Spill Response:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Absorb the spill with an inert, non-combustible material like sand, vermiculite, or earth.[1][4]

  • Collect : Using non-sparking tools, scoop the absorbent material into a suitable, sealed container for hazardous waste disposal.[4][7]

First Aid Measures:

  • Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical aid if irritation develops or persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

Disposal Plan

Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[1]

  • Classification : Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]

  • Containment : Collect waste this compound and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal : Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.[10]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal cluster_emergency Emergency Protocol prep_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Verify Fume Hood & Safety Equipment prep_ppe->prep_setup handle_chem 3. Handle in Fume Hood (Avoid Ignition Sources) prep_setup->handle_chem store_chem 4. Store Securely (Cool, Dry, Ventilated Area) handle_chem->store_chem spill Spill Detected handle_chem->spill If Spill Occurs exposure Personnel Exposure handle_chem->exposure If Exposure Occurs dispose_waste 5. Collect Waste (Sealed, Labeled Container) store_chem->dispose_waste dispose_professional 6. Professional Disposal dispose_waste->dispose_professional spill_response Contain & Clean Up (Inert Material, Non-Sparking Tools) spill->spill_response first_aid Provide First Aid (Flush, Fresh Air) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.